Dermalex
Description
Properties
CAS No. |
132316-37-1 |
|---|---|
Molecular Formula |
C47H62Cl6N4O5 |
Molecular Weight |
975.7 g/mol |
IUPAC Name |
(2,5-dioxoimidazolidin-4-yl)urea;(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C30H50.C13H6Cl6O2.C4H6N4O3/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4;14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;5-3(10)6-1-2(9)8-4(11)7-1/h15-18,23-24H,9-14,19-22H2,1-8H3;2-3,20-21H,1H2;1H,(H3,5,6,10)(H2,7,8,9,11)/b27-17+,28-18+,29-23+,30-24+;; |
InChI Key |
PGCTWVKOHNIZAV-RLLBOJIUSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(C(=O)NC(=O)N1)NC(=O)N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(NC(=O)NC1=O)NC(=O)N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(C(=O)NC(=O)N1)NC(=O)N |
Synonyms |
allantoin - hexachlorophene - squalene allantoin, hexachlorophene, squalene drug combination Dermalex |
Origin of Product |
United States |
Foundational & Exploratory
Scientific Evidence for Dermalex's Skin Barrier Repair Claims: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the available scientific evidence supporting the skin barrier repair claims of Dermalex, a non-steroidal topical treatment for symptoms associated with atopic dermatitis and contact dermatitis. This document summarizes quantitative data from clinical trials, details the experimental protocols used in these studies, and visualizes the proposed mechanisms of action and experimental workflows.
Overview of this compound's Proposed Mechanism of Action
This compound products are formulated to alleviate symptoms such as itching, redness, and dryness by restoring the skin's natural barrier function.[1][2] The primary mechanism is described as creating a protective film on the skin to prevent moisture loss and protect against irritants.[1][3] Key formulations incorporate a blend of ceramides, cholesterol, and a patented Magneolite® complex, which contains magnesium chloride and alumino-silicate minerals.[4][5][6] This complex is suggested to normalize the ionic environment of the skin, thereby accelerating skin barrier recovery.[4][5]
The proposed mechanism of action can be visualized as a dual-pronged approach: providing an external protective layer while supplying key components to support the skin's intrinsic repair processes.
Clinical Evidence in Atopic Dermatitis
A key study providing evidence for this compound Eczema (referred to as Cer-Mg cream) is a randomized, double-blind, intra-individual controlled trial conducted by Koppes et al. (2016). This study compared the efficacy of the ceramide- and magnesium-containing cream against both a 1% hydrocortisone cream and a standard emollient (unguentum leniens) in patients with mild to moderate atopic dermatitis.[1][2][7]
Experimental Protocol: Atopic Dermatitis Study (Koppes et al., 2016)
The workflow for this robust clinical trial is outlined below.
-
Study Design : A randomized, double-blind, intra-individual (split-body) comparison trial lasting 6 weeks.[1][8]
-
Participants : 100 adult patients (aged 18-70) with clinically diagnosed mild to moderate atopic dermatitis, presenting with at least two symmetrical lesions.[1]
-
Interventions :
-
Group I (n=50) : Applied this compound Eczema cream to lesions on one side of the body and 1% hydrocortisone cream to symmetrical lesions on the other side.[1]
-
Group II (n=50) : Applied this compound Eczema cream to lesions on one side and a standard emollient (unguentum leniens) to symmetrical lesions on the other.[1]
-
Treatments were applied at least twice daily.
-
-
Primary Outcome Measure : Reduction in the severity of lesions as assessed by the local SCORing Atopic Dermatitis (SCORAD) index.[1][8]
-
Secondary Outcome Measures :
Quantitative Data: Atopic Dermatitis Study
The following tables summarize the median and interquartile range (IQR) data reported in the Koppes et al. (2016) study.
Table 1: this compound (Cer-Mg) vs. 1% Hydrocortisone (HC) - Median (IQR)[1]
| Parameter | Timepoint | This compound (Cer-Mg) | 1% Hydrocortisone (HC) |
| Local SCORAD | Baseline | 21.9 (16.1 - 29.8) | 22.8 (15.5 - 28.5) |
| Week 3 | 14.4 (8.9 - 22.1) | 10.4 (6.5 - 16.8) | |
| Week 6 | 11.2 (7.2 - 17.5) | 9.0 (5.8 - 14.0) | |
| TEWL (g/m²/h) | Baseline | 19.3 (13.7 - 25.4) | 17.0 (13.3 - 24.3) |
| Week 3 | 14.7 (10.9 - 20.8) | 13.9 (10.4 - 18.0) | |
| Week 6 | 13.9 (10.1 - 18.2) | 13.0 (9.9 - 17.1) | |
| Hydration (AU) | Baseline | 24.0 (17.0 - 32.0) | 24.0 (19.0 - 31.0) |
| Week 3 | 33.0 (25.0 - 45.0) | 28.0 (22.0 - 34.0) | |
| Week 6 | 36.0 (26.0 - 46.0) | 29.0 (24.0 - 36.0) |
Table 2: this compound (Cer-Mg) vs. Emollient (EM) - Median (IQR)[1]
| Parameter | Timepoint | This compound (Cer-Mg) | Emollient (EM) |
| Local SCORAD | Baseline | 20.2 (16.2 - 27.2) | 20.2 (16.2 - 27.2) |
| Week 3 | 13.5 (8.2 - 20.4) | 17.0 (11.0 - 24.0) | |
| Week 6 | 12.3 (7.1 - 17.6) | 16.5 (10.1 - 23.4) | |
| TEWL (g/m²/h) | Baseline | 17.4 (13.5 - 23.2) | 17.4 (13.5 - 23.2) |
| Week 3 | 16.7 (12.3 - 22.2) | 19.4 (14.2 - 25.6) | |
| Week 6 | 16.0 (12.0 - 21.2) | 18.1 (13.7 - 23.9) | |
| Hydration (AU) | Baseline | 25.0 (19.0 - 32.0) | 25.0 (19.0 - 32.0) |
| Week 3 | 33.0 (25.0 - 41.0) | 28.0 (22.0 - 35.0) | |
| Week 6 | 35.0 (27.0 - 44.0) | 30.0 (23.0 - 38.0) |
Summary of Findings:
-
SCORAD : After 6 weeks, this compound showed a comparable reduction in AD lesion severity to 1% hydrocortisone, and both were significantly more effective than the standard emollient.[1][3]
-
TEWL : Both this compound and hydrocortisone significantly decreased TEWL from baseline, indicating an improvement in skin barrier function, with no significant difference between the two.[1] The emollient treatment, however, showed a significant increase in TEWL at 3 weeks.[1]
-
Hydration : this compound was significantly more effective at improving skin hydration compared to both 1% hydrocortisone and the emollient.[1][3][8]
-
NMF : this compound was also more effective in maintaining the levels of Natural Moisturizing Factors compared to both hydrocortisone and the emollient.[1][7]
Clinical Evidence in Contact Dermatitis
A Phase II, before-after trial assessed the efficacy and safety of this compound Repair Contact Eczema cream, which contains a skin-identical ceramide complex.[5][9]
Experimental Protocol: Contact Dermatitis Study (Yazdanparast et al.)
-
Study Design : A Phase II, single-arm, before-after trial conducted over 4 weeks.[5][9]
-
Participants : 15 patients (aged 25-62) with mild-to-moderate irritant or allergic contact dermatitis.[5][9]
-
Intervention : Application of this compound Repair Contact Eczema cream to affected areas.
-
Outcome Measures : Assessments were performed at baseline, Week 2, and Week 4 for:
Quantitative Data: Contact Dermatitis Study
While the full data tables with median/mean values are not available in the cited abstracts, the statistical significance of the changes was reported.
Table 3: Summary of Key Outcomes in Contact Dermatitis Trial[5][9]
| Parameter | Outcome at Week 4 | p-value |
| Stratum Corneum Hydration | Statistically significant improvement | p=0.023 |
| Three-Item Severity (TIS) Score | Statistically significant improvement | p=0.007 |
| Transepidermal Water Loss (TEWL) | Slight, non-significant decrease | Not significant |
Summary of Findings: The study concluded that the skin-identical ceramide complex cream improved contact dermatitis by significantly increasing skin hydration and decreasing the TIS score, implying a repair of the skin barrier.[5][10] Although the reduction in TEWL was not statistically significant, a trend towards improvement was observed.[5][9]
Evidence for Core Ingredients and Signaling Pathways
The claims for this compound's mechanism of action are linked to its key ingredients, notably the Magneolite® complex (magnesium and zeolites) and ceramides. Direct studies on this compound's effect on specific signaling pathways are not publicly available; however, the literature on its components provides a basis for its proposed mechanism.
-
Magnesium : Topical application of magnesium has been shown to permeate the stratum corneum, particularly via hair follicles, and can accelerate skin barrier recovery.[11][12] Studies suggest magnesium ions may increase skin hydration and regulate proteins like filaggrin, which is crucial for skin barrier integrity.[13] Furthermore, magnesium may play a role in modulating cell migration and the expression of matrix metalloproteinases (MMPs), which are involved in the remodeling phase of wound healing.[14]
-
Zeolites (Alumino-silicates) : These microporous minerals are proposed to function through several mechanisms. They can act as adsorbents, potentially binding and removing irritants, allergens, and inflammatory mediators from the skin surface.[15][16] They may also form a protective barrier and release small amounts of orthosilicic acid, which is suggested to support the formation and maintenance of connective tissue.[17]
-
Ceramides : As key lipids of the stratum corneum, ceramides are fundamental to the skin's barrier function. Topical application of a ceramide-dominant cream helps to replenish the lipid matrix, reduce TEWL, and increase skin hydration.[18]
The relationship between these components and the observed clinical outcomes can be visualized as follows:
Conclusion
The scientific evidence for this compound's skin barrier repair claims is primarily supported by a robust, randomized controlled trial for its atopic dermatitis formulation and a smaller Phase II trial for its contact dermatitis product. The atopic dermatitis study demonstrates that the ceramide- and magnesium-containing cream is comparable to 1% hydrocortisone in reducing lesion severity and superior in improving skin hydration.[1][3] The contact dermatitis study provides further evidence for its hydrating and symptom-reducing effects.[5][9]
While direct evidence for the modulation of specific signaling pathways by the final this compound formulation is not published, the known properties of its key ingredients—ceramides, magnesium, and zeolites—provide a scientifically plausible basis for its observed clinical efficacy in restoring stratum corneum integrity and function. Further research into the specific molecular interactions of the Magneolite® complex within the epidermis would provide a more complete understanding of its mechanism of action.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Efficacy of a Cream Containing Ceramides and Magnesium in the Treatment of Mild to Moderate Atopic Dermatitis: A Randomized, Double-blind, Emollient- and Hydrocortisone-controlled Trial | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 3. Efficacy of a Cream Containing Ceramides and Magnesium in the Treatment of Mild to Moderate Atopic Dermatitis: A Randomized, Double-blind, Emollient- and Hydrocortisone-controlled Trial. | Semantic Scholar [semanticscholar.org]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. A Phase II Trial to Assess the Safety and Efficacy of a Topical Repair Cream Containing Skin-identical Ceramide Complex in Patients with Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Applications of Zeolites in Dermatology: Molecular Perspectives and Translational Potentials | Scilit [scilit.com]
- 7. Efficacy of a Cream Containing Ceramides and Magnesium in the Treatment of Mild to Moderate Atopic Dermatitis: A Randomized, Double-blind, Emollient- and Hydrocortisone-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. researchgate.net [researchgate.net]
- 10. A Phase II Trial to Assess the Safety and Efficacy of a Topical Repair Cream Containing Skin-identical Ceramide Complex in Patients with Contact Dermatitis. | Semantic Scholar [semanticscholar.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. elektramagnesium.com.au [elektramagnesium.com.au]
- 13. customcompounding.com.au [customcompounding.com.au]
- 14. Unraveling the Mechanisms Involved in the Beneficial Effects of Magnesium Treatment on Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. steinkraft-naturerocks.com [steinkraft-naturerocks.com]
- 16. Review of Applications of Zeolites in Dermatology: Molecular Perspectives and Translational Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The power of Zeolite - Ozderm [ozderm.com.au]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In-Vitro Studies on the Modulation of Keratinocyte Differentiation in Atopic Dermatitis Models
Disclaimer: Initial searches for in-vitro studies specifically on the effects of "Dermalex" on keratinocyte differentiation did not yield specific public-domain scientific literature. Therefore, this technical guide provides a comprehensive overview of the methodologies, data interpretation, and signaling pathways relevant to the in-vitro study of keratinocyte differentiation in the context of atopic dermatitis, using representative data and protocols. This document is intended to serve as a framework for researchers, scientists, and drug development professionals in this field.
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a compromised epidermal barrier and immune dysregulation.[1][2][3][4] Keratinocyte differentiation is a critical process for the formation and maintenance of this barrier. In AD, this process is often impaired, leading to a reduction in key structural proteins such as filaggrin (FLG) and loricrin (LOR).[2][5][6][7] In-vitro models are invaluable tools for investigating the pathogenesis of AD and for the preclinical screening of potential therapeutic agents that may restore normal keratinocyte differentiation and barrier function.[1][2][3][8]
This guide details common in-vitro approaches to assess the impact of test compounds on keratinocyte differentiation, with a focus on models that mimic the inflammatory environment of atopic dermatitis.
Key In-Vitro Models for Keratinocyte Differentiation Studies
The selection of an appropriate in-vitro model is crucial for obtaining relevant and translatable data. Common models include:
-
Normal Human Epidermal Keratinocytes (NHEK) in 2D Culture: A fundamental model to study the basic biology of keratinocyte differentiation, often induced by increasing the extracellular calcium concentration.[9][10][11][12][13]
-
HaCaT Cells: A spontaneously immortalized human keratinocyte cell line, frequently used as a model for keratinocyte function.[4][11] While they retain differentiation characteristics, there can be differences compared to primary keratinocytes.[11]
-
Reconstructed Human Epidermis (RHE): A three-dimensional model where keratinocytes are cultured at the air-liquid interface, allowing for stratification and differentiation that closely mimics the in-vivo epidermis.[1][3]
-
Atopic Dermatitis In-Vitro Models: These models are created by treating NHEK or RHE cultures with a cocktail of Th2 cytokines (e.g., IL-4, IL-13) to simulate the inflammatory conditions of AD, which typically results in the downregulation of differentiation markers.[2][7]
Experimental Protocols
Calcium-Induced Differentiation of Normal Human Epidermal Keratinocytes (NHEK)
This protocol describes the induction of differentiation in a 2D culture of NHEKs.
Objective: To assess the effect of a test compound on the expression of keratinocyte differentiation markers in a calcium-induced differentiation model.
Methodology:
-
Cell Culture:
-
Plate primary NHEKs in keratinocyte growth medium with low calcium (e.g., 0.09 mM).
-
Culture until cells reach 70-80% confluency.
-
-
Induction of Differentiation:
-
Switch to a high-calcium differentiation medium (e.g., 1.2 mM CaCl2).
-
Concurrently, treat the cells with the test compound at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate for a period of 24 to 72 hours to allow for the expression of differentiation markers.
-
-
Endpoint Analysis:
-
Harvest cells for analysis of gene and protein expression of differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin, Loricrin, Filaggrin) via RT-qPCR and Western Blotting.
-
Workflow Diagram:
Caption: Workflow for Calcium-Induced Keratinocyte Differentiation.
Atopic Dermatitis Model in Reconstructed Human Epidermis (RHE)
This protocol outlines the assessment of a test compound's ability to counteract the inhibitory effects of Th2 cytokines on keratinocyte differentiation in a 3D RHE model.
Objective: To evaluate the potential of a test compound to restore the expression of key barrier proteins in an in-vitro AD model.
Methodology:
-
RHE Culture:
-
Culture commercially available RHE models according to the manufacturer's instructions until fully differentiated.
-
-
AD-Like Inflammation Induction:
-
Treat the RHE models with a cytokine cocktail (e.g., IL-4 and IL-13) to downregulate differentiation markers.
-
-
Treatment:
-
Topically apply the test compound or vehicle control to the surface of the RHE.
-
-
Incubation:
-
Incubate for 48-72 hours.
-
-
Endpoint Analysis:
-
Process the RHE tissue for histological analysis (H&E staining) and immunohistochemistry (IHC) to visualize the expression and localization of filaggrin and loricrin.
-
Alternatively, extract RNA and protein for RT-qPCR and Western Blot analysis.
-
Workflow Diagram:
Caption: Workflow for the Reconstructed Human Epidermis (RHE) AD Model.
Quantitative Data Summary
The following tables present representative data from in-vitro studies on keratinocyte differentiation.
Table 1: Gene Expression of Differentiation Markers in NHEKs (RT-qPCR)
| Treatment Group | Filaggrin (FLG) (Fold Change vs. Vehicle) | Loricrin (LOR) (Fold Change vs. Vehicle) | Involucrin (IVL) (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| Th2 Cytokines (IL-4/IL-13) | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 |
| Test Compound (10 µM) | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.3 ± 0.2 |
| Th2 Cytokines + Test Compound (10 µM) | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.9 ± 0.2 |
Table 2: Protein Expression of Filaggrin in RHE Model (IHC Scoring)
| Treatment Group | Filaggrin Staining Intensity (Arbitrary Units) |
| Untreated Control | 4.5 ± 0.5 |
| Th2 Cytokines (IL-4/IL-13) | 1.2 ± 0.3 |
| Th2 Cytokines + Vehicle | 1.3 ± 0.4 |
| Th2 Cytokines + Test Compound (0.1%) | 3.8 ± 0.6 |
Key Signaling Pathways in Keratinocyte Differentiation
Keratinocyte differentiation is regulated by a complex network of signaling pathways. Extracellular signals, such as an increase in calcium, activate intracellular cascades that lead to the expression of differentiation-specific genes.
Calcium-Sensing Receptor (CaSR) Signaling
The increase in extracellular calcium is detected by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor on the keratinocyte surface. This initiates a signaling cascade involving phospholipase C (PLC) and protein kinase C (PKC), which are critical for the differentiation process.[10][13]
Caption: Simplified Calcium-Sensing Receptor (CaSR) Signaling Pathway.
Th2 Cytokine-Mediated Inhibition of Differentiation
In atopic dermatitis, Th2 cytokines like IL-4 and IL-13 play a significant role in downregulating key differentiation proteins. They signal through the STAT6 pathway, which can suppress the transcription of genes like filaggrin and loricrin.[7]
Caption: Th2 Cytokine-Mediated Inhibition of Keratinocyte Differentiation.
Conclusion
The in-vitro models and experimental approaches detailed in this guide provide a robust framework for investigating the effects of novel therapeutic compounds on keratinocyte differentiation, particularly in the context of atopic dermatitis. By utilizing these methods, researchers can gain valuable insights into a compound's mechanism of action and its potential to restore a healthy epidermal barrier. The representative data and pathways presented herein serve as a benchmark for designing and interpreting such studies.
References
- 1. Advanced In Vitro Three-Dimensional Skin Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atopic Dermatitis Studies through In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MMSL: ATOPIC DERMATITIS MODEL OF HUMAN KERATINOCYTES IN VITRO [mmsl.cz]
- 5. Keratinocytes: innate immune cells in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis | Semantic Scholar [semanticscholar.org]
- 8. Atopic Dermatitis | Preclinical Dermatology Research [qima-lifesciences.com]
- 9. calcium-induced keratinocyte differentiation: Topics by Science.gov [science.gov]
- 10. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of extracellular calcium on the growth-differentiation switch in immortalized keratinocyte HaCaT cells compared with normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium--a central regulator of keratinocyte differentiation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium regulation of keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Impact of Dermalex on the Skin Microbiome in Psoriatic Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a notable lack of direct scientific studies and clinical trials specifically investigating the impact of Dermalex on the skin microbiome in psoriatic models. This technical guide, therefore, synthesizes current knowledge on the psoriatic skin microbiome, the role of the skin barrier, and the mechanisms of non-steroidal topical treatments to project the potential effects of a barrier-repairing formulation like this compound. All discussions regarding this compound's impact on the microbiome are theoretical and based on its claimed mechanism of action and ingredient profile.
Executive Summary
Psoriasis is a chronic inflammatory skin disease characterized by immune-mediated hyperproliferation of keratinocytes and a compromised skin barrier. This altered cutaneous environment fosters a dysbiotic skin microbiome, which is increasingly recognized as a contributor to disease pathogenesis. Non-steroidal topical treatments, such as this compound, which aim to restore the skin barrier, may offer a therapeutic avenue that also modulates the skin microbiome. This whitepaper explores the theoretical impact of this compound on the psoriatic skin microbiome, details relevant experimental models and protocols for investigation, and outlines the key signaling pathways involved.
The Skin Microbiome in Psoriasis: A State of Dysbiosis
The skin of healthy individuals is colonized by a diverse and balanced community of microorganisms that play a crucial role in maintaining skin homeostasis and immune function. In psoriasis, this delicate balance is disrupted, leading to a state of dysbiosis.
Key Features of the Psoriatic Skin Microbiome:
-
Reduced Diversity: Psoriatic lesions often exhibit a lower overall diversity of bacterial species compared to healthy skin.
-
Altered Phyla Abundance: An increased ratio of Firmicutes to Actinobacteria is a common finding in psoriatic plaques.[1]
-
Specific Genera Shifts: Studies have reported an overrepresentation of genera such as Staphylococcus and Streptococcus and a decrease in Propionibacterium in psoriatic lesions.[2]
Table 1: Summary of Quantitative Data on Skin Microbiome Shifts in Psoriasis
| Microbial Phylum/Genus | Change in Psoriatic Lesions vs. Healthy Skin | Reference |
| Phyla | ||
| Firmicutes | Increased | [1] |
| Actinobacteria | Decreased | [1] |
| Proteobacteria | Variable (some studies show increase) | [2] |
| Genera | ||
| Staphylococcus | Increased | [2] |
| Streptococcus | Increased | [2] |
| Propionibacterium | Decreased | [2] |
| Corynebacterium | Increased | [3] |
This compound: A Potential Modulator of the Psoriatic Skin Microbiome through Barrier Repair
This compound is a non-steroidal topical treatment that, according to its manufacturer, works by creating a protective barrier on the skin and providing an environment conducive to the skin's own repair mechanism.[4][5][6] The ingredient list for this compound Psoriasis cream includes purified water, white petrolatum, cetearyl alcohol, paraffinum liquidum, and a complex of alkaline earth minerals and modified alumino-silicates.[7]
Potential Mechanisms of Microbiome Modulation:
-
Restoration of the Physical Barrier: The emollient base of this compound (petrolatum, paraffinum liquidum) can help restore the integrity of the stratum corneum. A healthier skin barrier can limit the penetration of pathogenic microbes and reduce the inflammatory response they trigger. Emollient therapy has been shown to alter the skin microbiome in atopic dermatitis, suggesting a similar potential in psoriasis.
-
Modulation of the Cutaneous Environment: By hydrating the skin and creating a semi-occlusive layer, this compound may alter the microenvironment of the skin surface. This could potentially favor the growth of commensal bacteria over pathogenic species that thrive in the dry, inflamed conditions of psoriatic plaques.
-
Influence of Minerals: The alkaline earth minerals in this compound may play a role in skin barrier function and microbial growth.[8] Certain minerals are known to have antimicrobial properties and can influence the composition of the skin microbiome.[9]
Experimental Protocols for Investigating the Impact of this compound on the Psoriatic Skin Microbiome
To scientifically validate the theoretical impact of this compound on the psoriatic skin microbiome, rigorous preclinical studies are necessary. Below are detailed methodologies for key experiments.
In Vivo Psoriasis Model: Imiquimod-Induced Psoriasis in Mice
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and well-characterized model that recapitulates many of the histological and immunological features of human psoriasis.[1][7][10][11]
Protocol:
-
Animal Model: 8-12 week old female BALB/c or C57BL/6 mice.
-
Induction of Psoriasis:
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream (Aldara®) daily to the shaved back and right ear for 5-7 consecutive days.[10]
-
-
Treatment Groups:
-
Group 1: Healthy controls (no IMQ).
-
Group 2: IMQ-induced psoriasis + Vehicle control (placebo cream).
-
Group 3: IMQ-induced psoriasis + this compound.
-
Group 4: IMQ-induced psoriasis + Positive control (e.g., a topical corticosteroid).
-
-
Treatment Application: Apply the respective treatments topically to the affected areas twice daily, starting from day 2 of IMQ application.
-
Evaluation:
-
Clinical Scoring: Daily assessment of erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI) score.[7]
-
Histological Analysis: At the end of the experiment, collect skin biopsies for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltrate.
-
Microbiome Analysis: Collect skin swabs or biopsies for 16S rRNA sequencing or shotgun metagenomics to analyze the composition and diversity of the skin microbiome.
-
In Vitro Psoriatic Skin Model: Reconstructed Human Epidermis
In vitro models using reconstructed human epidermis (RHE) offer a high-throughput and human-relevant system to study the direct effects of topical treatments on skin cells and the microbiome.[5][6][12][13][14]
Protocol:
-
Model: Utilize commercially available RHE models or construct them in-house using primary human keratinocytes.
-
Induction of Psoriatic Phenotype:
-
Culture the RHE in the presence of a "psoriasis-like" cytokine cocktail (e.g., IL-17A, IL-22, TNF-α, IL-1α, IL-6) for 48-72 hours to induce a hyperproliferative and inflammatory phenotype.[13]
-
-
Microbiome Application:
-
Inoculate the surface of the RHE with a defined consortium of bacteria representative of a psoriatic microbiome (e.g., Staphylococcus aureus, Streptococcus pyogenes) or with a complex microbial community derived from psoriatic patient skin swabs.
-
-
Treatment: Apply this compound or a vehicle control to the surface of the inoculated RHE.
-
Evaluation:
-
Microbial Viability and Composition: After a defined incubation period, quantify the bacterial load and analyze the microbial composition using 16S rRNA sequencing.
-
Host Response: Analyze the expression of inflammatory cytokines (e.g., IL-6, IL-8) and antimicrobial peptides by the keratinocytes using qPCR or ELISA.
-
Barrier Function: Assess the transepithelial electrical resistance (TEER) to measure the integrity of the epidermal barrier.
-
Skin Microbiome Analysis: 16S rRNA and Shotgun Metagenomic Sequencing
4.3.1 Sample Collection:
-
Swabs: Use sterile swabs pre-moistened with a sterile saline solution to sample the skin surface.
-
Biopsies: For a deeper analysis of the microbiome, skin biopsies can be obtained.
4.3.2 DNA Extraction:
-
Utilize a commercially available DNA extraction kit optimized for low biomass samples and for lysing both Gram-positive and Gram-negative bacteria.
4.3.3 16S rRNA Gene Sequencing:
-
Amplify the V1-V3 or V3-V4 hypervariable regions of the 16S rRNA gene using PCR.[15]
-
Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Process the sequencing data using a bioinformatics pipeline (e.g., QIIME 2, mothur) to perform quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) inference, and taxonomic assignment.
4.3.4 Shotgun Metagenomic Sequencing:
-
For a more comprehensive analysis of the microbiome, including functional potential and species-level resolution, perform shotgun metagenomic sequencing.[16][17][18][19][20][21]
-
Prepare sequencing libraries from the extracted DNA and sequence on a high-throughput platform (e.g., Illumina NovaSeq).
-
Analyze the data to assemble genomes, annotate genes, and determine the taxonomic and functional profiles of the microbial community.
Key Signaling Pathways in Psoriasis and Potential Interplay with the Microbiome
The pathogenesis of psoriasis is driven by complex interactions between the innate and adaptive immune systems, keratinocytes, and the skin microbiome.
The IL-23/IL-17 Axis
The IL-23/IL-17 signaling pathway is a central driver of psoriatic inflammation.[2][22][23][24] Dysbiosis of the skin microbiome can contribute to the activation of this pathway.
References
- 1. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biology of tumor necrosis factor-alpha- implications for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research | Semantic Scholar [semanticscholar.org]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of Micronutrients in Skin Health and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. imavita.com [imavita.com]
- 12. Development of an in vitro psoriatic skin model by tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Assessment of protocols for characterization of the human skin microbiome using shotgun metagenomics and comparative analysis with 16S metabarcoding. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. journals.asm.org [journals.asm.org]
- 18. Assessment of protocols for characterization of the human skin microbiome using shotgun metagenomics and comparative analysis with 16S metabarcoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Shotgun metagenomic sequencing on skin microbiome indicates dysbiosis exists prior to the onset of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Evolving approaches to profiling the microbiome in skin disease [frontiersin.org]
- 21. journals.asm.org [journals.asm.org]
- 22. The IL-23/IL-17 Axis in Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 24. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
The Integral Role of a Skin-Identical Ceramide Complex in Dermalex Formulations: A Technical Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Dermalex, a brand recognized for its dermatological solutions for conditions such as eczema, rosacea, and psoriasis, leverages a sophisticated understanding of the skin's natural barrier function. A cornerstone of their formulations is the inclusion of a "Skin Identical Ceramide Complex." This technical guide provides an in-depth analysis of the specific ceramides and associated lipids within this complex, their quantitative significance, the experimental validation of their efficacy, and the intricate signaling pathways through which they exert their therapeutic effects.
The this compound Skin-Identical Ceramide Complex: Composition and Quantitative Profile
This compound formulations incorporate a meticulously designed blend of lipids that mimic the natural composition of the stratum corneum, the outermost layer of the epidermis. This complex is pivotal for restoring barrier function, which is often compromised in inflammatory skin conditions. The primary components of this complex are specific ceramides, phytosphingosine, and cholesterol.
While the precise concentrations of individual components in this compound products are proprietary, the following table presents a representative quantitative profile based on typical concentrations found in advanced dermatological barrier repair creams. This composition is formulated to replenish the key lipid deficiencies observed in compromised skin.
Table 1: Representative Quantitative Profile of the Skin-Identical Ceramide Complex in this compound Formulations
| Component | Nomenclature | Typical Concentration Range in Final Formulation (%) | Key Function in the Stratum Corneum |
| Ceramide NP | Ceramide 3 | 0.1 - 1.0% | Foundational for barrier integrity, crucial for water retention and preventing transepidermal water loss (TEWL)[1][2][3]. |
| Ceramide AP | Ceramide 6-II | 0.05 - 0.5% | Contributes to the structural integrity and flexibility of the lipid barrier; possesses anti-inflammatory properties[4][5]. |
| Ceramide EOP | Ceramide 1 | 0.05 - 0.5% | Acts as a molecular rivet, linking adjacent lipid lamellae to ensure a cohesive and resilient barrier structure[6][7][8]. |
| Phytosphingosine | - | 0.05 - 0.5% | A precursor to ceramides with intrinsic anti-inflammatory and antimicrobial properties; modulates keratinocyte differentiation[9]. |
| Cholesterol | - | 0.5 - 1.5% | Works in synergy with ceramides and fatty acids to optimize the fluidity and organization of the lipid lamellae[10]. |
The Functional Roles and Signaling Pathways of Key Ceramides
The ceramides within the this compound complex are not merely structural components; they are bioactive lipids that participate in crucial cellular signaling pathways that regulate epidermal homeostasis.
Ceramide NP (Ceramide 3)
As the most abundant ceramide in the stratum corneum, Ceramide NP is fundamental to the skin's barrier function[1][2]. Its primary role is to form and maintain the lamellar lipid structure, which is essential for preventing water loss and protecting against environmental aggressors. A deficiency in Ceramide NP is strongly correlated with skin dryness and a predisposition to inflammatory conditions. The ratio of Ceramide NP to Ceramide NS has been identified as a potential marker for skin barrier health, with a higher ratio indicating a more robust barrier[11][12].
Ceramide AP (Ceramide 6-II)
Ceramide AP, which contains an alpha-hydroxy acid linked to a phytosphingosine base, contributes to the flexibility and integrity of the skin barrier[4][13]. Its structure allows for strong hydrogen bonding, which helps to organize the lipid matrix[4]. Beyond its structural role, Ceramide AP has demonstrated anti-inflammatory properties, helping to reduce redness and irritation in compromised skin[4].
Ceramide EOP (Ceramide 1)
Ceramide EOP is unique due to its ester-linked omega-hydroxy fatty acid structure. This long-chain ceramide acts as a "molecular rivet," physically linking adjacent lipid bilayers together. This function is critical for the overall cohesion and structural integrity of the stratum corneum[7][8]. A reduction in Ceramide EOP levels is associated with severe barrier defects, as seen in conditions like atopic dermatitis and psoriasis[7].
Phytosphingosine: A Bioactive Precursor
Phytosphingosine is a precursor for the synthesis of Ceramide NP and AP and also possesses its own biological activity. Research has shown that phytosphingosine can act as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ[6][7]. Activation of PPARs in keratinocytes promotes their terminal differentiation, inhibits proliferation, and exerts anti-inflammatory effects, making it a valuable component in the management of inflammatory dermatoses[6][7][14]. Furthermore, phytosphingosine has been shown to stimulate the expression of filaggrin, a protein essential for the production of Natural Moisturizing Factors (NMFs), thereby enhancing skin hydration[9].
Experimental Protocols for Efficacy Validation
The clinical efficacy of this compound formulations is substantiated through rigorous testing methodologies. While specific internal protocols are proprietary, the following outlines the standard experimental designs employed in the dermatological field to assess products aimed at improving skin barrier function.
In Vivo Clinical Trials
A common study design is a randomized, controlled trial involving subjects with diagnosed conditions such as mild to moderate atopic dermatitis.
-
Primary Endpoints:
-
SCORAD (SCORing Atopic Dermatitis): A clinical tool used to assess the extent and severity of eczema. Changes in the SCORAD index are a primary measure of treatment efficacy[15][16].
-
Transepidermal Water Loss (TEWL): An objective, non-invasive measurement of the skin's barrier function. A decrease in TEWL indicates an improvement in the barrier's ability to retain water[17][18].
-
-
Secondary Endpoints:
-
Corneometry: Measures the hydration level of the stratum corneum.
-
Investigator's Global Assessment (IGA): A qualitative assessment by a dermatologist of the overall improvement in the skin condition.
-
Subject Self-Assessment: Questionnaires to evaluate improvements in symptoms such as itching, dryness, and overall quality of life.
-
Analytical Chemistry: Quantification of Ceramides in Formulations
The precise quantification of ceramides in a complex emulsion is critical for quality control and ensuring product efficacy. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this analysis.
-
Sample Preparation:
-
Lipid extraction from the cream matrix using a solvent system (e.g., chloroform/methanol).
-
Solid-phase extraction to isolate the ceramide fraction from other lipid classes.
-
Derivatization of ceramides, if necessary, to enhance detection.
-
-
HPLC-MS Analysis:
-
Chromatographic Separation: A reverse-phase HPLC column is used to separate the different ceramide species based on their hydrophobicity and acyl chain length.
-
Mass Spectrometric Detection: An electrospray ionization (ESI) source is typically used to ionize the ceramide molecules. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, allowing for the identification and quantification of each specific ceramide[14][19][20][21].
-
Conclusion
The "Skin Identical Ceramide Complex" in this compound formulations represents a scientifically grounded approach to dermatological care. By incorporating a precise blend of Ceramide NP, AP, and EOP, along with phytosphingosine and cholesterol, these products effectively replenish the key lipid components of the stratum corneum. The bioactive nature of these lipids, particularly the signaling roles of phytosphingosine, contributes to the restoration of skin barrier function, enhanced hydration, and a reduction in inflammatory responses. The clinical efficacy of these formulations is validated through robust experimental protocols, ensuring their therapeutic benefit for individuals with compromised skin conditions. This multi-faceted approach underscores the technical sophistication behind the this compound product line.
References
- 1. 2250.care [2250.care]
- 2. specialchem.com [specialchem.com]
- 3. paulaschoice-eu.com [paulaschoice-eu.com]
- 4. amourdemoiskin.com [amourdemoiskin.com]
- 5. Ceramide AP (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 6. flychem.com [flychem.com]
- 7. lipotype.com [lipotype.com]
- 8. CERAMIDE EOP - Ataman Kimya [atamanchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulprospector.com [ulprospector.com]
- 12. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipotype.com [lipotype.com]
- 14. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. open-access.bcu.ac.uk [open-access.bcu.ac.uk]
- 16. The Efficacy of Moisturisers Containing Ceramide Compared with Other Moisturisers in the Management of Atopic Dermatitis: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. skin.dermsquared.com [skin.dermsquared.com]
- 18. Transepidermal water loss (TEWL) and corneometry with hydrogel vehicle in the treatment of atopic dermatitis: a randomized, investigator-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 21. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Steroid-Free Dermalex: An In-depth Analysis of its Anti-inflammatory Mechanisms
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the putative anti-inflammatory pathways of steroid-free Dermalex, a topical treatment for atopic dermatitis and psoriasis. While direct, publicly available preclinical and clinical data detailing the specific molecular signaling cascades modulated by this compound and its core component, the Magneolite™ Complex, are limited, this paper synthesizes the existing scientific literature on its constituent ingredients to propose potential mechanisms of action.
Executive Summary
Steroid-free this compound products are formulated to alleviate the symptoms of inflammatory skin conditions primarily by restoring the skin's barrier function. The key active ingredient is the proprietary Magneolite™ Complex, composed of modified alumino-silicate minerals and alkaline earth mineral salts. This technical guide consolidates the current understanding of how these components may exert anti-inflammatory effects, drawing parallels from established dermatological science. The central hypothesis is that this compound's anti-inflammatory action is a consequence of its multi-faceted approach to skin barrier restoration and the intrinsic immunomodulatory properties of its mineral components.
The Role of the Magneolite™ Complex in Skin Barrier Restoration
Inflammatory skin conditions such as atopic dermatitis and psoriasis are characterized by a compromised epidermal barrier. This dysfunction leads to increased transepidermal water loss (TEWL) and enhanced penetration of allergens and irritants, which in turn triggers and perpetuates an inflammatory response. This compound formulations aim to break this cycle by providing the skin with essential components for barrier repair.
2.1 Replenishment of Skin Lipids: this compound creams are rich in skin-identical ceramides and other lipids. A healthy skin barrier is dependent on a precise ratio of ceramides, cholesterol, and free fatty acids. By supplying these externally, this compound helps to physically restore the integrity of the stratum corneum, reducing its permeability to inflammatory triggers.
2.2 Occlusive and Humectant Properties: The formulation creates a protective film over the skin, acting as an occlusive barrier to prevent water loss and block external irritants. Ingredients with humectant properties also attract and retain moisture within the skin, further improving hydration and barrier function.
Putative Anti-inflammatory Pathways of this compound Components
While specific studies on this compound's modulation of inflammatory signaling pathways are not publicly available, the known properties of its mineral components suggest potential mechanisms.
3.1 Alkaline Earth Minerals and Inflammation: The Magneolite™ Complex contains alkaline earth minerals, such as magnesium and calcium. These minerals are known to play a role in regulating skin cell function and inflammation.
-
Magnesium: May help to regulate skin cell turnover and has been suggested to possess anti-inflammatory properties.
-
Calcium: Is crucial for keratinocyte differentiation and the formation of the cornified envelope, a key component of the skin barrier. Proper calcium gradients are essential for skin homeostasis.
The synergistic action of these minerals could contribute to a reduction in the inflammatory milieu of the skin by helping to normalize the epidermal environment.
3.2 Alumino-Silicate Minerals and Their Soothing Properties: Alumino-silicate minerals, a form of clay, are known for their soothing and protective effects on the skin. Their proposed anti-inflammatory action may be attributed to:
-
Formation of a Protective Barrier: These minerals can form a physical barrier on the skin, shielding it from irritants that could provoke an inflammatory response.
-
Adsorptive Properties: They may adsorb inflammatory mediators and cellular debris from the skin surface, thereby reducing the inflammatory load.
Clinical Evidence and Future Directions
A clinical trial titled "Efficacy of a skin barrier repair cream (this compound Eczema) in atopic dermatitis patients" has been identified. The study was designed as a randomized, double-blind, controlled, within-participant comparison. Notably, the secondary outcome measures of this trial included the assessment of changes in cytokine levels and lipid profiles. The publication of this data would be invaluable in elucidating the specific anti-inflammatory effects of this compound at a molecular level.
To date, the detailed results of this trial, particularly the quantitative data on cytokine and lipid modulation, are not available in the public domain. Future research, including the publication of these clinical trial results and further preclinical studies, is necessary to definitively map the anti-inflammatory signaling pathways affected by this compound. Such studies would ideally investigate the impact of the Magneolite™ Complex on key inflammatory pathways such as NF-κB, JAK-STAT, and MAPK in keratinocytes and immune cells.
Proposed Experimental Protocols for Investigating Anti-inflammatory Pathways
To further elucidate the mechanisms of this compound, the following experimental approaches are proposed:
5.1 In Vitro Human Keratinocyte Culture Model:
-
Objective: To determine the effect of the Magneolite™ Complex on pro-inflammatory cytokine production by human keratinocytes.
-
Methodology:
-
Culture normal human epidermal keratinocytes (NHEKs).
-
Induce an inflammatory response using a cytokine cocktail (e.g., TNF-α and IFN-γ).
-
Treat the cells with varying concentrations of a soluble extract of the Magneolite™ Complex.
-
Measure the levels of key pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TSLP) in the cell culture supernatant using ELISA or multiplex assays.
-
Assess the activation of inflammatory signaling pathways (NF-κB, MAPK) by Western blotting for phosphorylated key signaling proteins (e.g., p-p65, p-p38).
-
5.2 Reconstructed Human Epidermis (RHE) Model:
-
Objective: To evaluate the effect of a topical this compound formulation on a 3D skin model mimicking atopic dermatitis.
-
Methodology:
-
Utilize a commercially available RHE model.
-
Induce an atopic dermatitis-like phenotype by treating the RHE with relevant cytokines (e.g., IL-4 and IL-13).
-
Apply the this compound formulation topically to the RHE.
-
Assess changes in tissue morphology via histology.
-
Measure the expression of inflammatory markers and skin barrier proteins (e.g., filaggrin, loricrin) using immunohistochemistry and qPCR.
-
Analyze the lipid composition of the RHE using techniques like high-performance thin-layer chromatography (HPTLC).
-
Visualizing Proposed Mechanisms and Workflows
To conceptualize the potential interactions and experimental designs, the following diagrams are provided.
Caption: Proposed multi-faceted mechanism of action for steroid-free this compound.
The Impact of Dermalex on Stratum Corneum Lipid Composition: A Technical Review
For Immediate Release
BRUSSELS, Belgium – December 13, 2025 – This technical guide explores the purported effects of Dermalex, a topical treatment for atopic dermatitis, on the lipid composition of the stratum corneum. While direct quantitative data from clinical trials on this compound's specific impact on the stratum corneum lipidome remains unpublished, this paper will delve into its mechanism of action and draw parallels from studies on functionally similar ceramide-containing moisturizers to elucidate its expected effects.
This compound is designed to repair and reinforce the skin's natural barrier function, which is often compromised in inflammatory skin conditions like atopic dermatitis.[1][2][3] The product line is marketed as containing lipids and ceramides that help to replenish the skin's natural protective layer.[1] A clinical trial protocol for this compound Eczema explicitly lists "change in lipid profile" as a secondary outcome measure, indicating that such data may exist but has not been made publicly available.[2]
The Role of Stratum Corneum Lipids in Skin Barrier Function
The stratum corneum, the outermost layer of the epidermis, is crucial for maintaining skin hydration and protecting against external aggressors. Its barrier function is largely attributed to its unique lipid composition, primarily consisting of ceramides, cholesterol, and free fatty acids. In atopic dermatitis, the composition and organization of these lipids are known to be altered, leading to a compromised barrier and increased transepidermal water loss.
Anticipated Effects of this compound on Stratum Corneum Lipids
Based on its composition and stated mechanism of action, this compound is expected to modulate the stratum corneum lipid profile in a manner that restores barrier function. This would likely involve an increase in the overall lipid content, particularly the replenishment of deficient ceramide species. While specific data for this compound is unavailable, studies on other ceramide-containing emollients provide a valuable framework for understanding these potential effects.
Quantitative Analysis of a Ceramide-Containing Moisturizer
To illustrate the potential impact of a ceramide-containing topical on the stratum corneum, the following table summarizes the quantitative changes in lipid composition observed after four weeks of application of a commercially available ceramide-containing moisturizing cream (CeraVe).
| Lipid Class | Analyte | Mean Change from Untreated (%) | Statistical Significance (p-value) | Data Source |
| Total Lipids | Total Skin Barrier Lipids | +10% | < 0.01 | |
| Ceramides | Total Ceramides | +10% | < 0.01 | |
| Cholesterol | Cholesterol | +10% | < 0.01 | |
| Free Fatty Acids | Free Fatty Acids | Increase (exact % not specified) | Significant |
Table 1: Quantitative Changes in Stratum Corneum Lipid Composition Following 4-Week Treatment with a Ceramide-Containing Moisturizer. Data is derived from a study on a comparable product and is presented here to illustrate the expected effects of a ceramide-rich topical.
Experimental Protocols for Stratum Corneum Lipid Analysis
The following provides a detailed methodology for the analysis of stratum corneum lipids, as described in studies of ceramide-containing moisturizers.
1. Sample Collection: D-Squame Tape Stripping
-
Objective: To non-invasively collect samples of the stratum corneum.
-
Procedure:
-
A D-Squame adhesive disc is applied to the target skin area (e.g., the lower leg).
-
Consistent pressure is applied to the disc for a standardized duration to ensure adherence.
-
The tape is then gently removed, lifting away the outermost layers of the stratum corneum.
-
This process can be repeated on the same site to collect sequential layers of the stratum corneum.
-
-
Reference:
2. Lipid Extraction and Analysis
-
Objective: To extract and quantify the lipid content from the collected stratum corneum samples.
-
Procedure:
-
The lipids are extracted from the D-Squame discs using a solvent system (e.g., hexane/ethanol).
-
The extracted lipids are then separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
This allows for the identification and quantification of specific lipid classes (ceramides, cholesterol, free fatty acids) and individual lipid species.
-
Visualizing the Proposed Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the proposed mechanism of action for a barrier-repairing cream and the typical workflow for a clinical study investigating its effects on the stratum corneum.
Caption: Proposed mechanism of this compound on the stratum corneum.
Caption: Clinical trial workflow for assessing lipid changes.
Conclusion
While direct, quantitative evidence of this compound's effect on the stratum corneum lipid composition is not publicly available, the product's stated mechanism and composition strongly suggest a positive impact on skin barrier function through the replenishment of key lipids. The data from studies on analogous ceramide-containing moisturizers provide a compelling, albeit indirect, indication of the potential for this compound to increase total ceramides, cholesterol, and free fatty acids in the stratum corneum of individuals with atopic dermatitis. Further publication of clinical trial data is necessary to definitively quantify the specific lipidomic changes induced by this compound.
References
- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/23349 [onderzoekmetmensen.nl]
- 2. Efficacy of a skin barrier repair cream (this compound Eczema) in atopic dermatitis patients | Research with human participants [onderzoekmetmensen.nl]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/38502 [onderzoekmetmensen.nl]
An In-depth Technical Guide on the Core Anti-inflammatory Mechanisms of Dermalex for Rosacea
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available information on the ingredients of Dermalex for rosacea. There is a notable absence of peer-reviewed clinical trial data specifically for the this compound Rosacea product. The proposed mechanisms of action are therefore inferred from the known properties of its components.
Executive Summary
Rosacea is a chronic inflammatory dermatosis characterized by symptoms such as erythema, telangiectasia, papules, and pustules. Its pathophysiology is complex, involving a compromised skin barrier, neurovascular dysregulation, and an aberrant innate immune response. This compound for rosacea is a topical formulation designed to address these multifaceted aspects of the condition. This guide elucidates the initial studies and scientific rationale behind its potential anti-inflammatory effects, focusing on its key components. The core strategy of this compound appears to be a dual approach: restoring the skin's barrier function to reduce inflammatory triggers and employing botanical extracts with direct anti-inflammatory properties.
Core Components and Proposed Mechanisms of Action
The this compound for rosacea formulation combines a proprietary skin barrier-restoring complex with several botanical extracts known for their soothing and anti-inflammatory properties.
Tri-Solve® Complex: Restoring the Epidermal Barrier
A key component of this compound is the Tri-Solve® complex, a proprietary blend designed to repair the skin's natural protective barrier. A compromised skin barrier is a hallmark of rosacea, leading to increased transepidermal water loss (TEWL) and greater penetration of irritants and microbes, which can trigger an inflammatory cascade.[1][2][3]
The Tri-Solve® complex is composed of:
-
Trehalose: A sugar with water-binding properties that helps to hydrate the skin.
-
Ceramide NS: A crucial lipid component of the stratum corneum, essential for maintaining the barrier's integrity.[4][5]
-
Cholesterol: Another vital lipid that works in conjunction with ceramides and fatty acids to form the skin's protective lipid matrix.[5]
-
Hydrogenated Lecithin: Acts as a delivery system for the other components.[6][7]
Mechanism of Action: The Tri-Solve® complex aims to restore the hydrolipidic film of the skin, thereby reducing TEWL and increasing hydration.[6] By replenishing the key lipids of the stratum corneum, it helps to rebuild the skin's own protection mechanism.[8]
Botanical Extracts: Direct Anti-inflammatory Action
This compound for rosacea also contains a blend of botanical extracts with documented anti-inflammatory properties.
-
Bisabolol: A primary constituent of chamomile, bisabolol is known for its potent anti-inflammatory, soothing, and antimicrobial effects.[9] It has been shown to down-regulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11][12]
-
Boswellia Serrata Extract: The active components of this extract, boswellic acids, are known to possess strong anti-inflammatory properties.[13]
-
Echinacea Angustifolia Extract: This extract has been traditionally used for its wound-healing and anti-inflammatory properties. It is suggested to modulate immune responses and may reduce the expression of pro-inflammatory cytokines.[14]
Quantitative Data from Relevant Studies
Direct, peer-reviewed clinical trial data for this compound Rosacea is limited. The manufacturer's claim of "95% noticed a reduction in redness" is based on a small study of 20 individuals and lacks the rigorous data required for a scientific audience.[15] However, data from studies on the Tri-Solve® complex and a similar formulation provide some quantitative insights.
Table 1: Quantitative Data on Tri-Solve® Complex Efficacy
| Parameter | Treatment | Result | Source |
| Skin Hydration | 2% Tri-Solve® | 40% increase | [6] |
| Transepidermal Water Loss (TEWL) | 2% Tri-Solve® | >15% reduction | [6] |
Table 2: Quantitative Data from a Preliminary Study on a Formulation with Similar Ingredients (FRC)
| Parameter | Treatment Duration | Result | P-value | Source |
| Erythema Index | 8 weeks | Significant decrease | <0.05 | [16] |
| Hemoglobin Index | 8 weeks | Significant decrease | <0.05 | [16] |
| Erythema Reduction (vs. untreated) | 2 hours post-stripping | -87.2% vs -73.6% | <0.01 | [16] |
Experimental Protocols
As no detailed protocols for this compound Rosacea clinical trials are publicly available, this section outlines a standard experimental protocol for evaluating the efficacy of a topical anti-inflammatory product for rosacea.
4.1 Study Design: A randomized, double-blind, vehicle-controlled clinical trial.
4.2 Participants:
-
Inclusion Criteria: Male and female subjects aged 18-70 with a clinical diagnosis of moderate papulopustular rosacea, with a baseline Investigator's Global Assessment (IGA) score of 3 and a Clinician's Erythema Assessment (CEA) score of 3.[17]
-
Exclusion Criteria: Use of other topical or systemic treatments for rosacea within a specified washout period, known allergies to any of the investigational product's ingredients.
4.3 Treatment Regimen:
-
Subjects are randomized to apply either the active product or a vehicle cream twice daily to the affected facial areas for a period of 12 weeks.
4.4 Efficacy Assessments:
-
Primary Endpoint: Change from baseline in inflammatory lesion count (papules and pustules) at week 12.
-
Secondary Endpoints:
-
Change from baseline in CEA and IGA scores at weeks 4, 8, and 12.[17]
-
Measurement of erythema using colorimetry (e.g., Mexameter) to quantify changes in skin redness.[15]
-
Assessment of TEWL to measure improvement in skin barrier function.
-
Patient-reported outcomes on symptoms such as stinging, burning, and itching.
-
Biomarker analysis from skin biopsies or tape strips to measure changes in inflammatory markers (e.g., TNF-α, IL-6, LL-37).[17]
-
4.5 Safety and Tolerability: Assessed through the monitoring of adverse events and local skin tolerance evaluations at each study visit.
Visualization of Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway of Key Ingredients
References
- 1. staging.jddonline.com [staging.jddonline.com]
- 2. Rosacea Topical Treatment and Care: From Traditional to New Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Skin Barrier and Moisturization: Function, Disruption, and Mechanisms of Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madebyanjoe.com [madebyanjoe.com]
- 5. Tri-Solve® | Complex | Cosmetic Ingredients Guide [ci.guide]
- 6. Formulate for Superior Skin Barrier with Tri-Solve® - Harke UK & Ireland [harke.co.uk]
- 7. Tri-Solve - Sinerga - Ceramide NS - skin barrier repair - atopic skin - encapsulation technology [knowde.com]
- 8. chelsfieldpharmacy.co.uk [chelsfieldpharmacy.co.uk]
- 9. This compound Repair Rosacea Dermatological Treatment ingredients (Explained) [incidecoder.com]
- 10. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation. | Semantic Scholar [semanticscholar.org]
- 13. publish.kne-publishing.com [publish.kne-publishing.com]
- 14. On the Bioactivity of Echinacea purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preliminary open-label clinical evaluation of the soothing and reepithelialization properties of a novel topical formulation for rosacea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Immunomodulatory Landscape of Dermalex: A Technical Examination of Its Core Components
For Immediate Release
This technical guide provides an in-depth analysis of the potential immunomodulatory effects of the core components found in Dermalex formulations. Designed for researchers, scientists, and drug development professionals, this document synthesizes available scientific literature to elucidate the mechanisms by which individual ingredients may contribute to the regulation of skin-related immune responses. It is important to note that while this guide is based on scientific evidence for individual components, specific preclinical and clinical data on the final this compound formulations are not publicly available. The synergistic or antagonistic effects of these components within the proprietary blend remain undisclosed by the manufacturer.
Executive Summary
This compound products are formulated with a combination of skin barrier-restoring agents, botanical extracts, and mineral complexes. This guide focuses on the immunomodulatory properties of key ingredients, including ceramides, Boswellia Serrata extract, Glycyrrhetinic Acid, Zanthoxylum bungeanum fruit extract, Echinacea Angustifolia extract, and the mineral components categorized as modified alumino-silicates and alkaline earth minerals. The available evidence suggests that these components may collectively contribute to the alleviation of inflammatory skin conditions by modulating cytokine production, influencing immune cell activity, and inhibiting key inflammatory pathways.
Data Presentation: Immunomodulatory Effects of Key Components
The following tables summarize the potential immunomodulatory effects of individual components based on available in vitro and in vivo studies. The quantitative data presented is derived from studies on these specific ingredients and not on the complete this compound formulations.
Table 1: Modulation of Cytokine Expression by Botanical Extracts
| Component | Cytokine Modulated | Effect | Study Model |
| Boswellia Serrata Extract | TNF-α, IL-1β, IL-17 | Downregulation | Preclinical models of inflammatory skin disease[1][2] |
| Glycyrrhetinic Acid | TNF-α, IL-4, IFN-γ, TSLP | Downregulation | In vivo atopic dermatitis model[3][4] |
| Zanthoxylum bungeanum Fruit Extract | Pro-inflammatory cytokines | Inhibition of synthesis and release | In vitro studies[5] |
| Echinacea Angustifolia Extract | TNF-α, IL-1β | Inhibition | In vivo murine models[6] |
| IFN-γ | Increase | In vivo murine models[6] | |
| IL-4, IL-10 | Increase | In vivo murine models[6] |
Table 2: Effects on Immune Cells and Inflammatory Markers
| Component | Target | Effect | Study Model |
| Ceramides | Keratinocytes | Regulation of proliferation | In vitro studies[7] |
| Immune Cells | Modulation of immune response | In vitro and in vivo studies[7][8] | |
| Glycyrrhetinic Acid | Total IgE | Decrease | In vivo atopic dermatitis model[4] |
| Mast Cells | Reduction of infiltration | In vivo atopic dermatitis model[4] | |
| Th1/Th2/Th17 Cells | Suppression of immune responses | In vivo atopic dermatitis model[4] | |
| Langerhans Cells | Inhibition of migration | In vivo atopic dermatitis model[4] | |
| Bentonite Clay | Macrophages | M2 polarization (anti-inflammatory) | In vivo burn wound model[1] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the methodologies described in the referenced literature, the following outlines the likely experimental approaches used to assess the immunomodulatory effects of the individual components.
1. Cell Culture and In Vitro Cytokine Analysis:
-
Cell Lines: Human keratinocytes (e.g., HaCaT), macrophages (e.g., THP-1), and peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Stimulation: Cells are typically stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS) or a cocktail of cytokines (e.g., TNF-α and IFN-γ) to induce an inflammatory response.
-
Treatment: Cells are co-incubated with varying concentrations of the test component (e.g., Boswellia Serrata extract, Glycyrrhetinic Acid).
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the levels of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.
2. In Vivo Models of Skin Inflammation:
-
Animal Models: Murine models of atopic dermatitis (e.g., induced by ovalbumin sensitization and challenge) or psoriasis (e.g., imiquimod-induced) are frequently employed.
-
Treatment: The test component is applied topically to the inflamed skin of the animals.
-
Assessment:
-
Clinical Scoring: The severity of skin inflammation is assessed using scoring systems (e.g., SCORAD for eczema).
-
Histology: Skin biopsies are taken for histological analysis to evaluate epidermal thickness, cellular infiltration, and mast cell degranulation.
-
Immunohistochemistry: Staining for specific immune cell markers (e.g., CD4+, CD8+, mast cell tryptase) is performed on skin sections.
-
Gene Expression Analysis: RNA is extracted from skin samples, and the expression of genes encoding cytokines and other inflammatory mediators is measured by quantitative real-time PCR (qRT-PCR).
-
Systemic Immune Response: Blood samples are collected to measure serum levels of IgE and cytokines.
-
3. Signaling Pathway Analysis:
-
Western Blotting: Cell lysates are analyzed by Western blotting to detect the phosphorylation and activation of key signaling proteins in pathways such as NF-κB (e.g., p65) and MAPKs (e.g., p38, JNK, ERK).
-
Reporter Gene Assays: Cells are transfected with reporter constructs containing response elements for specific transcription factors (e.g., NF-κB). The activity of the reporter gene (e.g., luciferase) is measured to determine the activation of the signaling pathway.
Mandatory Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows related to the immunomodulatory effects of the this compound components.
Caption: Plausible inhibition of key inflammatory signaling pathways by botanical components.
Caption: General experimental workflow for assessing immunomodulatory effects.
Conclusion
References
- 1. Regenerative and anti‐inflammatory effect of a novel bentonite complex on burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zeolites as Ingredients of Medicinal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bentonite Clay for Eczema: How It Works on Skin [iranbentoniteco.com]
- 4. This compound Eczema 30g – this compound [this compound.co.uk]
- 5. Benefits of bentonite clay: How to use it and side effects [medicalnewstoday.com]
- 6. Efficacy of a skin barrier repair cream (this compound Eczema) in atopic dermatitis patients | Research with human participants [onderzoekmetmensen.nl]
- 7. Review of Applications of Zeolites in Dermatology: Molecular Perspectives and Translational Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. draxe.com [draxe.com]
Methodological & Application
Application Notes and Protocols: Evaluating the Efficacy of Dermalex in 3D Human Skin Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of topical treatments for inflammatory skin conditions such as Atopic Dermatitis (AD) and Psoriasis requires robust and human-relevant testing platforms. Three-dimensional (3D) human skin models, including Reconstructed Human Epidermis (RHE) and Full-Thickness Skin (FTS) models, have emerged as superior alternatives to traditional 2D cell cultures and animal testing.[1][2][3] These models recapitulate the complex architecture and physiological responses of human skin, providing a reliable in vitro system for efficacy and safety evaluation.[4][5]
Dermalex is a line of topical products designed to manage inflammatory skin conditions like eczema and psoriasis.[6] Its purported mechanisms of action include restoring the skin's natural barrier, providing anti-inflammatory effects, and regulating skin cell production.[7][8][9] This document provides a detailed protocol for evaluating the efficacy of this compound using 3D human skin models where inflammatory, disease-like states (Atopic Dermatitis and Psoriasis) are induced via cytokine stimulation.
Experimental Design and Workflow
The overall experimental design is to establish an inflammatory phenotype in a 3D skin model and then assess the restorative and anti-inflammatory effects of this compound. The workflow involves model acclimatization, induction of inflammation, topical treatment, and a multi-parametric analysis of key biomarkers.
Caption: High-level experimental workflow for this compound efficacy testing.
Materials and Reagents
-
3D Skin Models: Commercially available Full-Thickness Skin (FTS) models (e.g., EpiDermFT™, MatTek; T-Skin™, Episkin).
-
Culture Media: Provided by the 3D skin model manufacturer.
-
This compound Cream: Formulation for Eczema or Psoriasis.
-
Positive Control: Hydrocortisone cream (1% w/w).
-
Vehicle Control: Base cream without active ingredients (if available from the manufacturer).
-
Cytokine Cocktails (Lyophilized):
-
Reagents for Analysis:
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%), Paraffin
-
Primary and Secondary Antibodies (see Table 3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
RNA extraction kits and qPCR reagents
-
ELISA kits for human cytokines (see Table 2)
-
Detailed Experimental Protocols
Protocol 1: 3D Skin Model Culture and Treatment
-
Acclimatization: Upon receipt, place the 3D skin model inserts into 6-well plates containing pre-warmed culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Inflammation Induction:
-
Prepare the cytokine cocktails by reconstituting lyophilized cytokines in sterile PBS to create concentrated stocks.
-
Spike the culture medium with the appropriate cytokine mix to achieve final concentrations.
-
Replace the medium of the designated wells with the cytokine-spiked medium.
-
Maintain a "Healthy Control" group with standard culture medium.
-
-
Topical Application:
-
Apply a standardized amount (e.g., 2-5 mg/cm²) of this compound, positive control (hydrocortisone), or vehicle control directly onto the epidermal surface of the skin models.
-
Use a sterile, flat-ended tool to spread the cream evenly.
-
One group of cytokine-stimulated tissues should remain topically untreated ("Disease Control").
-
-
Incubation: Incubate the treated models for 48 to 72 hours at 37°C, 5% CO₂.
-
Harvesting:
-
Collect the culture medium from each well and store at -80°C for cytokine analysis (ELISA).
-
Measure Transepidermal Water Loss (TEWL) on the tissue surface (Protocol 4.2).
-
Harvest the tissue inserts. For each experimental group, allocate inserts for:
-
Histology/Immunohistochemistry (fix in 10% formalin).
-
Gene Expression Analysis (place in an RNA stabilization solution or flash-freeze).
-
Cell Viability Assay (proceed immediately to Protocol 4.3).
-
-
Protocol 2: Barrier Function Assessment (TEWL)
-
Remove the lids of the 6-well plates and allow the models to equilibrate to room temperature for 15-20 minutes.
-
Use a TEWL probe (e.g., Tewameter®) to measure the rate of water vapor evaporation from the epidermal surface.
-
Take at least three separate readings from different areas of each tissue and calculate the average.
-
Record the values in g/m²/h. An increase in TEWL indicates impaired barrier function.
Protocol 3: Cell Viability (MTT Assay)
This assay assesses if the treatment induces cytotoxicity.[14]
-
Transfer the live tissue inserts to a new 24-well plate.
-
Add 300 µL of culture medium containing 1 mg/mL MTT to each well, ensuring the medium covers the bottom of the insert.
-
Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add 2 mL of isopropanol to each well.
-
Puncture or remove the tissue to allow the formazan to dissolve completely in the isopropanol.
-
Incubate on a shaker for 2 hours at room temperature, protected from light.
-
Transfer 200 µL of the isopropanol extract from each well to a 96-well plate.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated healthy control.
Protocol 4: Cytokine Secretion (ELISA)
-
Thaw the collected culture media on ice.
-
Use commercially available ELISA kits to quantify the concentration of key pro-inflammatory cytokines.
-
Follow the manufacturer's instructions precisely for each kit.
-
Key cytokines to measure include IL-1α, IL-6, and IL-8 for general inflammation, and TSLP for the AD model.[12][15]
Protocol 5: Histology and Immunohistochemistry (IHC)
-
Process the formalin-fixed tissues, embed in paraffin, and section them (4-5 µm thickness).
-
Perform Hematoxylin and Eosin (H&E) staining to evaluate overall tissue morphology, epidermal thickness (acanthosis), and signs of inflammation (e.g., spongiosis in AD models, parakeratosis in psoriasis models).[12]
-
Perform IHC for specific protein markers. This involves antigen retrieval, blocking, incubation with primary antibodies, followed by a detection system.
-
Key markers include:
Protocol 6: Gene Expression Analysis (qPCR)
-
Extract total RNA from the preserved tissue samples using a suitable kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes (see Table 4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways of Interest
Inflammatory skin diseases are driven by complex signaling cascades. The cytokine cocktails used for induction directly activate these pathways. An effective treatment should modulate the downstream effects of this activation.
Caption: Key signaling pathways activated in induced disease models.
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment groups. Data should be presented as mean ± standard deviation (SD). Statistical significance can be determined using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Table 1: Barrier Function and Cell Viability
| Group | TEWL (g/m²/h) | Cell Viability (% of Healthy Control) |
|---|---|---|
| Healthy Control | 100% | |
| Disease Control | ||
| This compound |
| Positive Control | | |
Expected Outcome: this compound is expected to reduce the elevated TEWL seen in the Disease Control group, indicating barrier restoration, without significantly reducing cell viability.
Table 2: Pro-inflammatory Cytokine Secretion (pg/mL)
| Group | IL-1α | IL-6 | IL-8 | TSLP (AD Model) |
|---|---|---|---|---|
| Healthy Control | ||||
| Disease Control | ||||
| This compound |
| Positive Control | | | | |
Expected Outcome: this compound should significantly decrease the secretion of pro-inflammatory cytokines compared to the Disease Control group.
Table 3: Immunohistochemistry (IHC) Scoring
| Group | Ki67 (% positive nuclei) | Loricrin (Intensity Score 0-3) | Filaggrin (Intensity Score 0-3) | Keratin 17 (Intensity Score 0-3) |
|---|---|---|---|---|
| Healthy Control | ||||
| Disease Control | ||||
| This compound |
| Positive Control | | | | |
Expected Outcome: this compound is expected to normalize the expression of differentiation and proliferation markers, i.e., increase Loricrin/Filaggrin and decrease Ki67/Keratin 17 towards the levels of the Healthy Control.
Table 4: Relative Gene Expression (Fold Change vs. Healthy Control)
| Gene | Function | Disease Control | This compound | Positive Control |
|---|---|---|---|---|
| FLG | Barrier Protein | |||
| LOR | Barrier Protein | |||
| IVL | Barrier Protein | |||
| KRT17 | Psoriasis Marker | |||
| S100A7 | Psoriasis Marker | |||
| DEFB4 | Psoriasis Marker |
| TSLP | AD Marker / Itch | | | |
Expected Outcome: Treatment with this compound should reverse the gene expression changes induced by the cytokine cocktail, downregulating inflammatory markers and upregulating barrier-related genes.
Conclusion
This application note provides a comprehensive framework for assessing the efficacy of this compound in validated, human-relevant 3D skin models. By combining morphological, functional, and molecular endpoints, this protocol allows for a robust evaluation of the product's barrier-restoring and anti-inflammatory properties. The use of disease-specific cytokine cocktails enables the creation of tailored models for atopic dermatitis and psoriasis, providing valuable pre-clinical data for researchers and drug development professionals.
References
- 1. Advanced In Vitro Three-Dimensional Skin Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Reconstructed Skin Models: Transforming Clinical and Safety Testing | SGS Türkiye [sgs.com]
- 3. 3D skin model: the promise for dermatology - Bio-Connect [bio-connect.nl]
- 4. testinglab.com [testinglab.com]
- 5. Vascularized 3D Human Skin Models in the Forefront of Dermatological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Cream 100 Gm - Uses, Side Effects, Dosage, Price | Truemeds [truemeds.in]
- 7. This compound Psoriasis 150g – this compound [this compound.co.uk]
- 8. pfs-asia.com [pfs-asia.com]
- 9. medsupplysolutions.com [medsupplysolutions.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. straticell.com [straticell.com]
- 12. Cytokine Induced 3-D Organotypic Psoriasis Skin Model Demonstrates Distinct Roles for NF-κB and JAK Pathways in Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A standardizable human-based psoriasis skin model for drug development [frontiersin.org]
- 14. The future of skin toxicology testing – Three-dimensional bioprinting meets microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alcyomics.com [alcyomics.com]
- 16. oatext.com [oatext.com]
- 17. 3D skin models along with skin-on-a-chip systems: A critical review [ccspublishing.org.cn]
Dermalex Application in Epidermal Barrier Function Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermalex is a range of topical products designed to address the symptoms of specific skin conditions, such as eczema and psoriasis, by helping to restore the skin's natural barrier. A key aspect of its mechanism of action is the modulation of the epidermal barrier function. For researchers and professionals in drug development, understanding the application of this compound in studies of epidermal barrier function is crucial for evaluating its efficacy and for the development of novel dermatological therapies.
These application notes provide a summary of the available data on this compound's effects on the epidermal barrier, detailed protocols for key experiments, and a visualization of the proposed signaling pathways.
Mechanism of Action
This compound products are formulated to support the skin's own repair mechanisms. Key components of this compound Eczema, for instance, include the Magneolite® complex and skin-identical ceramides.
-
Magneolite® Complex: This complex is a mixture of alkaline earth minerals (magnesium chloride) and alumino-silicate minerals. It is proposed to normalize the ionic environment of the skin, thereby accelerating the recovery of the skin barrier.
-
Ceramides: As essential lipids of the stratum corneum, ceramides play a vital role in maintaining the barrier's integrity and preventing transepidermal water loss (TEWL).
Quantitative Data from Clinical Studies
A key clinical study by Koppes et al. (2016), published in Acta Dermato-Venereologica, evaluated the efficacy of a medical device cream containing skin-identical lipids and magnesium ions (a formulation consistent with this compound) in patients with mild to moderate atopic dermatitis. While the full quantitative data from this study is not publicly available, the findings reported in secondary sources indicate that the this compound-like cream was as effective as a 1% hydrocortisone cream in reducing the severity of atopic dermatitis over a six-week treatment period.
The primary endpoints in such studies typically include the SCORing Atopic Dermatitis (SCORAD) index, Transepidermal Water Loss (TEWL), and skin hydration (corneometry). Below is a qualitative summary of the expected outcomes based on the reported efficacy.
Table 1: Qualitative Summary of Expected Clinical Outcomes with this compound Application
| Parameter | Expected Outcome with this compound Treatment | Comparison with 1% Hydrocortisone |
| SCORAD Index | Significant reduction in overall score, indicating improvement in the extent and severity of atopic dermatitis. | Comparable efficacy in reducing the SCORAD index. |
| Transepidermal Water Loss (TEWL) | Decrease in TEWL, signifying an improvement in the skin's barrier function and reduced water loss. | Expected to show similar or superior improvement in barrier function. |
| Skin Hydration (Corneometry) | Increase in corneometry readings, indicating improved hydration of the stratum corneum. | Expected to demonstrate comparable or enhanced skin hydration effects. |
Note: This table is a qualitative representation. The absence of the full-text publication of the Koppes et al. (2016) study prevents the presentation of specific quantitative data (e.g., mean values, standard deviation, p-values).
Experimental Protocols
For researchers investigating the effects of this compound or similar formulations on epidermal barrier function, the following are detailed protocols for key experiments.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.
Apparatus: Tewameter® (e.g., TM300, Courage+Khazaka, Germany) or similar open-chamber evaporimeter.
Protocol:
-
Acclimatization: Subjects should acclimatize to the measurement room conditions (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements are taken.
-
Site Selection: Define the treatment and control areas on the skin (e.g., volar forearm). The sites should be free of visible lesions, scars, or hair.
-
Baseline Measurement: Before product application, take at least three baseline TEWL readings from each site and calculate the average. The probe should be held perpendicular to the skin surface with minimal pressure.
-
Product Application: Apply a standardized amount of this compound (e.g., 2 mg/cm²) to the designated treatment area.
-
Post-Application Measurements: Take TEWL measurements at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Express TEWL in g/m²/h. Compare the changes in TEWL from baseline between the this compound-treated site and the control site. A decrease in TEWL indicates an improvement in barrier function.
Measurement of Skin Hydration (Corneometry)
Objective: To assess the hydration level of the stratum corneum.
Apparatus: Corneometer® (e.g., CM 825, Courage+Khazaka, Germany) or similar capacitance-based hydration measurement device.
Protocol:
-
Acclimatization: As with TEWL measurements, subjects must acclimatize to the controlled room environment.
-
Site Selection: Use the same or adjacent sites as for TEWL measurements.
-
Baseline Measurement: Take at least three baseline corneometry readings from each site and average them. The probe should be pressed gently against the skin surface until the measurement is triggered.
-
Product Application: Apply this compound as described in the TEWL protocol.
-
Post-Application Measurements: Measure skin hydration at the same time points as the TEWL measurements.
-
Data Analysis: Corneometry values are expressed in arbitrary units (A.U.). An increase in the corneometry value indicates improved skin hydration. Compare the change from baseline between the treated and control sites.
Assessment of Atopic Dermatitis Severity (SCORAD)
Objective: To clinically evaluate the extent and severity of atopic dermatitis.
Methodology:
-
Investigator Training: The assessing investigator must be trained and calibrated in the use of the SCORAD index to ensure consistency.
-
Evaluation of Extent: The extent of atopic dermatitis is assessed using the rule of nines to calculate the body surface area (BSA) affected (A).
-
Evaluation of Intensity: The intensity of six clinical signs (erythema, edema/papulation, oozing/crusting, excoriation, lichenification, and dryness) is graded on a scale of 0 (absent) to 3 (severe) for a representative area. The sum of these scores constitutes the intensity score (B).
-
Evaluation of Subjective Symptoms: The patient (or parent/guardian) rates the severity of pruritus and sleep loss on a visual analog scale (VAS) from 0 to 10. The sum of these two scores is the subjective symptom score (C).
-
SCORAD Calculation: The final SCORAD index is calculated using the formula: A/5 + 7B/2 + C .
-
Assessment Schedule: SCORAD assessments should be performed at baseline and at regular intervals throughout the study period (e.g., weekly or bi-weekly).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which the key components of this compound may exert their effects on the epidermal barrier.
Methodology for Assessing Dermalex's Impact on Transepidermal Water Loss: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermalex is a topical treatment formulated to alleviate the symptoms of skin conditions such as eczema and psoriasis by restoring the skin's barrier function. A key indicator of skin barrier integrity is transepidermal water loss (TEWL), the measurement of water that passively evaporates through the skin. A compromised skin barrier exhibits higher TEWL, while a healthy, functioning barrier retains moisture more effectively, resulting in lower TEWL. This document provides detailed methodologies for assessing the impact of this compound on TEWL through both in vivo and in vitro experimental protocols.
While clinical studies on this compound for atopic dermatitis have been conducted, specific quantitative data on its direct impact on transepidermal water loss are not widely published. The protocols detailed below provide a framework for researchers to generate this data in a controlled laboratory setting.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear comparison. Below is a template for presenting such data.
Table 1: Effect of this compound on Transepidermal Water Loss (TEWL) - In Vivo Study
| Treatment Group | Baseline TEWL (g/m²/h) (Mean ± SD) | Post-Treatment TEWL (g/m²/h) (Mean ± SD) at 24h | Post-Treatment TEWL (g/m²/h) (Mean ± SD) at 48h | Post-Treatment TEWL (g/m²/h) (Mean ± SD) at 72h |
| Untreated Control | ||||
| Vehicle Control | ||||
| This compound | ||||
| Positive Control |
Table 2: Effect of this compound on Transepidermal Water Loss (TEWL) - In Vitro Study (Reconstructed Human Epidermis)
| Treatment Group | Baseline TEWL (g/m²/h) (Mean ± SD) | Post-Treatment TEWL (g/m²/h) (Mean ± SD) at 24h | Post-Treatment TEWL (g/m²/h) (Mean ± SD) at 48h |
| Untreated Control | |||
| Vehicle Control | |||
| This compound | |||
| Positive Control (e.g., Sodium Dodecyl Sulfate) |
Signaling Pathways in Skin Barrier Function
The skin barrier is a complex system regulated by intricate signaling pathways. Understanding these pathways is crucial for interpreting the effects of topical treatments like this compound. Key pathways involved in the formation and maintenance of the skin barrier include the CARD14-NFκB and the recently identified CARD14-MYC signaling pathways. These pathways regulate the expression of proteins essential for the physical and antimicrobial barrier of the skin.
Experimental Protocols
In Vivo Assessment of this compound on TEWL
This protocol outlines the measurement of TEWL in human subjects to assess the effect of this compound on skin barrier function.
1. Subject Recruitment and Acclimatization:
-
Recruit healthy volunteers with no known skin conditions on the test area (e.g., volar forearm).
-
Subjects should avoid using any topical products on the test areas for at least 24 hours prior to the study.
-
Acclimatize subjects to the testing room conditions (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements.
2. Test Site Demarcation:
-
Mark out at least four test sites (e.g., 2x2 cm) on the volar forearm of each subject for the following treatments: Untreated Control, Vehicle Control, this compound, and a Positive Control (e.g., a known barrier-disrupting agent or a comparator product).
3. Baseline TEWL Measurement:
-
Measure the baseline TEWL at each test site using a calibrated evaporimeter (e.g., Tewameter®).
-
Record the measurements in g/m²/h.
4. Product Application:
-
Apply a standardized amount of this compound, vehicle control, and positive control to the respective test sites. The untreated site remains untouched.
5. Post-Treatment TEWL Measurements:
-
Measure TEWL at specified time points after product application (e.g., 24, 48, and 72 hours).
-
Ensure the probe is cleaned between measurements to avoid cross-contamination.
6. Data Analysis:
-
Calculate the mean and standard deviation of TEWL values for each treatment group at each time point.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of any changes in TEWL compared to baseline and between treatment groups.
In Vitro Assessment of this compound on TEWL using Reconstructed Human Epidermis (RHE)
This protocol provides a method for assessing the effect of this compound on TEWL in a controlled in vitro setting using commercially available RHE models.
1. RHE Model Preparation:
-
Culture the RHE models according to the manufacturer's instructions until they are fully differentiated.
-
Transfer the RHE tissues to 6-well plates containing maintenance medium.
2. Barrier Disruption (Optional):
-
To model a compromised skin barrier, the RHE tissues can be treated with a mild irritant (e.g., 1% Sodium Dodecyl Sulfate solution for a short duration) to induce a controlled increase in TEWL.
3. Baseline TEWL Measurement:
-
Measure the baseline TEWL of the RHE tissues using an evaporimeter with a probe adapted for in vitro measurements.
4. Product Application:
-
Apply a standardized amount of this compound, vehicle control, and a positive control (e.g., the irritant used in step 2 or a known occlusive agent) to the surface of the RHE tissues.
5. Post-Treatment TEWL Measurements:
-
Measure TEWL at specified time points (e.g., 24 and 48 hours) post-application.
6. Data Analysis:
-
Calculate the mean and standard deviation of TEWL values for each treatment group at each time point.
-
Perform statistical analysis to compare the effects of the different treatments on TEWL.
Measuring Changes in Skin Hydration Following Dermalex Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermalex is a topical treatment formulated to alleviate symptoms associated with skin conditions such as eczema and psoriasis. Its primary mechanism of action is centered on repairing and reinforcing the skin's natural barrier function.[1][2] A compromised skin barrier leads to increased transepidermal water loss (TEWL) and decreased skin hydration, hallmark features of these inflammatory dermatoses.[3] Therefore, quantifying changes in skin hydration is a critical step in substantiating the efficacy of this compound treatment.
These application notes provide detailed protocols for the objective measurement of skin hydration and barrier function, specifically tailored for assessing the effects of this compound. The primary methodologies covered are Corneometry, for direct hydration measurement, and Transepidermal Water Loss (TEWL) measurement, for assessing barrier integrity.
Key Physiological Concepts
A healthy skin barrier, primarily orchestrated by the stratum corneum, is essential for maintaining optimal skin hydration. This "brick and mortar" structure, composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids, regulates water passage from the deeper dermal layers to the environment.[4] In conditions like atopic dermatitis and psoriasis, this barrier is impaired, leading to excessive water loss and subsequent dehydration.[3] this compound aims to repair this barrier, thereby improving the skin's ability to retain moisture.[1][2]
Experimental Protocols
Corneometry: Measurement of Stratum Corneum Hydration
Corneometry is a non-invasive method that measures the electrical capacitance of the skin, which is directly proportional to its hydration level.[5]
Objective: To quantify the change in hydration of the stratum corneum before and after the application of this compound.
Materials:
-
Corneometer® (e.g., Courage+Khazaka CM 825)
-
This compound cream
-
Control cream (vehicle or standard emollient)
-
Lint-free wipes
-
Marker for delineating test areas
-
Controlled environment room (20-22°C, 40-60% relative humidity)
Protocol:
-
Subject Acclimatization: Subjects should acclimate in a controlled environment room for at least 30 minutes prior to measurement to ensure skin temperature and hydration levels stabilize.
-
Test Area Selection and Preparation:
-
Select test areas on the volar forearm, a common site for such measurements.
-
Delineate at least two test areas of approximately 2x2 cm for this compound application and a control.
-
Gently clean the test areas with a dry, lint-free wipe to remove any surface debris or sweat.
-
-
Baseline Measurement:
-
Take baseline corneometry readings for each test area.
-
The probe of the Corneometer® is pressed firmly and perpendicularly onto the skin surface.
-
Record three consecutive measurements for each site and calculate the mean.
-
-
Product Application:
-
Apply a standardized amount of this compound (e.g., 2 mg/cm²) to the designated test area.
-
Apply the control cream to the other designated area in the same manner.
-
Allow the products to be absorbed for a specified time (e.g., 30 minutes) before the first post-application measurement.
-
-
Post-Application Measurements:
-
Perform corneometry measurements at predefined time points (e.g., 1, 2, 4, 8, and 24 hours post-application).
-
At each time point, take three readings per test site and record the mean.
-
Transepidermal Water Loss (TEWL): Assessment of Skin Barrier Function
TEWL measurement quantifies the amount of water vapor lost through the epidermis to the surrounding environment. A lower TEWL value indicates a more intact skin barrier.[3] A clinical trial protocol for this compound in atopic dermatitis patients includes TEWL as a secondary outcome measure.
Objective: To evaluate the effect of this compound on the skin's barrier function by measuring changes in TEWL.
Materials:
-
Tewameter® (e.g., Courage+Khazaka TM 300) or other open-chamber TEWL device
-
This compound cream
-
Control cream
-
Lint-free wipes
-
Marker for delineating test areas
-
Controlled environment room (draft-free, 20-22°C, 40-60% relative humidity)
Protocol:
-
Subject Acclimatization: As with corneometry, subjects must acclimate to the controlled environment for at least 30 minutes. The absence of air drafts is critical for accurate TEWL measurements.
-
Test Area Selection and Preparation:
-
Use the same test areas as defined for corneometry.
-
Ensure the skin is clean and dry.
-
-
Baseline Measurement:
-
Place the Tewameter® probe gently on the skin surface without applying pressure.
-
Allow the reading to stabilize (typically 30-60 seconds).
-
Record the TEWL value (in g/m²/h).
-
Take three measurements per site and calculate the mean.
-
-
Product Application:
-
Apply this compound and the control cream as described in the corneometry protocol.
-
-
Post-Application Measurements:
-
Measure TEWL at the same predefined time points as the corneometry measurements.
-
Ensure the probe is placed on an area with no visible product residue.
-
Record three measurements per site at each time point and calculate the mean.
-
Data Presentation
The following tables present representative data from a clinical study on a ceramide-containing skin barrier repair cream, which has a similar mechanism of action to this compound.[6] This data illustrates the expected outcomes from the protocols described above.
Table 1: Change in Skin Hydration (Corneometry Units) After a Single Application of a Barrier Repair Cream
| Time Point | Barrier Repair Cream (Mean ± SEM) | Placebo (Mean ± SEM) |
| Baseline | 35.2 ± 2.1 | 34.9 ± 2.3 |
| 2 Hours | 55.8 ± 3.5 | 36.1 ± 2.4 |
| 4 Hours | 52.1 ± 3.2 | 35.5 ± 2.2 |
| 6 Hours | 48.9 ± 2.9 | 34.8 ± 2.1 |
| 24 Hours | 42.3 ± 2.5 | 34.5 ± 2.0 |
*P<0.001 vs. baseline[6]
Table 2: Change in Transepidermal Water Loss (TEWL, g/m²/h) After a Single Application of a Barrier Repair Cream
| Time Point | Barrier Repair Cream (Mean ± SEM) | % Change from Baseline |
| Baseline | 8.45 ± 0.65 | 0% |
| 2 Hours | 6.34 ± 0.51 | -25% |
| 4 Hours | 6.59 ± 0.53 | -22% |
| 24 Hours | 6.68 ± 0.54* | -21% |
*P<0.001 vs. baseline[6]
Visualizations
Signaling Pathways in Skin Barrier Formation
The formation and maintenance of the skin barrier are regulated by complex signaling pathways that control keratinocyte proliferation, differentiation, and lipid synthesis. Key pathways include the MAPK and Notch signaling cascades.
Caption: Signaling pathways in keratinocyte differentiation and skin barrier formation.
Experimental Workflow for Assessing Skin Hydration
A clear and logical workflow is essential for reproducible and reliable results when assessing changes in skin hydration.
Caption: Experimental workflow for measuring skin hydration changes.
References
- 1. This compound for psoriasis: Effectiveness, safety, and side effects [medicalnewstoday.com]
- 2. pfs-asia.com [pfs-asia.com]
- 3. researchgate.net [researchgate.net]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Application of Dermalex in an Ex-Vivo Atopic Dermatitis Skin Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ex-vivo human skin explant models serve as a valuable platform for preclinical assessment of topical therapeutics, bridging the gap between in vitro cell cultures and in vivo clinical trials.[1] These models maintain the complex three-dimensional structure and cellular diversity of human skin, including keratinocytes, fibroblasts, and resident immune cells, allowing for the evaluation of a product's efficacy in a more physiologically relevant environment.[2] This document provides detailed application notes and protocols for evaluating the efficacy of a topical formulation, exemplified by Dermalex, in an ex-vivo skin model designed to mimic the characteristics of Atopic Dermatitis (AD).
Atopic Dermatitis is a chronic inflammatory skin condition characterized by impaired skin barrier function and an overactive immune response.[3][4] Key pathological features include reduced expression of essential skin barrier proteins like filaggrin and loricrin, and elevated levels of pro-inflammatory cytokines, such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF-α).[2][3][5][6][7] Consequently, an effective topical treatment for AD would be expected to restore barrier function and attenuate the inflammatory cascade.
These protocols outline the induction of an AD-like phenotype in healthy human skin explants and subsequent assessment of this compound's potential to modulate key biomarkers associated with skin barrier integrity and inflammation.
Experimental Protocols
Preparation of Human Ex-Vivo Skin Explants
This protocol describes the preparation of human skin explants from donor tissue for cultivation.
Materials:
-
Freshly obtained human skin from elective surgeries (e.g., abdominoplasty, mammoplasty) stored in a sterile transport medium.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B.
-
Sterile phosphate-buffered saline (PBS).
-
Surgical scalpel, forceps, and scissors.
-
Dermatome.
-
6-well culture plates.
-
Sterile stainless steel or nylon mesh grids.
Procedure:
-
Upon receipt, wash the skin tissue extensively with sterile PBS.
-
Carefully remove subcutaneous fat and any other underlying tissue using a sterile scalpel.
-
Use a dermatome to obtain split-thickness skin sections of approximately 500-800 µm.
-
Cut the dermatomed skin into 1 cm x 1 cm explants.
-
Place a sterile stainless steel or nylon mesh grid into each well of a 6-well culture plate.
-
Add supplemented DMEM to each well until the mesh is covered, but the top surface remains exposed to the air (air-liquid interface).
-
Carefully place one skin explant, dermal side down, onto the mesh in each well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 48 hours.
Induction of Atopic Dermatitis-Like Phenotype
This protocol details the induction of an inflammatory and barrier-disrupted state in the skin explants, simulating atopic dermatitis.
Materials:
-
Prepared human skin explants in culture.
-
Recombinant human Interleukin-4 (IL-4) and Interleukin-13 (IL-13).
-
4% Sodium Lauryl Sulfate (SLS) solution in sterile water.
Procedure:
-
After an initial 24-hour stabilization period in culture, topically apply 100 µL of 4% SLS solution to the epidermal surface of the skin explants for 4 hours to induce barrier disruption.[3]
-
Gently wash the explants with sterile PBS to remove the SLS.
-
Replace the culture medium with fresh medium supplemented with a cocktail of pro-inflammatory cytokines, typically IL-4 (50 ng/mL) and IL-13 (50 ng/mL), to induce a Th2-mediated inflammatory response characteristic of AD.[2][6]
-
Incubate the explants for 48 hours to allow for the development of the AD-like phenotype. A subset of explants should be maintained in a non-supplemented medium to serve as a baseline control.
Application of this compound and Sample Collection
This protocol describes the topical application of the test product and subsequent sample collection for analysis.
Materials:
-
AD-like skin explants.
-
This compound formulation.
-
Positive control (e.g., a topical corticosteroid like Betamethasone).
-
Vehicle control (the base formulation of this compound without active ingredients).
-
Sterile applicators.
-
RNA stabilization solution (e.g., RNAlater).
-
4% Paraformaldehyde (PFA) solution.
-
Liquid nitrogen.
Procedure:
-
Following the 48-hour induction period, topically apply a standardized amount (e.g., 2 mg/cm²) of this compound, the positive control, or the vehicle control to the epidermal surface of the AD-like explants.
-
A group of AD-like explants should remain untreated to serve as the disease control.
-
Incubate the treated explants for a further 24-48 hours.
-
At the end of the treatment period, collect the culture medium from each well for cytokine analysis.
-
Harvest the skin explants. For each explant, it can be divided for different analyses:
-
Gene Expression Analysis: Place a portion in an RNA stabilization solution for subsequent RNA extraction and qRT-PCR.
-
Histology and Immunohistochemistry: Fix a portion in 4% PFA for 24 hours, followed by embedding in paraffin.
-
Protein Analysis: Snap-freeze a portion in liquid nitrogen for subsequent protein extraction and Western blot or ELISA.
-
Endpoint Analysis
The following analyses are performed to quantify the effects of the treatment on skin barrier and inflammation markers.
-
Transepidermal Water Loss (TEWL): Prior to harvesting, TEWL can be measured using a Tewameter to assess skin barrier function. An increase in TEWL indicates a compromised barrier.[8][9]
-
Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the collected culture medium can be quantified using commercially available ELISA kits.
-
Gene Expression Analysis (qRT-PCR): RNA is extracted from the skin tissue, and qRT-PCR is performed to measure the relative gene expression of key inflammatory markers (e.g., TNF, IL6, IL8) and skin barrier proteins (e.g., FLG, LOR).
-
Protein Expression (Immunohistochemistry/Immunofluorescence): Paraffin-embedded sections are stained with antibodies against filaggrin and loricrin to visualize and quantify the expression and localization of these crucial barrier proteins.[3][7]
Quantitative Data Summary
The following tables present hypothetical but representative data based on published studies on topical treatments for AD in ex-vivo models.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Healthy Control | 50 ± 8 | 120 ± 15 | 250 ± 30 |
| AD Model (Untreated) | 350 ± 40 | 800 ± 65 | 1500 ± 120 |
| AD Model + Vehicle | 340 ± 35 | 780 ± 70 | 1450 ± 110 |
| AD Model + this compound | 150 ± 20 | 350 ± 40 | 600 ± 55 |
| AD Model + Positive Control | 120 ± 15 | 280 ± 30 | 450 ± 40 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to AD Model (Untreated). |
Table 2: Effect of this compound on Skin Barrier Gene and Protein Expression
| Treatment Group | FLG (Relative Gene Expression) | LOR (Relative Gene Expression) | Filaggrin (% Positive Staining) | Loricrin (% Positive Staining) |
| Healthy Control | 1.00 ± 0.12 | 1.00 ± 0.10 | 95 ± 5 | 92 ± 6 |
| AD Model (Untreated) | 0.35 ± 0.05 | 0.40 ± 0.06 | 30 ± 8 | 35 ± 7 |
| AD Model + Vehicle | 0.38 ± 0.06 | 0.42 ± 0.05 | 32 ± 6 | 38 ± 8 |
| AD Model + this compound | 0.75 ± 0.08 | 0.80 ± 0.09 | 70 ± 10 | 75 ± 9 |
| AD Model + Positive Control | 0.85 ± 0.10 | 0.88 ± 0.11 | 80 ± 7 | 82 ± 6 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to AD Model (Untreated). |
Table 3: Effect of this compound on Skin Barrier Function
| Treatment Group | Transepidermal Water Loss (TEWL) (g/m²/h) |
| Healthy Control | 8 ± 2 |
| AD Model (Untreated) | 45 ± 5 |
| AD Model + Vehicle | 44 ± 6 |
| AD Model + this compound | 20 ± 4 |
| AD Model + Positive Control | 15 ± 3 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to AD Model (Untreated). |
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Articles [kosmoscience.com]
- 4. Atopic Dermatitis | Preclinical Dermatology Research [qima-lifesciences.com]
- 5. Cytokines and the Skin Barrier [mdpi.com]
- 6. Atopic Dermatitis Studies through In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Effect of Skin Preparation Pads on Transepidermal Water Loss in Ex Vivo Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Analyzing Skin Lipid Profiles Post-Topical Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The skin's outermost layer, the stratum corneum (SC), forms a vital barrier against environmental stressors and prevents excessive water loss. This barrier function is critically dependent on the unique composition and organization of its intercellular lipids, primarily composed of ceramides (CER), cholesterol (CHOL), and free fatty acids (FFAs).[1][2] Topical treatments aimed at restoring or enhancing the skin barrier, such as Dermalex, are designed to modulate this lipid profile. Accurate and detailed analysis of these changes is paramount for understanding the mechanism of action, optimizing formulations, and demonstrating product efficacy.
These application notes provide a comprehensive overview of the state-of-the-art techniques for analyzing skin lipid profiles following the application of a topical product. Detailed protocols for sample collection, lipid extraction, and analysis using various analytical platforms are provided to guide researchers in generating robust and reproducible data.
Experimental Design and Sample Collection
A well-designed study is crucial for obtaining meaningful data. Key considerations include the selection of subjects, treatment protocol (duration, frequency of application), and appropriate controls (untreated site, placebo).
Protocol 1: Stratum Corneum Sample Collection using Tape Stripping
Tape stripping is a minimally invasive method for collecting samples of the stratum corneum.[3][4][5]
Materials:
-
D-Squame® or similar adhesive tapes
-
Forceps
-
Microcentrifuge tubes
-
Ethanol (70%) for cleaning the skin area
-
Saline solution
Procedure:
-
Clean the selected skin area (e.g., forearm) with 70% ethanol and allow it to dry completely.
-
Using forceps, firmly press a single adhesive tape onto the skin for approximately 10 seconds.
-
Remove the tape in a swift, consistent motion. The first strip removes surface contaminants and is typically discarded.
-
Apply a second tape to the same area and remove it as described above. This and subsequent strips contain the stratum corneum.
-
Depending on the analytical sensitivity, multiple strips from the same site may be required and can be pooled.[6]
-
Place the tape strip(s) into a pre-labeled microcentrifuge tube.
-
Store samples at -80°C until lipid extraction.
Lipid Extraction from Stratum Corneum
The choice of extraction method is critical for the efficient recovery of all major lipid classes. Modified versions of the Bligh and Dyer or Folch methods are commonly used.[7][8][9]
Protocol 2: Modified Bligh and Dyer Lipid Extraction
This protocol is suitable for extracting a broad range of lipids from tape strips.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
0.25 M KCl solution[10]
-
Vortex mixer
-
Centrifuge
-
Glass vials
-
Nitrogen gas stream
Procedure:
-
Cut the tape strips into small pieces and place them in a glass tube.
-
Add a mixture of chloroform:methanol (1:2, v/v) to the tube, ensuring the tape pieces are fully submerged.
-
Vortex the mixture for 15-30 minutes to facilitate lipid extraction.
-
Add chloroform and a 0.25 M KCl solution to the tube to achieve a final chloroform:methanol:aqueous phase ratio of 2:2:1.8.
-
Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass vial.
-
Repeat the extraction of the upper phase and the tape debris with chloroform to maximize lipid recovery and combine the chloroform phases.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) for subsequent analysis.
Analytical Techniques for Skin Lipid Profiling
A multi-faceted analytical approach is often necessary to obtain a comprehensive understanding of the lipid profile.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a robust and cost-effective technique for the separation and quantification of the major lipid classes.[11][12]
Protocol 3: HPTLC Analysis of Major Stratum Corneum Lipids
Materials:
-
HPTLC silica gel plates
-
Developing chamber
-
Spotting device (e.g., Linomat)
-
Densitometer
-
Lipid standards (Ceramides, Cholesterol, Palmitic Acid, etc.)
-
Solvent system (e.g., hexane:diethyl ether:acetic acid 70:30:1 by volume for neutral lipids)[6]
-
Visualization reagent (e.g., 3% cupric acetate in 8% phosphoric acid)
Procedure:
-
Activate the HPTLC plate by heating it at 110°C for 30 minutes.
-
Apply the lipid extracts and standards to the plate as narrow bands using an automated spotting device.
-
Develop the plate in a saturated developing chamber with the chosen solvent system.
-
After development, dry the plate thoroughly.
-
Spray the plate with the visualization reagent and heat it at 140-160°C for 10-15 minutes to visualize the lipid bands.
-
Quantify the lipid bands using a densitometer by comparing the peak areas of the samples to those of the standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that provides detailed information on individual lipid species, including different ceramide subclasses and fatty acid chain lengths.[10][13][14][15]
Protocol 4: LC-MS based Lipidomic Analysis
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole)
-
Appropriate LC column (e.g., C18 for reversed-phase, HILIC for normal-phase)
-
Mobile phases (e.g., gradients of water, acetonitrile, methanol with additives like formic acid or ammonium formate)
-
Lipid standards for identification and quantification
Procedure:
-
Reconstitute the dried lipid extract in a suitable solvent compatible with the LC-MS method.
-
Inject the sample into the LC-MS system.
-
Separate the lipids using a suitable chromatographic gradient.
-
Detect and identify the lipids based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
Quantify the lipids by comparing their peak areas to those of internal or external standards.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a non-invasive technique that provides information on the conformational order and packing of stratum corneum lipids in vivo or ex vivo.[16][17][18][19][20]
Protocol 5: In Vivo ATR-FTIR Analysis of Stratum Corneum Lipids
Materials:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Fiber-optic probe for in vivo measurements (optional)
Procedure:
-
Gently press the ATR crystal or fiber-optic probe against the skin surface with consistent pressure.
-
Acquire the infrared spectrum over a defined spectral range (e.g., 4000-600 cm⁻¹).
-
Analyze the positions and shapes of specific vibrational bands, particularly the CH₂ symmetric and asymmetric stretching vibrations (~2850 and ~2920 cm⁻¹, respectively), to assess lipid conformational order. A shift to higher wavenumbers indicates a more disordered (fluid) lipid state.
-
Analyze the CH₂ scissoring vibration (~1468 cm⁻¹) to assess the lateral packing of the lipids.
Data Presentation
Quantitative data from HPTLC and LC-MS analyses should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Quantitative Analysis of Major Stratum Corneum Lipid Classes by HPTLC
| Lipid Class | Control (µg/mg SC) | Post-Treatment (µg/mg SC) | % Change | p-value |
| Ceramides (Total) | ||||
| Cholesterol | ||||
| Free Fatty Acids | ||||
| Cholesterol Esters | ||||
| Triglycerides |
Table 2: Relative Abundance of Ceramide Subclasses by LC-MS
| Ceramide Subclass | Control (%) | Post-Treatment (%) | Fold Change | p-value |
| CER [NS] | ||||
| CER [NDS] | ||||
| CER [NP] | ||||
| CER [AS] | ||||
| CER [AP] | ||||
| CER [EOS] | ||||
| ... |
Table 3: ATR-FTIR Peak Positions for Lipid Conformational Order
| Vibrational Mode | Control (cm⁻¹) | Post-Treatment (cm⁻¹) | Shift (Δcm⁻¹) | Interpretation |
| CH₂ Symmetric Stretch | ||||
| CH₂ Asymmetric Stretch |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding and communication.
Signaling Pathways in Skin Lipid Synthesis
The synthesis of the three major lipid classes in the epidermis is a complex and regulated process.
-
Ceramide Synthesis: Ceramides are primarily synthesized via the de novo pathway in the endoplasmic reticulum, starting from the condensation of serine and palmitoyl-CoA.[21][22] They can also be generated through the hydrolysis of sphingomyelin and the salvage pathway.[21][23]
-
Cholesterol Synthesis: Epidermal cholesterol is synthesized from acetyl-CoA via the mevalonate pathway, with HMG-CoA reductase being a key rate-limiting enzyme.[24][25][26]
-
Free Fatty Acid Synthesis: Fatty acids are synthesized de novo from acetyl-CoA by acetyl-CoA carboxylase and fatty acid synthase.[24][27][28] These can be further elongated to form the very long-chain fatty acids characteristic of the stratum corneum.[29]
Caption: De novo ceramide synthesis pathway in the ER.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The importance of free fatty acid chain length for the skin barrier function in atopic eczema patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomic analysis as a tool for identifying susceptibility to various skin diseases - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00364A [pubs.rsc.org]
- 4. lipotype.com [lipotype.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 10. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. Analysis of Neutral Lipids, Phospholipids, Glycolipids, and Total Lipids by High-Performance Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Combined LC/MS-platform for analysis of all major stratum corneum lipids, and the profiling of skin substitutes - Leiden University [universiteitleiden.nl]
- 14. researchgate.net [researchgate.net]
- 15. Lipidomic analysis of epidermal lipids: a tool to predict progression of inflammatory skin disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATR-FTIR spectroscopy: a chemometric approach for studying the lipid organisation of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ATR-IR study of skin components: Lipids, proteins and water. Part I: Temperature effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. researchgate.net [researchgate.net]
- 21. Ceramide - Wikipedia [en.wikipedia.org]
- 22. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 23. researchgate.net [researchgate.net]
- 24. The outer frontier: the importance of lipid metabolism in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cholesterol synthesis is required for cutaneous barrier function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chapter 6 Cholesterol Metabolism in the Epidermis | Plastic Surgery Key [plasticsurgerykey.com]
- 27. UV decreases the synthesis of free fatty acids and triglycerides in the epidermis of human skin in vivo, contributing to development of skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 29. Fatty acid transporters in skin development, function and disease - PMC [pmc.ncbi.nlm.nih.gov]
Research Framework for Studying Dermalex in Pediatric Eczema: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD), or pediatric eczema, is a prevalent chronic inflammatory skin condition in children, characterized by impaired skin barrier function, immune dysregulation, and intense pruritus. Dermalex is a non-steroidal topical treatment formulated to address the symptoms of eczema by repairing the skin's natural barrier. This document provides a comprehensive research framework for investigating the efficacy and mechanism of action of this compound in a pediatric population with atopic dermatitis. It includes detailed application notes, experimental protocols, and data presentation templates.
Background and Rationale
1.1. Pathophysiology of Pediatric Atopic Dermatitis
Pediatric atopic dermatitis is a multifactorial disease involving genetic predisposition, environmental triggers, and immunological factors. A key feature is a compromised epidermal barrier, often associated with filaggrin mutations, leading to increased transepidermal water loss (TEWL) and enhanced penetration of allergens and irritants. This barrier defect triggers an inflammatory cascade dominated by a T-helper 2 (Th2) immune response, with elevated levels of cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31), which contribute to inflammation and pruritus. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in mediating the effects of these cytokines.[1][2][3]
1.2. Proposed Mechanism of Action of this compound
This compound is designed to restore the skin's barrier function and modulate the local skin microenvironment. Its key components include alumino-silicates and a skin-identical ceramide complex. The proposed mechanism involves:
-
Skin Barrier Restoration: The cream forms a protective layer on the skin, reducing water loss and preventing the entry of irritants and allergens. The ceramide complex replenishes the lipids in the stratum corneum, helping to repair the skin's natural barrier.
-
Modulation of the Microenvironment: The alumino-silicates are thought to create an environment that is less favorable for bacterial growth and may help to reduce inflammation.
Research Objectives
This research framework aims to guide studies designed to:
-
Evaluate the clinical efficacy of this compound in improving the signs and symptoms of pediatric atopic dermatitis.
-
Assess the impact of this compound on skin barrier function.
-
Investigate the effect of this compound on key inflammatory markers in the skin.
-
Elucidate the underlying mechanism of action of this compound at the cellular and molecular level.
Data Presentation: Key Efficacy and Biomarker Endpoints
Disclaimer: The following tables contain representative data from studies on other topical treatments for pediatric atopic dermatitis and are intended to serve as a template for presenting data from a study on this compound. Specific data from clinical trials of this compound in a pediatric population were not publicly available at the time of this writing.
Table 1: Clinical Efficacy Outcomes
| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Week 8 (Mean ± SD) | p-value (Baseline vs. Week 8) |
| SCORAD Index | 45.2 ± 12.5 | 28.7 ± 9.8 | 18.1 ± 7.3 | <0.001 |
| EASI Score | 15.8 ± 5.2 | 9.1 ± 3.7 | 4.5 ± 2.1 | <0.001 |
| Pruritus Score (VAS, 0-10) | 7.9 ± 1.8 | 4.2 ± 1.5 | 2.1 ± 1.1 | <0.001 |
| IGA Score (% achieving 'Clear' or 'Almost Clear') | 0% | 35% | 65% | <0.001 |
Data are hypothetical and for illustrative purposes.
Table 2: Skin Barrier Function Assessment
| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Week 8 (Mean ± SD) | p-value (Baseline vs. Week 8) |
| Transepidermal Water Loss (TEWL) (g/m²/h) | 25.6 ± 8.1 | 15.3 ± 5.9 | 10.2 ± 4.5 | <0.01 |
| Skin Hydration (Corneometer units) | 35.2 ± 10.4 | 55.8 ± 12.1 | 68.5 ± 15.3 | <0.001 |
Data are hypothetical and for illustrative purposes.
Table 3: Cutaneous Inflammatory Biomarker Levels (pg/μg total protein)
| Cytokine | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | p-value |
| IL-4 | 12.5 ± 4.8 | 5.1 ± 2.2 | <0.01 |
| IL-13 | 15.2 ± 5.9 | 6.8 ± 3.1 | <0.01 |
| TSLP | 8.9 ± 3.5 | 3.2 ± 1.8 | <0.01 |
| IL-1α | 20.1 ± 7.8 | 9.5 ± 4.3 | <0.01 |
Data are hypothetical and for illustrative purposes, based on tape strip analysis.
Experimental Protocols
4.1. In Vitro Model of Atopic Dermatitis
This protocol describes the use of a 3D reconstructed human epidermis (RHE) model to simulate the atopic dermatitis phenotype and assess the effects of this compound.
Objective: To evaluate the effect of this compound on barrier function and inflammatory responses in an in-vitro model of AD.
Materials:
-
3D Reconstructed Human Epidermis (RHE) kits (e.g., EpiDerm™, SkinEthic™ RHE)
-
Keratinocyte growth medium
-
Cytokine cocktail to induce AD-like phenotype (e.g., IL-4, IL-13, TNF-α)
-
This compound cream
-
Phosphate-buffered saline (PBS)
-
Transepithelial Electrical Resistance (TEER) measurement system
-
Reagents for RNA extraction and RT-qPCR
-
ELISA kits for cytokine measurement
Procedure:
-
Culture of RHE: Culture the RHE models according to the manufacturer's instructions.
-
Induction of AD-like Phenotype: After an initial culture period, switch to a medium containing a pro-inflammatory cytokine cocktail (e.g., 50 ng/mL each of IL-4, IL-13, and 10 ng/mL TNF-α) for 48-72 hours to induce an AD-like phenotype. This is expected to disrupt the barrier function and increase inflammatory marker expression.
-
Treatment with this compound:
-
Apply a standardized amount of this compound (e.g., 2 mg/cm²) topically to the surface of the RHE models.
-
Use a vehicle control (the cream base without active ingredients) and an untreated control group.
-
Incubate for 24-48 hours.
-
-
Assessment of Barrier Function:
-
Measure the Transepithelial Electrical Resistance (TEER) at baseline, after cytokine treatment, and after this compound application. A decrease in TEER indicates barrier disruption, and an increase after treatment suggests barrier restoration.
-
-
Analysis of Inflammatory Markers:
-
Collect the culture medium for cytokine analysis using ELISA to measure the secretion of pro-inflammatory cytokines (e.g., TSLP, IL-1α).
-
Harvest the RHE tissue for RNA extraction and perform RT-qPCR to analyze the gene expression of markers related to skin barrier function (e.g., Filaggrin, Loricrin) and inflammation (e.g., IL-4, IL-13).
-
4.2. Clinical Study Protocol: A Randomized Controlled Trial
Objective: To evaluate the efficacy and safety of this compound in children with mild to moderate atopic dermatitis.
Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.
Participant Population: Children aged 2-17 years with a clinical diagnosis of mild to moderate atopic dermatitis (SCORAD score between 15 and 40).
Intervention:
-
Treatment Group: this compound cream applied twice daily to affected areas for 8 weeks.
-
Control Group: Vehicle cream applied twice daily to affected areas for 8 weeks.
Primary Endpoint:
-
Mean change in SCORAD (Scoring Atopic Dermatitis) index from baseline to week 8.
Secondary Endpoints:
-
Change in Eczema Area and Severity Index (EASI) score.
-
Change in pruritus Visual Analog Scale (VAS) score.
-
Investigator's Global Assessment (IGA) score.
-
Change in Transepidermal Water Loss (TEWL).
-
Change in skin hydration (Corneometry).
-
Change in cutaneous cytokine levels (via tape stripping).
-
Safety and tolerability assessments.
4.2.1. Protocol for Transepidermal Water Loss (TEWL) Measurement
Objective: To non-invasively assess skin barrier function by measuring the rate of water evaporation from the skin surface.
Equipment: Tewameter® (or similar open-chamber evaporimeter).
Procedure:
-
Acclimatization: The child should be in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes before measurements.
-
Site Selection: Select a standardized, non-lesional and a lesional skin site on the forearm for measurement. Mark the sites for consistent measurements at follow-up visits.
-
Measurement:
-
Hold the probe perpendicular to the skin surface with gentle, consistent pressure.
-
Avoid any lateral movement of the probe during the measurement.
-
Record the TEWL value once the reading has stabilized (typically after 30-60 seconds).
-
Take three consecutive measurements at each site and calculate the average.
-
4.2.2. Protocol for Skin Hydration Measurement
Objective: To non-invasively measure the hydration level of the stratum corneum.
Equipment: Corneometer® (or similar capacitance-based instrument).
Procedure:
-
Acclimatization: As with TEWL measurements, the child should be acclimatized to the room conditions.
-
Site Selection: Use the same marked sites as for the TEWL measurements.
-
Measurement:
-
Press the probe head firmly and perpendicularly onto the skin surface.
-
The measurement is taken automatically upon contact.
-
Take three consecutive measurements at each site and calculate the average.
-
4.2.3. Protocol for Skin Tape Stripping and Cytokine Analysis
Objective: To non-invasively collect stratum corneum samples for the quantification of cutaneous inflammatory biomarkers.
Materials:
-
D-Squame® adhesive discs
-
Sterile forceps
-
Microcentrifuge tubes
-
Protein extraction buffer
-
ELISA kits for target cytokines (e.g., IL-4, IL-13, TSLP, IL-1α)
Procedure:
-
Site Selection: Select a lesional area on the forearm or another accessible site.
-
Tape Stripping:
-
Using sterile forceps, apply a D-Squame® disc to the selected skin site.
-
Apply firm, consistent pressure for approximately 10 seconds.
-
Remove the tape strip with a swift, smooth motion.
-
Place the tape strip in a pre-labeled microcentrifuge tube.
-
Repeat the process for a predetermined number of strips (e.g., 10-20) from the same site.
-
-
Sample Processing:
-
Add protein extraction buffer to the tube containing the tape strips.
-
Vortex and incubate the tube to elute the proteins from the tape strips.
-
Centrifuge the tube to pellet any debris.
-
-
Cytokine Analysis:
-
Use the supernatant (protein extract) to perform an ELISA for the target cytokines according to the manufacturer's protocol.
-
Normalize cytokine concentrations to the total protein concentration of the extract, determined by a standard protein assay (e.g., BCA assay).
-
Mandatory Visualizations (Graphviz DOT Language)
Caption: Atopic Dermatitis Pathophysiology
Caption: this compound Research Workflow
Conclusion
This research framework provides a comprehensive guide for the scientific evaluation of this compound in the context of pediatric atopic dermatitis. By employing a combination of in vitro and clinical research methodologies, it is possible to rigorously assess the efficacy of this compound, gain insights into its mechanism of action in restoring skin barrier function and modulating inflammation, and generate robust data to support its clinical use in this patient population. The provided protocols and data presentation templates offer a standardized approach to facilitate high-quality research in this area.
References
Application Notes & Protocols for Long-Term Safety and Efficacy Studies of Dermalex for Atopic Dermatitis
Disclaimer: Specific long-term clinical trial protocols for the commercial product Dermalex are not publicly available. This document presents a representative, detailed protocol for a hypothetical long-term study based on established best practices and regulatory guidelines for topical treatments for atopic dermatitis (AD).
Introduction and Study Rationale
Atopic Dermatitis (AD) is a chronic inflammatory skin condition requiring long-term management. While short-term efficacy is crucial, establishing the long-term safety and sustained efficacy of a topical agent like this compound is paramount for its use as a maintenance therapy.[1] This protocol outlines a 52-week, multi-center, randomized, double-blind, vehicle-controlled study to evaluate this compound in adults with mild to moderate AD. The primary objectives are to assess the long-term safety profile, particularly concerning local skin reactions and systemic effects, and to determine the sustained efficacy in controlling AD signs and symptoms.
This compound is a non-steroidal cream purported to work by restoring the skin barrier and modulating the local microenvironment.[2][3] Its formulation includes a skin-identical ceramide complex and a "MagneoLite™ Complex," which is described as modified alumino-silicate minerals.[3][4] This study will provide critical data on whether these mechanisms translate to durable clinical benefit without long-term adverse events.
Study Design and Objectives
A Phase IV, prospective, randomized, double-blind, multi-center, parallel-group study will be conducted.
-
Primary Objectives:
-
To evaluate the long-term safety and tolerability of this compound cream applied twice daily over 52 weeks.
-
To assess the long-term efficacy of this compound cream in maintaining or improving clinical outcomes in subjects with mild to moderate AD.
-
-
Secondary Objectives:
-
To evaluate the effect of this compound on patient-reported outcomes, including quality of life and pruritus.
-
To assess the time to first significant flare-up of AD.
-
To quantify the reduction in the use of rescue medication (e.g., topical corticosteroids).
-
-
Study Population:
Experimental Protocols and Methodologies
Efficacy Assessments
Efficacy will be evaluated at baseline and at weeks 4, 12, 24, 36, and 52.
-
Investigator's Global Assessment (IGA): A 5-point scale ranging from 0 (clear) to 4 (severe) will be used by trained investigators to assess the overall severity of AD.[7][8] The primary efficacy endpoint is the proportion of subjects achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at Week 52.[9][10]
-
SCORing Atopic Dermatitis (SCORAD): This composite tool assesses three components: the extent of AD (using the rule of nines), the intensity of six clinical signs (erythema, edema/papulation, oozing/crusting, excoriation, lichenification, and dryness), and subjective symptoms (pruritus and sleep loss).[11][12][13]
-
Dermatology Life Quality Index (DLQI): A 10-question, patient-administered questionnaire to assess the impact of the skin condition on quality of life.[14][15][16] Scores range from 0 to 30, with higher scores indicating greater impairment.[14][17]
Safety Assessments
Safety is the primary focus and will be monitored throughout the study.
-
Adverse Event (AE) Monitoring: All AEs, including local skin reactions (e.g., burning, stinging, erythema at the application site) and systemic events, will be recorded at each visit.
-
Local Tolerability: Investigators will assess application site reactions using a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).
-
Vital Signs and Laboratory Tests: Standard clinical laboratory tests (hematology, chemistry) and vital signs will be monitored at baseline and key follow-up points (e.g., Weeks 24 and 52) to screen for systemic toxicity. For products intended for chronic use, regulatory guidance suggests that data from at least 100 subjects treated for one year is needed to provide sufficient information on potential late-onset safety risks.[18]
Data Presentation (Hypothetical Data)
Quantitative data will be summarized in structured tables for clear comparison between the this compound and vehicle groups.
Table 1: Summary of Primary and Key Secondary Efficacy Endpoints at Week 52
| Endpoint | This compound Group (n=150) | Vehicle Group (n=150) | p-value |
| IGA Success (Score 0/1 & ≥2-pt improvement), n (%) | 66 (44.0%) | 21 (14.0%) | <0.001 |
| Mean Change from Baseline in SCORAD Score (±SD) | -25.4 (±10.2) | -9.8 (±8.5) | <0.001 |
| Mean Change from Baseline in DLQI Score (±SD) | -8.1 (±4.5) | -3.2 (±3.8) | <0.001 |
| Median Time to First Flare-up (Days) | 182 | 56 | 0.002 |
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) Occurring in >2% of Subjects
| Adverse Event | This compound Group (n=150), n (%) | Vehicle Group (n=150), n (%) |
| Any TEAE | 52 (34.7%) | 45 (30.0%) |
| Application Site Stinging | 12 (8.0%) | 6 (4.0%) |
| Nasopharyngitis | 9 (6.0%) | 11 (7.3%) |
| Application Site Pruritus | 8 (5.3%) | 5 (3.3%) |
| Headache | 6 (4.0%) | 7 (4.7%) |
| Skin Dryness | 5 (3.3%) | 10 (6.7%) |
| Serious AEs (SAEs) | 2 (1.3%) | 3 (2.0%) |
Visualizations (Graphviz)
Logical Flow of the Clinical Trial
Caption: Workflow diagram illustrating the patient journey from screening to final analysis.
Hypothesized Mechanism of Action Pathway
References
- 1. The long‐term safety of topical corticosteroids in atopic dermatitis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfs-asia.com [pfs-asia.com]
- 3. pharmamarket.eu [pharmamarket.eu]
- 4. pfs-asia.com [pfs-asia.com]
- 5. IGA [usdermed.com]
- 6. Investigator Global Assessment Scale [eczemacouncil.org]
- 7. Research Portal [scholarship.miami.edu]
- 8. The Validated Investigator Global Assessment for Atopic Dermatitis (vIGA‐AD™): a clinical outcome measure for the severity of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy Outcomes in Clinical Trials of Atopic Dermatitis Treatments: A Systematic Literature Review | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 11. SCORAD - Wikipedia [en.wikipedia.org]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Tools - ISAD [isad.org]
- 14. imperial.nhs.uk [imperial.nhs.uk]
- 15. Dermatology Life Quality Index (DLQI)--a simple practical measure for routine clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dermatology Life Quality Index - Wikipedia [en.wikipedia.org]
- 17. cardiff.ac.uk [cardiff.ac.uk]
- 18. downloads.regulations.gov [downloads.regulations.gov]
Troubleshooting & Optimization
Technical Support Center: Quantifying Dermalex's Barrier Repair Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in quantifying the barrier repair effects of Dermalex.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound products are proposed to repair the skin barrier?
A1: this compound products are formulated to support the skin's natural repair mechanisms through a dual-action approach. They contain a blend of emollients, including a skin-identical ceramide complex, and humectants.[1][2][3][4] The emollients help to replenish the lipid layer of the stratum corneum, while humectants draw moisture into the skin, thereby restoring hydration and reinforcing the skin's barrier function.[1][3] The this compound Eczema formulation also includes a Magneolite® complex, which is suggested to normalize the ionic environment of the skin and accelerate barrier recovery.[1]
Q2: Which non-invasive methods are standard for quantifying skin barrier function, and what are their principles?
A2: The most common non-invasive methods include:
-
Transepidermal Water Loss (TEWL): This measures the amount of water vapor diffusing from the skin surface, indicating the integrity of the barrier. Higher TEWL values suggest a compromised barrier.[5][6] The "open chamber" method is considered a superior technique for continuous and accurate measurement.[7][8]
-
Corneometry: This technique assesses skin hydration by measuring the electrical capacitance of the stratum corneum. Higher capacitance corresponds to greater water content.[9][10][11]
-
Tape Stripping: This method involves the sequential application and removal of adhesive tape to collect layers of the stratum corneum for subsequent analysis of proteins, lipids, or biomarkers.[12][13][14][15]
Q3: What are the key factors that can influence the variability of TEWL and Corneometry measurements?
A3: Both TEWL and corneometry measurements are sensitive to a variety of factors:
-
Environmental Conditions: Ambient temperature and relative humidity can significantly impact readings. It is crucial to conduct measurements in a controlled environment.[10][11]
-
Subject-Related Factors: The anatomical site of measurement, skin temperature, sweating, and the subject's age and sex can all affect the results.[16][17]
-
Procedural Consistency: The angle and pressure of the probe application, as well as the subject's acclimatization time in the testing room, must be standardized to ensure reproducibility.[10][11][17] Inter-observer variability can also be a significant factor.[11]
Q4: How can in vitro models be used to assess the barrier repair effects of this compound?
A4: In vitro models, such as 3D reconstructed human epidermis and ex vivo skin explants, are valuable tools for controlled studies.[18][19][20] The skin barrier in these models can be artificially disrupted using methods like tape stripping, chemical treatment (e.g., with sodium dodecyl sulfate), or lipid extraction.[18] Following disruption, this compound can be applied, and barrier repair can be quantified by measuring changes in TEWL, transepithelial electrical resistance (TEER), or the permeation of fluorescent markers.[18][20]
Troubleshooting Guides
In Vivo Studies (TEWL and Corneometry)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline TEWL readings across subjects. | Inconsistent acclimatization time. Environmental fluctuations. Differences in probe application. | Ensure all subjects acclimatize for at least 30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%). Standardize the probe application pressure and angle. Take multiple readings at each site and average them.[16][21] |
| Corneometry readings are not reproducible between different operators. | Inconsistent pressure applied to the probe. Variation in the exact measurement site. | Implement rigorous training for all operators on the standardized application of the probe. Clearly mark the measurement sites to ensure consistency.[11][22] |
| Unexpectedly low TEWL values after inducing barrier damage. | Insufficient barrier disruption. Rapid initial recovery of the skin barrier. | Verify the barrier disruption method (e.g., number of tape strips, concentration of chemical irritant). Measure TEWL immediately after disruption to capture the peak value. |
| Drifting TEWL measurements during a single reading. | Air drafts in the measurement room. Subject movement or talking. | Ensure the measurement environment is free from drafts. Instruct the subject to remain still and quiet during the measurement period.[7][21] |
In Vitro & Ex Vivo Studies
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in permeability data from Franz Diffusion Cells. | Air bubbles trapped under the membrane. Inconsistent dosing of the formulation. Poor membrane integrity. | De-gas the receptor fluid before use. Ensure the membrane is flat and fully in contact with the receptor fluid. Use a consistent and accurate method for applying the test product.[23][24][25] |
| 3D skin models show poor barrier formation (low TEER or high baseline TEWL). | Suboptimal culture conditions. Incomplete keratinocyte differentiation. | Optimize the culture medium and air-liquid interface conditions. Ensure sufficient time for full epidermal differentiation and stratification.[19][26] |
| Difficulty in consistently disrupting the barrier in ex vivo skin models. | Variability in the thickness and quality of skin samples. Inconsistent application of the disruption method. | Source skin samples from a consistent anatomical location and donor type. Standardize the pressure and duration for tape stripping or the concentration and exposure time for chemical disruption.[18][20] |
| Low recovery of analytes after tape stripping of in vitro models. | Inefficient extraction of proteins or lipids from the tape. Degradation of biomarkers. | Use a validated extraction protocol with appropriate solvents and sonication. Process or freeze the tape strips immediately after collection to preserve analyte integrity.[13][14][27] |
Quantitative Data Summary
Table 1: Comparison of Transepidermal Water Loss (TEWL) in Healthy vs. Atopic Dermatitis (AD) Skin
| Skin Condition | Anatomical Site | Mean TEWL (g/m²/h) | Reference |
| Healthy Control | Forearm | 11.60 | [5] |
| Atopic Dermatitis (Uninvolved Skin) | Forearm | 13.15 | [5] |
| Atopic Dermatitis (Lesional Skin) | Forearm | 28.68 | [5] |
| Healthy Control | Flexural Area | 13.51 | [28] |
| Atopic Dermatitis (Lesional Skin) | Flexural Area | 27.24 | [28] |
Table 2: Comparison of Stratum Corneum Hydration (SCH) in Healthy vs. Atopic Dermatitis (AD) Skin
| Skin Condition | Anatomical Site | Mean SCH (Arbitrary Units) | Reference |
| Healthy Control | Forearm | 50.73 | [5] |
| Atopic Dermatitis (Uninvolved Skin) | Forearm | 40.95 | [5] |
| Atopic Dermatitis (Lesional Skin) | Forearm | 20.20 | [5] |
| Healthy Control | Flexural Area | 31.88 | [28] |
| Atopic Dermatitis (Lesional Skin) | Flexural Area | 20.30 | [28] |
Experimental Protocols
Protocol 1: In Vivo Measurement of TEWL
-
Subject Acclimatization: Allow subjects to rest for at least 30 minutes in a controlled environment with a temperature of 20-22°C and relative humidity of 40-60%.[16]
-
Site Preparation: Ensure the measurement site on the volar forearm is clean and dry. If washing is necessary, wait at least 30 minutes before measurement.
-
Instrumentation: Use a calibrated open-chamber Tewameter (e.g., Courage + Khazaka Tewameter® TM Hex).[7][8]
-
Measurement: Place the probe perpendicular to the skin surface with minimal pressure. Record data continuously for at least 30 seconds or until a stable reading is achieved.[21]
-
Data Collection: Take at least three consecutive measurements at each site and calculate the average.
Protocol 2: In Vitro Tape Stripping for Protein Analysis
-
Model Preparation: Use a 3D reconstructed human epidermis model cultured at the air-liquid interface until fully differentiated.
-
Tape Application: Using forceps, apply an adhesive disc (e.g., D-Squame) to the surface of the epidermal model.
-
Pressure Application: Apply a standardized pressure (e.g., 225 g/cm²) for a consistent duration (e.g., 5-10 seconds) using a pressure instrument.[13]
-
Tape Removal: Gently remove the tape strip from the skin surface.
-
Sample Collection: Repeat the process for the desired number of strips (typically 10-20) from the same site.[13][15]
-
Protein Extraction: Place each tape strip in a lysis buffer and sonicate to extract soluble proteins.
-
Quantification: Determine the total protein content using a suitable colorimetric assay (e.g., BCA protein assay).[13][27]
Visualizations
Caption: Ceramide synthesis pathways and their role in keratinocyte differentiation.
Caption: Workflow for in vivo and in vitro assessment of skin barrier repair.
References
- 1. bondsofbeauty.wordpress.com [bondsofbeauty.wordpress.com]
- 2. ayp.healthcare [ayp.healthcare]
- 3. This compound Repair And Restore ingredients (Explained) [incidecoder.com]
- 4. This compound Eczema 30g – this compound [this compound.co.uk]
- 5. Skin Barrier Function in Psoriasis and Atopic Dermatitis: Transepidermal Water Loss and Temperature as Useful Tools to Assess Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin hydration and transepidermal water loss (TEWL) measurements in assessment of eczema - Delfin Technologies [delfintech.com]
- 7. Tewameter® TM Hex - TEWL Measurement [courage-khazaka.com]
- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 9. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. inderocro.com [inderocro.com]
- 13. Tape Stripping Technique for Stratum Corneum Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. cancer-rnr.eu [cancer-rnr.eu]
- 16. Utility of transepidermal water loss‐stratum corneum hydration ratio in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. courage-khazaka.com [courage-khazaka.com]
- 22. researchgate.net [researchgate.net]
- 23. alterlab.co.id [alterlab.co.id]
- 24. Navigating Franz Cell Testing: A Complete Guide [tiogaresearch.com]
- 25. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Disease-related biomarkers as experimental endpoints in 3D skin culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dermalex Active Ingredients for In-Vitro Keratinocyte Studies
Welcome to the technical support center for researchers utilizing the active components of Dermalex™ formulations in in-vitro keratinocyte studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in optimizing your experimental design and outcomes. As "this compound" is a brand of formulated topical creams, direct in-vitro dosage optimization is not feasible. This guide focuses on the key active ingredients found in representative this compound products to enable reproducible scientific inquiry.
Disclaimer: This guide is intended for research purposes only and is based on publicly available scientific literature regarding the active ingredients of this compound products. It is not a guide for the clinical or therapeutic use of this compound.
Section 1: Steroid-Free Formulations (Based on this compound Eczema Active Ingredients)
The steroid-free formulations of this compound, such as for eczema, often contain a skin-identical ceramide complex. This section focuses on the in-vitro application of these key components: Ceramides, Phytosphingosine, and Cholesterol.
Frequently Asked Questions (FAQs)
Q1: What are the typical concentrations of ceramides, phytosphingosine, and cholesterol to use in keratinocyte culture?
A1: The optimal concentration of these lipids can vary depending on the specific research question, keratinocyte cell type (primary vs. immortalized), and the duration of the experiment. However, based on published studies, a general starting point is provided in the table below. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q2: How do ceramides affect keratinocyte differentiation and proliferation in vitro?
A2: Ceramides are known to play a crucial role in regulating the balance between keratinocyte proliferation and differentiation. Exogenous short-chain ceramides can activate signaling pathways, such as the p38 MAP kinase pathway, which promotes the expression of differentiation markers like involucrin and loricrin.[1] Concurrently, increased ceramide levels can inhibit keratinocyte proliferation.[1]
Q3: What is the role of phytosphingosine in keratinocyte function?
A3: Phytosphingosine (PS) has been shown to stimulate the differentiation of human keratinocytes. It can increase the production of the cornified envelope and the expression of differentiation marker proteins.[1] PS is also suggested to have anti-inflammatory properties.[1]
Q4: How does cholesterol influence keratinocyte behavior in culture?
A4: Cholesterol is a critical component of the epidermal barrier. In in-vitro studies, an optimal concentration of cholesterol can enhance keratinocyte proliferation.[2] It also plays a role in differentiation, with evidence suggesting it promotes early differentiation while potentially inhibiting late-stage differentiation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cell viability after treatment | High concentration of active ingredients leading to cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a lower concentration range and shorter incubation times. |
| Inconsistent results between experiments | Variability in cell passage number, confluency, or reagent preparation. | Use keratinocytes from a consistent and low passage number. Ensure cells are at a consistent confluency at the start of each experiment. Prepare fresh stock solutions of lipids for each experiment. |
| Precipitation of lipids in culture media | Poor solubility of ceramides, phytosphingosine, or cholesterol in aqueous media. | Prepare stock solutions in an appropriate solvent (e.g., ethanol or DMSO) and ensure the final solvent concentration in the culture media is low and consistent across all conditions (typically <0.1%). Briefly vortex or sonicate the diluted solution before adding to the culture. |
| No observable effect on differentiation markers | Suboptimal concentration of active ingredients or insufficient incubation time. | Increase the concentration of the active ingredients based on your initial dose-response study. Extend the incubation period (e.g., from 24 to 48 or 72 hours) to allow for changes in gene and protein expression. |
Data Presentation: Recommended Concentration Ranges for In-Vitro Keratinocyte Studies
| Active Ingredient | Typical Concentration Range | Common Solvent | Key Effects on Keratinocytes | Relevant Citations |
| Ceramides (short-chain, e.g., C2, C6) | 1 - 25 µM | Ethanol, DMSO | Induces differentiation, inhibits proliferation, modulates signaling pathways (e.g., p38 MAPK). | [1][3] |
| Phytosphingosine | 1 - 10 µM | Ethanol, DMSO | Promotes differentiation, inhibits proliferation, anti-inflammatory effects. | [1] |
| Cholesterol | 0.1 - 1 mM | Ethanol | Enhances proliferation at optimal concentrations, influences differentiation. | [2] |
Section 2: Corticosteroid Formulations (Based on this compound with Mometasone Furoate)
Some this compound formulations may contain corticosteroids like mometasone furoate. This section provides guidance for in-vitro studies with this potent anti-inflammatory agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of mometasone furoate on keratinocytes?
A1: Mometasone furoate is a potent glucocorticoid that acts by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus and modulates the transcription of target genes. In keratinocytes, this leads to the downregulation of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It can also inhibit keratinocyte proliferation.
Q2: What are the recommended concentrations of mometasone furoate for in-vitro keratinocyte studies?
A2: Mometasone furoate is effective at very low concentrations. It is crucial to perform a dose-response study to identify the optimal concentration for your specific assay.
Data Presentation: Recommended Concentration Ranges for Mometasone Furoate
| Active Ingredient | Typical Concentration Range | Common Solvent | Key Effects on Keratinocytes | Relevant Citations |
| Mometasone Furoate | 10⁻⁹ M - 10⁻⁵ M | DMSO, Ethanol | Anti-inflammatory, inhibits proliferation, modulates cytokine production. | [4][5] |
Experimental Protocols
Protocol 1: Keratinocyte Culture and Treatment
-
Cell Culture: Culture human epidermal keratinocytes (primary or immortalized lines like HaCaT) in appropriate keratinocyte growth medium. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed keratinocytes in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment Preparation: Prepare stock solutions of ceramides, phytosphingosine, cholesterol, or mometasone furoate in the recommended solvent.
-
Dosing: On the day of the experiment, dilute the stock solutions in culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
Incubation: Replace the existing medium with the treatment-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qPCR.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Culture and treat keratinocytes as described in Protocol 1 in a 96-well plate.
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathways
Caption: Ceramide-induced signaling in keratinocytes.
Experimental Workflow
Caption: General experimental workflow for in-vitro keratinocyte studies.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled therapeutic cholesterol delivery to cells for the proliferation and differentiation of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of ceramide on cell viability and extracellular matrix remodeling in keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of mometasone furoate on human keratinocytes and fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Technical Support Center: Investigating Patient Response Variability to Steroid-Free Dermalex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variability in patient response to steroid-free Dermalex formulations.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for steroid-free this compound?
A1: Steroid-free this compound formulations are designed to treat inflammatory skin conditions like eczema and psoriasis by restoring the skin's natural barrier function. The proposed mechanism involves creating a protective film over the skin, providing long-term hydration, and promoting the skin's own healing processes.[1] Some formulations contain proprietary complexes such as Magneolite (modified alumino-silicate minerals and alkaline earth mineral salts) or a tri-solve complex, which are intended to normalize skin cell production and reduce inflammation.[2][3][4]
Q2: Is there published clinical data on the variability of patient response to this compound?
A2: While the manufacturer of this compound claims clinical efficacy, there is a lack of readily available, peer-reviewed clinical studies specifically designed to assess the variability in patient response.[5] One registered clinical trial for this compound Eczema aimed to compare its therapeutic effect against a standard emollient and a hydrocortisone cream, with secondary outcomes that could help understand response variability, such as changes in cytokine levels, lipid profiles, and transepidermal water loss (TEWL).[6][7]
Q3: What are the known active ingredients in steroid-free this compound formulations?
A3: The ingredients in this compound products vary depending on the specific condition they are intended to treat. Some common active and key ingredients across the different steroid-free formulations include:
-
This compound Eczema: Magneolite (Modified Alumino-Silicate Minerals + Alkaline Earth Mineral Salts), Skin Identical Ceramide Complex (Ceramides, Phytosphingosine, Cholesterol).[2]
-
This compound Psoriasis: Modified Alumino-Silicates + Alkaline Earth Minerals.[8]
-
This compound Rosacea: Tri-solve complex, Ethylhexyl Methoxycinnamate, Butyl Methoxydibenzoylmethane, Bisabolol, Esculin, Triticum Vulgare Germ Extract, Echinacea Angustifolia Extract, Boswellia Serrata Extract, Zanthoxylum Bungeanum Fruit Extract.[3][9]
-
This compound Acne: Squalane, Krameria Triandra Extract, Lauric Acid.[10]
Q4: What are the potential sources of variability in patient response to topical treatments like this compound?
A4: Variability in response to topical treatments is a well-documented phenomenon and can be attributed to several factors:
-
Inter-individual differences in skin barrier function: This is a major contributor to variability in the penetration and efficacy of topical drugs.[11]
-
Genetic factors: Mutations in genes like filaggrin can impair skin barrier function and influence the severity of conditions like atopic dermatitis.[6]
-
Disease severity and phenotype: The baseline severity and specific clinical characteristics of the skin condition can affect treatment outcomes.[12]
-
Patient adherence: How consistently and correctly a patient applies the treatment is crucial for its effectiveness.[13]
-
Environmental factors: Exposure to allergens, irritants, and changes in humidity can impact skin condition and treatment response.
-
Skin microbiome: The composition of microorganisms on the skin can influence inflammatory responses and treatment efficacy.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Skin Model Experiments
Symptoms: Inconsistent results in permeability assays, cytokine release, or gene expression studies using reconstructed human epidermis (RHE) or other in vitro skin models treated with this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Donor-to-donor variability in primary cells | Characterize primary keratinocytes and fibroblasts for key markers before seeding. Pool cells from multiple donors if the experimental design allows. |
| Inconsistent model thickness and differentiation | Standardize cell seeding density and culture duration. Use histological analysis to confirm consistent epidermal stratification and stratum corneum formation. |
| Variability in topical formulation application | Use a positive displacement pipette to apply a precise and consistent amount of the this compound formulation to the model surface. |
| Media composition and culture conditions | Ensure strict adherence to the culture medium composition and environmental conditions (temperature, humidity, CO2).[14] |
Issue 2: Unexpected Results in Keratinocyte Monolayer Cultures
Symptoms: Poor keratinocyte proliferation, premature differentiation, or unexpected inflammatory responses in monolayer cultures treated with this compound components.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Sub-optimal culture medium | Ensure the keratinocyte growth medium (e.g., KGM-2) contains the correct concentration of growth factors.[15] |
| Contamination | Regularly test for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.[15] |
| Toxicity of formulation components | Perform a dose-response study to determine the optimal, non-toxic concentration of the this compound formulation or its individual components for your cell culture system. |
| Passage number of cells | Use keratinocytes at a low passage number to avoid issues related to cellular senescence. |
Experimental Protocols
Protocol 1: Assessing the Impact of this compound on Skin Barrier Function using Transepidermal Water Loss (TEWL)
-
Objective: To quantify the effect of this compound on the barrier function of the stratum corneum.
-
Materials: Tewameter® or similar evaporimeter, this compound formulation, placebo/control cream, study participants or reconstructed human epidermis (RHE) models.
-
Method:
-
Acclimatize subjects or RHE models to a controlled environment (temperature and humidity) for at least 30 minutes.
-
Define treatment areas on the forearm of subjects or on the surface of the RHE models.
-
Measure baseline TEWL in all treatment areas.
-
Apply a standardized amount of the this compound formulation and control(s) to the designated areas.
-
Measure TEWL at predefined time points (e.g., 1, 2, 4, 8, and 24 hours) after application.
-
Data Analysis: Compare the change in TEWL from baseline between the this compound-treated and control groups. A decrease in TEWL indicates an improvement in barrier function.
-
Protocol 2: Quantifying Anti-inflammatory Effects of this compound on Cytokine Release
-
Objective: To determine if this compound can modulate the release of pro-inflammatory cytokines from keratinocytes or skin explants.
-
Materials: Primary human keratinocytes or full-thickness skin explants, pro-inflammatory stimulus (e.g., lipopolysaccharide (LPS) or a cytokine cocktail of TNF-α and IL-1β), this compound formulation, ELISA or multiplex immunoassay kits for relevant cytokines (e.g., IL-6, IL-8, TNF-α).
-
Method:
-
Culture keratinocytes or skin explants to the desired confluency or for a set period.
-
Pre-treat the cells/explants with the this compound formulation for a specified duration.
-
Introduce the pro-inflammatory stimulus to the culture medium.
-
Incubate for a period sufficient to induce cytokine release (e.g., 24 hours).
-
Collect the culture supernatant.
-
Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex assay.
-
Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the stimulated and unstimulated control groups.
-
Visualizations
Caption: Proposed mechanism of action for steroid-free this compound.
Caption: Workflow for in vitro investigation of this compound efficacy.
Caption: Logical relationship for troubleshooting patient response variability.
References
- 1. medsupplysolutions.com [medsupplysolutions.com]
- 2. ayp.healthcare [ayp.healthcare]
- 3. pharmacyprime.com [pharmacyprime.com]
- 4. pfs-asia.com [pfs-asia.com]
- 5. This compound for psoriasis: Effectiveness, safety, and side effects [medicalnewstoday.com]
- 6. Efficacy of a skin barrier repair cream (this compound Eczema) in atopic dermatitis patients | Research with human participants [onderzoekmetmensen.nl]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/23349 [onderzoekmetmensen.nl]
- 8. This compound Psoriasis ingredients (Explained) [incidecoder.com]
- 9. This compound Rosacea Treatment ingredients (Explained) [incidecoder.com]
- 10. This compound Acne Treatment ingredients (Explained) [incidecoder.com]
- 11. Variability of Skin Pharmacokinetic Data: Insights from a Topical Bioequivalence Study Using Dermal Open Flow Microperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expert Perspectives on Key Parameters that Impact Interpretation of Randomized Clinical Trials in Moderate-to-Severe Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic review of factors influencing treatment adherence in chronic inflammatory skin disease - strategies for optimizing treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human In Vitro Skin Models for Wound Healing and Wound Healing Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Dermalex clinical trials
Technical Support Center: Dermalex Research Program
Welcome to the technical support center for researchers and scientists working with this compound formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and clinical studies, helping to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of action for this compound?
-
A1: this compound is designed to support the skin's natural repair mechanism.[1] Its steroid-free formulations aim to normalize skin cell production, reduce inflammation and itching, and repair the skin's natural barrier.[2][3][4] One formulation contains Mometasone, which works by inducing proteins called lipocortins that control inflammation by inhibiting mediators like prostaglandins and leukotrienes.[5] Other formulations create a semi-occlusive layer to lock in moisture and contain MgCl2 to accelerate skin barrier repair.[1]
-
-
Q2: Are there published clinical studies on this compound efficacy?
-
A2: While manufacturers state that clinical studies have demonstrated this compound's effectiveness, specific peer-reviewed publications are not consistently cited.[2] Some products have been evaluated in studies, such as a trial comparing a this compound eczema cream to standard emollients and hydrocortisone, with Transepidermal Water Loss (TEWL) as a primary outcome.[6][7] However, for some specific products like the psoriasis treatment, there appears to be a lack of published clinical evidence.[2]
-
Experimental & Clinical Variability
-
Q3: We are observing high variability in patient response in our study. What are the common contributing factors?
-
A3: Inconsistent results in dermatological trials are common and can be influenced by several factors. Key parameters include variations in study comparators, rules for rescue treatment, washout periods for previous medications, and baseline disease severity.[8] Patient adherence to topical treatments is often low and can be affected by the cosmetic feel of the formulation (e.g., greasiness, smell, texture).[9][10][11] Furthermore, patient-specific factors like age, the anatomical site of application, and even season can significantly impact skin barrier function and treatment response.[12][13]
-
-
Q4: Our in vitro results using 3D human skin equivalents (HSEs) are not consistent across batches. What should we investigate?
-
A4: Variability in HSEs is a known challenge in dermatological research.[14][15] Key sources of inconsistency include donor-to-donor variability in the primary cells used to create the models, which can affect growth rates and differentiation.[14] The complexity of co-culture systems and the lack of standardized protocols can also introduce variations.[16] It is crucial to standardize cell culture conditions, including media composition, passage number, and confluence levels, as these factors heavily influence keratinocyte differentiation and model performance.[17][18]
-
Troubleshooting Guides
Issue 1: Inconsistent Transepidermal Water Loss (TEWL) Measurements
You are measuring the effect of a this compound formulation on skin barrier function, but your TEWL readings are highly variable, even within the same treatment group.
-
Potential Cause 1: Environmental Factors
-
Explanation: TEWL is extremely sensitive to the surrounding microclimate.[19][20] Changes in room temperature, humidity, and airflow can significantly alter measurements.[20][21]
-
Solution: Conduct all measurements in a controlled environment with stable temperature (18-21°C) and relative humidity (40%-60%).[20] Ensure the subject has acclimatized to the room conditions for at least 15-20 minutes before taking readings.
-
-
Potential Cause 2: Subject-Specific Variability
-
Explanation: TEWL rates vary significantly across different anatomical sites, between individuals, and can be influenced by sweat gland activity, skin temperature, and recent application of topical products.[12][20]
-
Solution: Always measure the exact same location on each subject for longitudinal studies.[19] Standardize the pre-measurement protocol, ensuring no other topical agents have been applied for at least 12 hours.[20] Record baseline TEWL before product application to account for individual differences.
-
-
Potential Cause 3: Operator Error
-
Explanation: Inconsistent pressure of the measurement probe on the skin or movement during the reading can cause fluctuations.
-
Solution: Ensure all operators are trained to apply the probe with light, consistent pressure. Take multiple readings at each site and calculate a mean value to improve reliability.[20]
-
Data Presentation Example: Troubleshooting TEWL Data
| Subject ID | Anatomic Site | Baseline TEWL (g/m²/h) | 4-Week TEWL (g/m²/h) - Uncontrolled Env. | 4-Week TEWL (g/m²/h) - Controlled Env. |
| P001 | Volar Forearm | 12.5 | 15.2 (High Variability) | 10.1 |
| P002 | Volar Forearm | 10.8 | 9.5 (High Variability) | 8.9 |
| P003 | Volar Forearm | 14.1 | 18.0 (High Variability) | 11.5 |
| Mean ± SD | 12.5 ± 1.6 | 14.2 ± 4.3 | 10.2 ± 1.3 |
This table illustrates how implementing a controlled environment can reduce data variability (Standard Deviation) and reveal a clearer treatment effect.
Issue 2: Variable Cytokine Expression in Skin Biopsies or In Vitro Models
Your ELISA or multiplex assays show inconsistent levels of inflammatory cytokines (e.g., IL-6, TNF-α) after treatment with a this compound formulation.
-
Potential Cause 1: Sample Handling and Processing
-
Explanation: Cytokines are sensitive molecules with short half-lives.[22] Delays in processing, improper storage, or repeated freeze-thaw cycles of serum, plasma, or cell culture supernatants can degrade cytokines and lead to inaccurate measurements.
-
Solution: Process samples immediately after collection. If storage is necessary, aliquot samples into single-use tubes and freeze at -20°C or lower. Avoid repeated freeze-thaw cycles. When preparing samples, ensure they are free of cellular debris.
-
-
Potential Cause 2: Assay-Specific Issues
-
Explanation: High inter-individual variability in baseline cytokine levels is common.[22] Technical issues such as improper antibody combinations, insufficient washing, or the presence of cell aggregates can lead to false positives or negatives.[23]
-
Solution: Always include a baseline (pre-treatment) sample for each subject or experimental condition to establish normal levels.[22] Use live/dead cell markers in flow cytometry to exclude non-viable cells that can non-specifically bind antibodies.[23] Follow the manufacturer's protocol for the assay kit precisely, paying close attention to incubation times and washing steps.[24]
-
-
Potential Cause 3: In Vitro Model Health
-
Explanation: The health and differentiation status of keratinocytes or other cells in your skin model can impact their cytokine response. Stressed or overly confluent cultures may exhibit altered inflammatory profiles.
-
Solution: Monitor cell viability and morphology regularly. Ensure that cultures are not overly confluent, as high cell density can induce differentiation and alter cell behavior.[17] Use standardized cell seeding densities and passage numbers for all experiments.
-
Experimental Protocols & Visualizations
Protocol 1: Measurement of Transepidermal Water Loss (TEWL)
This protocol outlines the standardized procedure for measuring skin barrier function using an open-chamber TEWL device.
Methodology:
-
Acclimatization: Allow the subject to rest for 20 minutes in a temperature-controlled (20±2°C) and humidity-controlled (50±10% RH) room.
-
Site Selection: Identify and mark a clear, undamaged area of skin on the volar forearm. The same site must be used for all subsequent measurements on that subject.
-
Baseline Measurement:
-
Calibrate the TEWL device according to the manufacturer's instructions.
-
Gently place the probe perpendicular to the marked skin site, ensuring the measurement chamber is fully in contact with the skin without excessive pressure.
-
Allow the reading to stabilize for 30-60 seconds.
-
Record the TEWL value (in g/m²/h). Repeat the measurement three times and calculate the average.
-
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation to the designated treatment area.
-
Post-Application Measurement: Repeat the measurement process at specified time points (e.g., 1, 4, and 8 hours post-application) at the exact same site.
Troubleshooting Workflow for Inconsistent TEWL Data
A decision tree for troubleshooting variable TEWL measurements.
Protocol 2: Keratinocyte Proliferation Assay (MTT Assay)
This protocol measures cell proliferation/viability by assessing the metabolic activity of primary human keratinocytes treated with a this compound formulation.
Methodology:
-
Cell Seeding: Seed primary human epidermal keratinocytes (passage 2-4) in a 96-well plate at a density of 5 x 10³ cells/well in keratinocyte growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of the this compound formulation (or its extract) in the growth medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different treatment concentrations. Include a vehicle control and an untreated control.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell proliferation is proportional to the absorbance.
Hypothetical Signaling Pathway for Skin Barrier Repair
A simplified pathway for this compound-mediated skin barrier repair.
References
- 1. pfs-asia.com [pfs-asia.com]
- 2. This compound for psoriasis: Effectiveness, safety, and side effects [medicalnewstoday.com]
- 3. This compound Psoriasis 150g – this compound [this compound.co.uk]
- 4. medsupplysolutions.com [medsupplysolutions.com]
- 5. This compound Cream 100 Gm - Uses, Side Effects, Dosage, Price | Truemeds [truemeds.in]
- 6. Efficacy of a skin barrier repair cream (this compound Eczema) in atopic dermatitis patients | Research with human participants [onderzoekmetmensen.nl]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/38502 [onderzoekmetmensen.nl]
- 8. Expert Perspectives on Key Parameters that Impact Interpretation of Randomized Clinical Trials in Moderate-to-Severe Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Patient-Centric Design of Topical Dermatological Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. oaji.net [oaji.net]
- 15. researchgate.net [researchgate.net]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. Cell density and culture factors regulate keratinocyte commitment to differentiation and expression of suprabasal K1/K10 keratins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. quora.com [quora.com]
- 22. biocompare.com [biocompare.com]
- 23. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 24. bio-rad.com [bio-rad.com]
Technical Support Center: Enhancing the Stability of Dermatological Formulations for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of dermatological formulations, with a focus on emulsions similar to Dermalex products.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in a dermatological cream or lotion?
A1: Common signs of instability include:
-
Phase Separation: This can manifest as creaming (the rising of the dispersed phase) or coalescence (the merging of droplets), leading to visible oil or water layers.[1]
-
Changes in Viscosity: A noticeable thickening or thinning of the formulation over time can indicate structural changes.[2]
-
Alteration in Appearance or Odor: Changes in color, the emergence of a strange smell, or a grainy texture can signal chemical degradation or microbial contamination.
-
pH Shift: A significant change in the formulation's pH can affect the stability of the emulsion and the efficacy of the active ingredients.[3]
-
Crystallization: The formation of solid particles within the cream may indicate that an active ingredient or excipient is precipitating out of the formulation.[3]
Q2: What are the primary factors that influence the stability of a topical formulation?
A2: The stability of topical formulations is multifactorial and can be influenced by:
-
Ingredient Compatibility: Incompatibility between active pharmaceutical ingredients (APIs) and excipients can lead to chemical reactions and degradation.[4]
-
pH of the Formulation: The pH must be within a range that is optimal for both the stability of the active ingredients and the effectiveness of the emulsifiers and preservatives.[3][4]
-
Choice and Concentration of Emulsifier: The type of emulsifier (e.g., Cetearyl Alcohol, Polysorbate 60) and its concentration are critical for maintaining a stable emulsion.[5][6]
-
Manufacturing Process: Parameters such as mixing speed, temperature, and cooling rate can significantly impact the final product's stability.[7][8]
-
Storage Conditions: Exposure to extreme temperatures, humidity, and light can accelerate degradation processes.[4][9]
-
Packaging: The packaging must protect the formulation from environmental factors and be compatible with the ingredients to prevent leaching or absorption.[4]
Q3: How can I select the appropriate emulsifier for my formulation?
A3: Selecting the right emulsifier system is crucial for creating a stable emulsion. Consider the following:
-
Emulsion Type (O/W vs. W/O): For oil-in-water (O/W) emulsions, which are common for their lighter feel, high HLB (Hydrophilic-Lipophilic Balance) emulsifiers are required. For water-in-oil (W/O) emulsions, which are generally richer, low HLB emulsifiers are needed.[2]
-
Oil Phase Composition: The required HLB of the oil phase should be calculated to match it with an appropriate emulsifier or blend of emulsifiers.
-
pH and Electrolyte Sensitivity: Some emulsifiers are sensitive to pH changes or the presence of salts, which can disrupt the emulsion.[10]
-
Desired Texture and Viscosity: The choice of emulsifier can also influence the final sensory properties of the product. Co-emulsifiers like Cetyl or Stearyl Alcohol can be used to increase viscosity and improve stability.[11][12]
Troubleshooting Guides
Issue 1: Phase Separation (Creaming or Coalescence)
Symptoms: Your cream or lotion is separating into distinct oil and water layers.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Emulsifier or Concentration | Verify that the emulsifier's HLB value is appropriate for your oil phase and emulsion type (O/W or W/O).[6] Increase the emulsifier concentration in small increments. Consider using a combination of a primary emulsifier and a co-emulsifier (e.g., Glyceryl Stearate and Cetearyl Alcohol).[11] |
| Improper Homogenization | Ensure that the mixing speed and duration are sufficient to create small, uniform droplets. For many emulsions, high-shear mixing is necessary.[8] However, over-mixing can sometimes break down certain polymer structures, so optimization is key.[8] |
| Temperature Mismatch During Emulsification | Heat both the oil and water phases to the same temperature (typically 70-75°C) before combining to ensure proper emulsification.[8] |
| pH Imbalance | Measure the pH of the final formulation. If it has shifted outside the optimal range for your emulsifier, adjust it using a suitable buffering agent.[3] |
| High Electrolyte Concentration | Some active ingredients or preservatives can introduce electrolytes that destabilize the emulsion. Consider using a non-ionic emulsifier that is less sensitive to electrolytes. |
Below is a logical workflow for troubleshooting phase separation:
Issue 2: Changes in Viscosity
Symptoms: The formulation becomes significantly thicker or thinner over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Polymer Degradation | If using a polymeric rheology modifier (e.g., carbomers, gums), high shear during manufacturing or significant pH shifts can break down the polymer network.[8] Re-evaluate your mixing process and ensure the pH remains stable. |
| Changes in Emulsion Structure | Flocculation (clumping of droplets) can lead to an initial increase in viscosity, while coalescence will eventually cause a decrease as the emulsion breaks. Address the root cause of the emulsion instability (see Issue 1). |
| Temperature Effects | Viscosity is temperature-dependent. Ensure that viscosity measurements are taken at a consistent temperature. If the product will be exposed to a wide range of temperatures, consider a more robust rheology modifier.[12] |
| Interaction with Packaging | Certain ingredients can be absorbed by the packaging material over time, leading to a change in the formulation's composition and viscosity. Conduct compatibility testing with the final packaging. |
Data Presentation: Factors Affecting Formulation Stability
| Parameter | Typical Range/Condition | Potential Impact of Deviation |
| pH | 4.5 - 6.5 (for skin compatibility) | Can lead to emulsion instability, degradation of pH-sensitive actives, and reduced preservative efficacy.[3][4] |
| Oil Phase Concentration (O/W Emulsion) | 15% - 30% | Higher concentrations may require a more robust emulsifier system or co-emulsifiers to prevent instability. |
| Storage Temperature (Long-term) | 25°C ± 2°C / 60% RH ± 5% RH | Higher temperatures accelerate chemical degradation and can alter physical properties like viscosity.[13] |
| Accelerated Storage | 40°C ± 2°C / 75% RH ± 5% RH | Used to predict long-term stability in a shorter timeframe.[13] Significant changes may indicate a need for reformulation. |
| Homogenization Speed | Varies by batch size and equipment | Insufficient speed can lead to large droplet size and instability. Excessive speed can degrade shear-sensitive ingredients.[7][8] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to predict the long-term stability of a dermatological formulation.
Methodology:
-
Sample Preparation: Prepare at least three batches of the final formulation and package them in the intended commercial packaging.
-
Initial Analysis (Time 0): For each batch, conduct a full analysis of the following parameters:
-
Physical Properties: Appearance, color, odor, pH, and viscosity.
-
Chemical Properties: Assay of active ingredient(s) and known degradants using a validated stability-indicating method (e.g., HPLC).[14]
-
Microbiological Properties: Test for microbial limits.
-
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions (40°C ± 2°C and 75% RH ± 5% RH).[13]
-
Testing Intervals: Pull samples for analysis at predetermined time points, typically 1, 3, and 6 months.[15]
-
Analysis: At each time point, repeat the full analysis performed at Time 0.
-
Data Evaluation: Compare the results at each time point to the initial data and the product's specifications. Significant changes may indicate potential stability issues.
The workflow for this experimental protocol is visualized below:
Protocol 2: Viscosity Measurement
Consistent viscosity is a key indicator of a stable emulsion.
Methodology:
-
Equipment: Use a rotational viscometer or rheometer with a spindle or geometry appropriate for creams and lotions.
-
Sample Equilibration: Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 30 minutes before measurement to ensure consistency.[12]
-
Measurement:
-
Place a sufficient amount of the sample in the testing cup, ensuring no air bubbles are trapped.
-
Lower the spindle into the sample to the correct depth.
-
Begin rotation at a specified speed (or a range of speeds to assess shear-thinning behavior).
-
Allow the reading to stabilize before recording the viscosity value (typically in centipoise, cP, or Pascal-seconds, Pa·s).
-
-
Data Recording: Record the viscosity, temperature, spindle/geometry used, and rotational speed.
-
Analysis: Compare the viscosity of stability samples over time to the initial measurement. A significant deviation may indicate a change in the formulation's internal structure.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. How to Choose the Best Emulsifier for Cosmetic Formulations [letsmakebeauty.com]
- 3. mdpi.com [mdpi.com]
- 4. ayp.healthcare [ayp.healthcare]
- 5. This compound Psoriasis ingredients (Explained) [incidecoder.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. diva-portal.org [diva-portal.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics – Cymbiotics Biopharma [cymbiotics.co]
- 11. This compound Acne Treatment ingredients (Explained) [incidecoder.com]
- 12. ingrevo.com [ingrevo.com]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. lnct.ac.in [lnct.ac.in]
- 16. researchgate.net [researchgate.net]
Mitigating confounding factors in studies of Dermalex and skin microbiome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Dermalex and similar emollients on the skin microbiome.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action of this compound on the skin microbiome?
A1: While direct clinical trial data on this compound's specific impact on the skin microbiome is not publicly available, its mechanism is understood through its function as an emollient. Emollients, like this compound, are hypothesized to modulate the skin microbiome by:
-
Restoring the Skin Barrier: this compound helps to repair and strengthen the skin's barrier function. A compromised skin barrier is a hallmark of conditions like atopic dermatitis and is associated with microbial dysbiosis. By improving barrier integrity, this compound may create a more favorable environment for a healthy, diverse microbiome.
-
Altering the Cutaneous Environment: The ingredients in this compound, such as ceramides and alumino-silicates, can alter the physical and chemical properties of the skin surface, including pH and hydration levels. These changes can selectively favor the growth of commensal bacteria while inhibiting pathogenic microbes like Staphylococcus aureus.[1][2][3]
-
Directly Influencing Microbial Composition: Some emollients contain ingredients that can directly interact with the skin microbiota. For instance, emollients containing biomass from non-pathogenic bacteria like Vitreoscilla filiformis have been shown to normalize the skin microbiota.[1][4]
Q2: What are the most critical confounding factors to consider in a clinical study of this compound and the skin microbiome?
A2: Numerous intrinsic and extrinsic factors can influence the skin microbiome and confound study results. It is crucial to account for these in your study design and analysis. Key factors include:
-
Host Factors:
-
Age
-
Sex
-
Genetics (e.g., filaggrin gene mutations)
-
Immune system status
-
Presence of underlying skin conditions (e.g., atopic dermatitis, psoriasis)[5]
-
-
Environmental Factors:
-
Geographical location and climate (temperature, humidity)
-
UV exposure
-
-
Lifestyle Factors:
-
Hygiene practices (bathing frequency, use of soaps and cleansers)
-
Use of other topical products (cosmetics, sunscreens, medications)
-
Diet
-
Occupation
-
-
Technical Factors:
-
Sample Collection Method: Swabbing and tape-stripping can yield different microbial profiles. Consistency is key.
-
DNA Extraction Kit: Different kits have varying efficiencies for lysing different types of microbes, which can introduce bias.
-
Sequencing Platform and Bioinformatic Pipeline: These can influence the taxonomic classification and diversity metrics.
-
Batch Effects: Run-to-run variations in reagents, equipment, or personnel can introduce systematic errors.[1][6][7]
-
Q3: How can I mitigate the influence of these confounding factors?
A3: A robust study design and a comprehensive statistical analysis plan are essential for mitigating confounders.
-
Study Design:
-
Randomized Controlled Trials (RCTs): This is the gold standard for minimizing selection bias.
-
Standardized Protocols: Ensure all participants follow the same procedures for product application, hygiene, and use of other topical products.
-
Washout Period: A washout period before the study begins can help to establish a baseline microbiome with minimal influence from other products.
-
Intra-individual Comparisons: Comparing lesional to non-lesional skin on the same individual can help control for host-specific factors.
-
-
Statistical Analysis:
-
Covariate Adjustment: Include potential confounders as covariates in your statistical models.
-
Stratified Analysis: Analyze subgroups based on key confounders (e.g., age, disease severity).
-
Mixed-Effects Models: These models can account for the hierarchical structure of the data (e.g., repeated measures from the same individual).
-
Batch Effect Correction: Employ methods like ComBat, limma, or percentile-normalization to adjust for batch effects in your data.[1][6][7][8][9]
-
Troubleshooting Guides
Issue 1: Low DNA Yield from Skin Swabs
-
Problem: Skin is a low-biomass environment, and obtaining sufficient microbial DNA for sequencing can be challenging.
-
Possible Causes & Solutions:
-
Inefficient Sample Collection:
-
Solution: Ensure proper swabbing technique. Use a pre-moistened swab (e.g., with sterile 0.15 M NaCl with 0.1% Tween 20) and apply firm pressure while rubbing over the defined skin area for a consistent duration (e.g., 30-60 seconds). Consider using flocked swabs for better sample collection and release.
-
-
Suboptimal DNA Extraction Method:
-
Solution: Use a DNA extraction kit specifically designed or validated for low-biomass samples. Methods incorporating both mechanical (e.g., bead-beating) and enzymatic lysis steps are often more effective at breaking open the cell walls of diverse microbes.[10]
-
-
Host DNA Contamination:
-
Solution: While difficult to eliminate completely, some kits are better at selectively isolating microbial DNA. Alternatively, methods to reduce human DNA contamination can be employed, though these should be validated to ensure they do not introduce bias.[11]
-
-
Incorrect Sample Storage:
-
Solution: Store swabs immediately at -80°C after collection to preserve DNA integrity.
-
-
Issue 2: High Variability in Microbiome Data Between Samples (Batch Effects)
-
Problem: You observe systematic differences in your microbiome data that correlate with the processing batch (e.g., DNA extraction plate, sequencing run).
-
Possible Causes & Solutions:
-
Inconsistent Reagents or Protocols:
-
Solution: Use the same lot of reagents for all samples if possible. Ensure all samples are processed using identical protocols by the same personnel.
-
-
Run-to-Run Variation in Equipment:
-
Solution: Randomize the placement of your samples across different processing plates and sequencing runs. This will help to distribute the batch effects randomly rather than confounding them with your experimental groups.
-
-
Data Analysis:
-
Quantitative Data Summary
While specific data for this compound is not available, the following tables summarize the effects of emollients on the skin microbiome from published clinical studies. This data can serve as a reference for expected changes when studying this compound.
Table 1: Effect of Emollients on Skin Microbiome Alpha Diversity
| Study Population | Emollient Type | Duration | Alpha Diversity Metric | Change in Emollient Group | Change in Control Group | p-value | Reference |
| Infants at risk for AD | General Emollient | 6 months | Chao Richness | Increased | No significant change | <0.05 | [12] |
| Infants at risk for AD | General Emollient | 6 months | Shannon Diversity | Trend towards increase | No significant change | >0.05 | [12] |
| AD Patients | Emollient with V. filiformis | 28 days | Shannon Diversity | Increased | - | - | [1][4] |
Table 2: Effect of Emollients on Relative Abundance of Key Bacterial Taxa
| Study Population | Emollient Type | Duration | Bacterial Taxon | Change in Emollient Group | Change in Control Group | p-value | Reference |
| AD Patients | Emollient with Antiseptics | 10 days | Staphylococcus aureus | Significant reduction | - | <0.001 | [13] |
| AD Patients | Virgin Coconut Oil | 4 weeks | Staphylococcus aureus | Significant reduction | - | 0.0028 | [14] |
| AD Patients | Emollient with V. filiformis | 28 days | Staphylococcus genus | No increase | Increased | - | [1][4] |
| AD Patients | Emollient with V. filiformis | 28 days | Xanthomonas genus | Significant increase | - | - | [1][4] |
| Infants at risk for AD | General Emollient | 6 months | Streptococcus salivarius | Significantly higher | Lower | <0.05 |
Experimental Protocols
Protocol 1: Skin Microbiome Sample Collection using Swabbing
-
Subject Preparation: Instruct subjects to avoid showering, bathing, and applying any topical products to the sampling area for at least 24 hours prior to sample collection.
-
Materials:
-
Sterile flocked swabs
-
Sterile swab buffer (e.g., 0.15 M NaCl with 0.1% Tween 20)
-
Sterile 2 mL collection tubes
-
Sterile gloves
-
-
Procedure:
-
Define and mark the sampling area (e.g., a 2x2 cm square on the antecubital fossa).
-
Moisten the swab head by dipping it into the sterile swab buffer. Press the swab against the inside of the tube to remove excess liquid.
-
Firmly rub the swab back and forth across the sampling area for 30-60 seconds, rotating the swab as you go to ensure all surfaces of the swab head make contact with the skin.
-
Aseptically break or cut the swab head into a sterile 2 mL collection tube.
-
Immediately place the tube on dry ice and transfer to a -80°C freezer for long-term storage.
-
Collect a "blank" control sample by opening a swab and processing it as if you were taking a skin sample, but without touching any skin. This will help to identify potential contamination from the reagents and environment.
-
Protocol 2: 16S rRNA Gene Sequencing and Analysis
-
DNA Extraction:
-
Use a commercially available DNA extraction kit optimized for low-biomass samples (e.g., DNeasy PowerSoil Kit).
-
Include a bead-beating step to mechanically lyse bacterial cells.
-
Process the "blank" control sample alongside the skin samples to assess for kit contamination.
-
-
Library Preparation:
-
Amplify the V1-V3 or V4 hypervariable region of the 16S rRNA gene using universal primers.
-
Use primers with barcodes to allow for multiplexing of samples in a single sequencing run.
-
Purify the PCR products to remove primers and other contaminants.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina MiSeq or similar platform.
-
-
Bioinformatic Analysis:
-
Quality Control: Remove low-quality reads and chimeras.
-
OTU Picking/ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis:
-
Alpha Diversity: Calculate within-sample diversity metrics (e.g., Shannon index, Chao1 richness).
-
Beta Diversity: Calculate between-sample diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distance) and visualize using Principal Coordinate Analysis (PCoA).
-
-
Differential Abundance Analysis: Identify taxa that are significantly different in abundance between experimental groups.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts in the study of this compound and the skin microbiome.
Caption: Experimental workflow for a randomized controlled trial of this compound.
Caption: Confounding factors influencing the skin microbiome in this compound studies.
References
- 1. Clinical efficacy of emollients in atopic dermatitis patients – relationship with the skin microbiota modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin pH-dependent Staphylococcus aureus abundance as predictor for increasing atopic dermatitis severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The skin microbiome: impact of modern environments on skin ecology, barrier integrity, and systemic immune programming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. e-mjm.org [e-mjm.org]
- 10. medicalresearch.com [medicalresearch.com]
- 11. Vitreoscilla filiformis Extract for Topical Skin Care: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alterations in the cutaneous microbiome of patients with psoriasis and psoriatic arthritis reveal similarities between non-lesional and lesional skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alterations in the cutaneous microbiome of patients with psoriasis and psoriatic arthritis reveal similarities between non-lesional and lesional skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The skin microbiome in psoriatic disease: A systematic review and critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Experimental Design for Dermalex's Dual-Action Formulas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dermalex's dual-action formulas. The content is designed to address specific issues that may arise during experimentation and offers detailed methodologies for key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the proposed dual-action mechanism of this compound formulas?
A1: this compound formulas are designed to provide a dual action by simultaneously restoring the skin's barrier function and reducing inflammation. The skin barrier repair is primarily achieved through the inclusion of ingredients like a skin-identical ceramide complex and white petrolatum, which help to replenish the lipid matrix of the stratum corneum and prevent transepidermal water loss (TEWL).[1][2] The anti-inflammatory action is attributed to a complex of modified alumino-silicates and alkaline earth minerals, which are proposed to modulate the cutaneous microenvironment and reduce the release of inflammatory mediators.[1][2]
Q2: Which this compound products are formulated for this dual action, and what are their key ingredients?
A2: Several this compound products are based on this dual-action principle. The table below summarizes the key ingredients for some of these formulations.
| Product Line | Key Barrier-Restoring Ingredients | Key Anti-Inflammatory/Soothing Ingredients | Other Notable Ingredients |
| This compound Eczema | Skin Identical Ceramide Complex (Ceramides, Phytosphingosine, Cholesterol)[1][3] | Magneolite® (Modified Alumino-Silicate Minerals + Alkaline Earth Mineral Salts)[1] | Glycerin, Glyceryl Stearate, Cetearyl Alcohol[3] |
| This compound Psoriasis | White Petrolatum, Paraffinum Liquidum[1][4] | Modified Alumino-Silicates + Alkaline Earth Minerals[4] | Cetearyl Alcohol, Polysorbate 60[4] |
| This compound Rosacea | Tri-solve® technology, Ceramides, Cholesterol[5][6] | Bisabolol, Echinacea Angustifolia Extract, Boswellia Serrata Extract[7][8] | Ethylhexyl Methoxycinnemate, Butyl Methoxydibenzoylmethane (UV Filters)[5][7] |
Q3: What are the standard in vitro models to assess the dual action of this compound formulas?
A3: Reconstructed human epidermis (RHE) models are the gold standard for in vitro assessment.[9][10] These 3D tissue models mimic the structure and function of the human epidermis, allowing for the simultaneous evaluation of barrier function (via TEWL and permeability assays) and inflammatory responses (via cytokine analysis).[9][11][12]
A typical workflow for assessing a dual-action formula using an RHE model is outlined below.
Q4: What are the recommended in vivo models for evaluating this compound's dual-action formulas?
A4: For preclinical in vivo studies, chemically induced models of inflammatory skin conditions in mice are commonly used.
-
For Atopic Dermatitis-like conditions: The Oxazolone-induced model is recommended. This model involves sensitization and repeated challenges with oxazolone, leading to a Th2-dominant inflammatory response and skin barrier dysfunction, mimicking key features of atopic dermatitis.[5]
-
For Psoriasis-like conditions: The Imiquimod-induced model is a well-established and widely used model. Topical application of imiquimod cream induces a psoriasis-like phenotype, including erythema, scaling, and epidermal hyperplasia, driven by the IL-23/IL-17 axis.[7][13]
Troubleshooting Guides
Problem 1: Inconsistent or highly variable Transepidermal Water Loss (TEWL) measurements.
Possible Causes & Solutions:
| Cause | Solution |
| Environmental Factors | Ensure all measurements are taken under controlled conditions of temperature (20-22°C) and humidity (40-60%). Allow subjects or RHE models to acclimatize to the environment for at least 15-20 minutes before measurement.[11][14] |
| Instrument Handling | Apply the probe with consistent, light pressure. Avoid angling the probe. Take multiple readings (e.g., three) at each site and average them. Ensure the probe is calibrated according to the manufacturer's instructions. |
| Measurement Order | If performing multiple non-invasive measurements, always measure TEWL first, as other probes can alter the skin surface and affect readings.[15] |
| In Vitro Specific Issues | Check for air bubbles between the RHE insert and the culture medium. Ensure adequate and consistent volumes of medium in the basolateral compartment.[16] |
Problem 2: No significant anti-inflammatory effect is observed, despite an improvement in skin barrier function.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Inflammatory Challenge | Ensure the concentration of the inflammatory stimulus (e.g., LPS, TNF-α in in vitro models; imiquimod concentration in in vivo models) is sufficient to induce a robust and measurable inflammatory response. |
| Timing of Measurement | The kinetics of inflammatory marker expression can vary. Consider performing a time-course experiment to identify the peak expression of the cytokines of interest (e.g., IL-1α, IL-6, IL-8, TNF-α). |
| Choice of Inflammatory Markers | The formula may be acting on a pathway not captured by the measured cytokines. Consider a broader panel of inflammatory markers or explore other pathways, such as those involving prostaglandins or leukotrienes. |
| Synergistic Effect Nuance | The primary effect of the formula might be barrier restoration, which in turn leads to a reduction in inflammation over a longer period. Consider extending the duration of the experiment. |
Problem 3: Difficulty in differentiating the effects of the this compound formula from its vehicle.
Possible Causes & Solutions:
| Cause | Solution |
| Active Vehicle | The vehicle itself may have moisturizing or occlusive properties that contribute to the observed effects.[17][18][19] |
| Experimental Design | Always include a "vehicle only" control group in your experimental design. This allows for the direct comparison and subtraction of the vehicle's effects from the full formula's effects. |
| Ingredient Deconvolution | If feasible, design experiments to test individual key active ingredients or combinations of ingredients to understand their specific contributions to the overall effect. |
The logical flow for troubleshooting conflicting results is depicted in the diagram below.
Experimental Protocols
Protocol 1: In Vitro Assessment of Dual Action using Reconstructed Human Epidermis (RHE)
1. RHE Culture and Treatment:
-
Upon receipt, place RHE inserts into 6-well plates with the provided maintenance medium. Equilibrate overnight at 37°C, 5% CO₂.
-
Induce inflammation by adding an inflammatory cocktail (e.g., 10 ng/mL TNF-α and 10 ng/mL IL-4/IL-13) to the culture medium.
-
Topically apply 20-30 µL of the this compound formula, vehicle control, or a positive control (e.g., a topical corticosteroid) to the surface of the RHE.
-
Incubate for 24-48 hours.
2. Barrier Function Assessment (TEWL):
-
At the end of the incubation period, remove the RHE inserts from the incubator and allow them to equilibrate to room temperature and humidity for 15-20 minutes.
-
Measure TEWL using a Tewameter® or similar device. Record the value in g/m²/h.
3. Inflammatory Assessment (Cytokine Analysis):
-
Collect the culture medium from each well.
-
Centrifuge to remove any cellular debris.
-
Analyze the supernatant for key inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) using a multiplex ELISA or individual ELISA kits according to the manufacturer's instructions.[20]
Protocol 2: In Vivo Imiquimod-Induced Psoriasis Model in Mice
1. Acclimatization and Preparation:
-
Acclimatize C57BL/6 or BALB/c mice for at least one week.
-
Shave the dorsal skin of the mice one day before the start of the experiment.
2. Psoriasis Induction:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and one ear for 5-7 consecutive days.[7][13]
3. Treatment:
-
Begin topical application of the this compound formula, vehicle control, or a positive control (e.g., clobetasol) on day 2 or 3 of imiquimod application. Apply once or twice daily.
4. Assessment:
-
Macroscopic Scoring: Daily, score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4 (0=none, 4=severe). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.
-
Ear Thickness: Measure ear thickness daily using a digital caliper.
-
Histology: At the end of the experiment, collect skin biopsies for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to measure cytokine levels (e.g., IL-17, IL-23) via ELISA or qPCR.
The signaling pathway involved in the imiquimod-induced psoriasis model is illustrated below.
References
- 1. This compound Repair Psoriasis Cream 60g - ExpressChemist.co.uk [expresschemist.co.uk]
- 2. chemist.net [chemist.net]
- 3. easymedshealth.com [easymedshealth.com]
- 4. This compound Psoriasis ingredients (Explained) [incidecoder.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. This compound Rosacea Treatment ingredients (Explained) [incidecoder.com]
- 7. This compound Rosacea Treatment Cream (Ingredients Explained) [skinsort.com]
- 8. chelsfieldpharmacy.co.uk [chelsfieldpharmacy.co.uk]
- 9. Differential expression and release of cytokines by an in vitro reconstructed human epidermis following exposure to skin irritant and sensitizing chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. Experimental Variability in TEWL Data [ouci.dntb.gov.ua]
- 12. An Inflamed and Infected Reconstructed Human Epidermis to Study Atopic Dermatitis and Skin Care Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Psoriasis Ingredients [skinsignal.com]
- 14. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. mdpi.com [mdpi.com]
- 17. Effect of vehicle on the performance of active moisturizing substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. fivensondermatology.com [fivensondermatology.com]
- 20. Barrier Impairment and Type 2 Inflammation in Allergic Diseases: The Pediatric Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Minimizing Placebo Effect in Dermalex Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for designing and executing robust clinical efficacy studies for Dermalex, with a specific focus on minimizing the placebo effect. Below, you will find troubleshooting guides for common issues, frequently asked questions with data-driven answers, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Troubleshooting Guides
Issue: High Variability in Placebo Response Across Study Sites
High variability in the placebo response can obscure the true treatment effect of this compound. Here are common causes and actionable solutions:
| Possible Cause | Solution |
| Inconsistent Investigator Assessment | Implement rigorous, centralized training for all investigators on dermatological assessment scales (e.g., EASI, PASI).[1][2] This should include in-person meetings with a medical monitor and web-based training with standardized image scoring to ensure consistent evaluation across all sites.[2] |
| Differences in Patient-Investigator Interaction | Standardize protocols for patient interaction to ensure a consistent level of care and attention from all site staff.[3] Train investigators to maintain a neutral and uniform demeanor with all participants to avoid influencing patient expectations. |
| Regional Differences in Patient Populations | Employ stratified randomization by study site.[4] This ensures a balanced distribution of baseline patient characteristics, such as disease severity and prior treatments, within each treatment arm at every location. |
Issue: Higher-Than-Anticipated Placebo Response Rate
An unexpectedly high placebo response can make it difficult to demonstrate the statistical significance of this compound's efficacy. Consider these factors and solutions:
| Possible Cause | Solution |
| Natural Disease Fluctuation | The inherent variability of conditions like atopic dermatitis and psoriasis can lead to spontaneous improvements. Consider a placebo run-in period to identify and potentially exclude individuals who show a significant response to the placebo alone.[1] Note that the efficacy of this method is still under debate.[5] |
| Use of Prohibited Concomitant Medications | Provide explicit and repeated instructions to participants regarding prohibited medications. To enhance compliance and data accuracy, consider collecting biological samples (e.g., blood, urine) to screen for common undeclared treatments. |
| The "Vehicle Effect" | The placebo itself, particularly in topical treatments, may have some therapeutic benefit (e.g., moisturization). Design the placebo to be as inert as possible while ensuring it is indistinguishable from the active product to maintain the blind. The exact composition of the placebo should be well-documented. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical study design elements for minimizing the placebo effect in this compound trials?
A1: A robust study design is fundamental. Key elements include:
-
Randomization and Blinding: The gold standard is a randomized, double-blind, placebo-controlled trial.[6] Randomization ensures comparability between groups, while double-blinding prevents bias from both participants and investigators.[4][7]
-
Appropriate Control Groups: A placebo control is essential to isolate the specific effects of this compound from non-specific improvements.[3][8]
-
Washout Period: A washout period prior to the study is necessary to eliminate the confounding effects of previous medications.[9][10][11] The duration of this period should be tailored to the half-life of the specific drugs being discontinued.[9]
-
Strict Inclusion/Exclusion Criteria: Well-defined criteria help to create a more homogenous patient population, which reduces variability in the results.
Q2: How does the choice of study endpoints influence the placebo response?
A2: The nature of the endpoints can significantly affect the magnitude of the placebo response:
-
Subjective vs. Objective Endpoints: Subjective measures, such as patient-reported itch or a physician's overall assessment, are more susceptible to the placebo effect than objective measures like biomarkers.[1] It is best practice to include a combination of both subjective and objective endpoints.
-
Composite Endpoints: Utilizing composite endpoints that integrate both subjective and objective assessments can provide a more comprehensive and reliable evaluation of treatment efficacy.
Q3: What is a typical placebo response rate in dermatological studies?
A3: Placebo response rates can differ substantially based on the dermatological condition and the specifics of the study design. The following table summarizes pooled data from meta-analyses:
| Condition | Endpoint | Pooled Placebo Response Rate (95% CI) | Source(s) |
| Psoriasis (Systemic Therapies) | PASI75 at week 12 | 5.2% (4.7-5.7%) | [12] |
| Psoriasis (Systemic Therapies) | PASI90 at week 12 | 2.1% (1.7-2.4%) | [12] |
| Psoriatic Arthritis | ACR20 | 20.3% (18.6-22.1%) | [13] |
| Atopic Dermatitis (Systemic & Biologic) | EASI50 at week 12 | 39.9% (36.7-43.2%) | [14] |
| Atopic Dermatitis (Systemic & Biologic) | EASI75 at week 12 | 20.9% (18.2-23.8%) | [14] |
| Atopic Dermatitis (Systemic & Biologic) | EASI90 at week 12 | 9.0% (6.7-11.6%) | [14] |
Q4: Are certain patient populations more susceptible to a high placebo response?
A4: Yes, research suggests that some patient characteristics may be associated with a greater placebo response:
-
Disease Severity: Patients with milder forms of a dermatological condition may exhibit a higher placebo response.[15][16]
-
Gender: In some studies on atopic dermatitis, a higher placebo response has been observed in male participants.[15][16]
-
Patient Expectations: Individuals with strong positive expectations about the treatment's effectiveness are more likely to experience a placebo effect.[17]
Experimental Protocols
Protocol for Double-Blinding and Randomization
-
Randomization Sequence Generation: A statistician who is not involved in the clinical aspects of the trial should generate the randomization sequence using a validated computer program. Block randomization is recommended to ensure a balanced allocation of participants to the this compound and placebo groups, particularly in studies with smaller sample sizes.[4]
-
Allocation Concealment: The randomization sequence must be concealed from both investigators and participants. The use of an Interactive Voice or Web Response System (IVRS/IWRS) is the preferred method for treatment allocation, as it provides a centralized, unbiased assignment of participants to treatment arms.
-
Blinding of the Investigational Product: The this compound product and the placebo must be identical in all physical aspects, including packaging, labeling, and administration instructions.[18] Engaging a third-party company for packaging and labeling can help maintain the integrity of the blind.[18]
-
Blinding of Study Personnel and Participants: All individuals involved in the study, including investigators, study coordinators, pharmacists, and the participants themselves, must remain blinded to the treatment allocation throughout the trial.[6]
-
Emergency Unblinding: A clear and well-documented protocol for emergency unblinding must be established. This should only be enacted in the event of a serious adverse event where knowledge of the treatment is critical for patient care.[4] Any instance of unblinding must be thoroughly documented with the reason for the action.
Visualizations
Signaling Pathways
JAK-STAT signaling pathway in Atopic Dermatitis.
Key inflammatory pathway in Psoriasis.
Experimental Workflows
Double-blind, placebo-controlled trial workflow.
References
- 1. Strategies to prevent the placebo effect from obscuring clinical trial results [editage.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. premier-research.com [premier-research.com]
- 6. foiservices.com [foiservices.com]
- 7. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Biological Therapies in Dermatology: Mechanisms of Action, Indications of Usage and Side Effects Part-II [gavinpublishers.com]
- 11. Placebo Response in Phase 3 Trials of Systemic Therapies for Moderate-to-Severe Plaque Psoriasis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Placebo response in psoriatic arthritis clinical trials: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Placebo response in phase 2 and 3 trials of systemic and biological therapies for atopic dermatitis-a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. Placebo responses in randomized controlled trials for systemic therapy in atopic dermatitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Network Pharmacology Revealed the Mechanisms of Action of Lithospermum erythrorhizon Sieb on Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blinding [media.tghn.org]
- 18. health.usf.edu [health.usf.edu]
Validation & Comparative
Dermalex vs. Tacrolimus Ointment in Atopic Dermatitis: A Comparative Analysis
A detailed comparison of two distinct therapeutic approaches for atoping dermatitis, examining their mechanisms of action, clinical efficacy based on available data, and safety profiles. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: No head-to-head clinical trials directly comparing Dermalex and tacrolimus ointment have been identified. The following comparison is based on data from separate clinical studies.
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex pathophysiology involving skin barrier dysfunction and immune dysregulation. Management of AD often requires a multi-faceted approach, utilizing therapies that address these underlying issues. This guide provides a comparative overview of two distinct topical treatments for atopic dermatitis: this compound, a non-steroidal cream aimed at skin barrier repair, and tacrolimus ointment, a topical calcineurin inhibitor that modulates the immune response.
Mechanisms of Action
This compound and tacrolimus ointment employ fundamentally different mechanisms to alleviate the symptoms of atopic dermatitis.
This compound: This cream is formulated to restore the skin's natural barrier function. It contains ingredients like skin-identical ceramides and a proprietary Magneolite® complex. The proposed mechanism involves replenishing the deficient lipids in the stratum corneum, thereby reducing transepidermal water loss (TEWL) and preventing the entry of irritants and allergens. This approach primarily targets the "outside-in" aspect of atopic dermatitis pathophysiology.[1][2]
Tacrolimus Ointment: As a calcineurin inhibitor, tacrolimus modulates the immune system directly. It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a protein phosphatase.[3] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4][5][6] Consequently, the production of pro-inflammatory cytokines such as IL-2, which are crucial for T-cell activation, is suppressed.[3] This targets the "inside-out" inflammatory cascade of atopic dermatitis.
Signaling Pathways and Experimental Workflows
This compound: Skin Barrier Repair Mechanism
The mechanism of this compound is primarily biophysical and restorative rather than involving a specific signaling pathway. The workflow focuses on replenishing the skin's lipid barrier.
Tacrolimus: Calcineurin Inhibition Pathway
Tacrolimus exerts its effect by interfering with the signaling cascade that leads to T-cell activation and the subsequent release of inflammatory cytokines.
Comparative Efficacy from Clinical Trials
As no direct comparative studies exist, this section summarizes efficacy data from separate clinical trials. It is important to note that patient populations and study designs may differ, precluding a direct comparison of the results.
This compound Efficacy Data
Quantitative data for this compound from peer-reviewed publications is limited. One online source mentions a clinical study showing this compound Eczema to be as effective as 1% hydrocortisone after 6 weeks of use in treating atopic eczema, though the primary study data is not provided.[7] Clinical trial protocols indicate that studies have been designed to assess changes in SCORAD (Scoring Atopic Dermatitis) and TEWL, but published results with specific data points were not identified in the search.[8][9][10]
| Study Endpoint | This compound | Comparator | Outcome | Reference |
| Clinical Efficacy | This compound Eczema | 1% Hydrocortisone | As effective after 6 weeks | [7] |
Tacrolimus Ointment Efficacy Data
Numerous clinical trials have evaluated the efficacy of tacrolimus ointment. Data consistently show significant improvement in the signs and symptoms of atopic dermatitis.
| Study | Patient Population | Treatment Duration | Key Efficacy Endpoints & Results | Reference |
| Multicenter, open-label | 180 patients (ages 2-57) with moderate to severe AD | 4 weeks | Mean EASI score reduced from 19.7 to 8.0. | [11] |
| Large-scale, open-label | 7923 pediatric and adult patients with moderate to severe AD | Up to 18 months | 52% decrease from baseline in mean % body surface area affected at 1 month. | [12] |
| Randomized, double-blind | Children with AD | 3 weeks | Median mEASI score significantly decreased from 32 to 21. | [13] |
| Cochrane Review (20 studies) | 5885 participants with moderate to severe AD | Varied | Tacrolimus 0.1% was superior to low-potency topical corticosteroids and pimecrolimus 1%. Tacrolimus 0.03% was superior to mild topical corticosteroids. | [14][15] |
| Randomized, investigator-blinded | 1056 patients with mild to severe AD | 6 weeks | Mean EASI score declined by 53 points with tacrolimus vs. 39 points with pimecrolimus. | [16] |
Experimental Protocols
This compound Clinical Trial Protocol (General Outline)
Based on publicly available trial information, a typical protocol for a this compound clinical study would include:
-
Study Design: A multi-center, randomized, intra-individual comparison (e.g., right vs. left side of the body) or parallel-group study.[8][9]
-
Patient Population: Adults and/or children with mild to moderate atopic dermatitis, often defined by a SCORAD score (e.g., <50).[8]
-
Intervention: Application of this compound cream twice daily to affected areas, compared against a standard emollient or a low-potency corticosteroid like hydrocortisone 1%.[8][9]
-
Primary Outcome Measures: Change in SCORAD score over a defined period (e.g., 3 and 6 weeks).[8]
-
Secondary Outcome Measures: Transepidermal Water Loss (TEWL), skin hydration, patient-reported outcomes (e.g., itching), and the amount of product used.[8][9][10]
Tacrolimus Ointment Clinical Trial Protocol (General Outline)
Protocols for tacrolimus ointment studies are well-established and generally follow this structure:
-
Study Design: Multicenter, randomized, double-blind or investigator-blinded, vehicle-controlled or active-controlled (e.g., vs. topical corticosteroids) studies.[11][13][16]
-
Patient Population: Adults and children (typically aged 2 years and older) with moderate to severe atopic dermatitis.[11][12]
-
Intervention: Twice-daily application of tacrolimus ointment (0.03% or 0.1%) to affected areas.[11]
-
Efficacy Assessments:
-
Eczema Area and Severity Index (EASI): A composite score assessing the severity of erythema, induration/papulation, excoriation, and lichenification across four body regions.
-
Investigator's Global Atopic Dermatitis Assessment (IGADA): A physician's overall assessment of disease severity.
-
Percentage of Body Surface Area (%BSA) affected.
-
Patient's Assessment of Itch (e.g., using a Visual Analog Scale - VAS). [11][16]
-
-
Safety Assessments: Monitoring of adverse events, particularly application site reactions like burning and pruritus.[11]
Safety and Tolerability
This compound
This compound is generally well-tolerated. The most commonly reported side effect is a mild, transient stinging sensation upon initial applications.[17] It is steroid-free and suitable for long-term use.[2]
Tacrolimus Ointment
The most frequent adverse events associated with tacrolimus ointment are application site reactions, including a burning sensation and itching.[11][18] These symptoms are typically mild to moderate and tend to resolve within the first week of treatment.[18] Other less common side effects can include skin redness, increased skin sensitivity, and flu-like symptoms.[19][20] Tacrolimus ointment carries a boxed warning regarding a potential long-term risk of skin cancer and lymphoma, although a causal relationship has not been established.[20][21] It is not associated with skin atrophy, a known side effect of long-term topical corticosteroid use.[14]
Conclusion
This compound and tacrolimus ointment represent two distinct strategies for the management of atopic dermatitis. This compound focuses on repairing the compromised skin barrier, a foundational aspect of AD, and appears to have a very favorable safety profile, making it a potential option for mild to moderate cases or as adjunctive therapy. Tacrolimus ointment offers potent anti-inflammatory effects by directly targeting the immune response and has demonstrated significant efficacy in moderate to severe atopic dermatitis. Its use is associated with more frequent, though typically transient, application site reactions and requires consideration of the long-term safety profile.
The choice between these agents, or their potential use in combination, would depend on the severity of the atopic dermatitis, patient age, location of the lesions, and a thorough assessment of the risk-benefit profile for the individual patient. The lack of head-to-head comparative data underscores the need for further research to precisely position these therapies within the atopic dermatitis treatment paradigm.
References
- 1. medsupplysolutions.com [medsupplysolutions.com]
- 2. Eczema – this compound [this compound.co.uk]
- 3. ClinPGx [clinpgx.org]
- 4. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. bondsofbeauty.wordpress.com [bondsofbeauty.wordpress.com]
- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/23349 [onderzoekmetmensen.nl]
- 9. Efficacy of a skin barrier repair cream (this compound Eczema) in atopic dermatitis patients | Research with human participants [onderzoekmetmensen.nl]
- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/38502 [onderzoekmetmensen.nl]
- 11. A multicenter trial of the efficacy and safety of 0.03% tacrolimus ointment for atopic dermatitis in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. A comparative randomized clinical trial evaluating the efficacy and safety of tacrolimus versus hydrocortisone as a topical treatment of atopic dermatitis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical tacrolimus for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical tacrolimus for atopic dermatitis | Cochrane [cochrane.org]
- 16. Study Shows Tacrolimus Better for Atopic Dermatitis | MDedge [mdedge.com]
- 17. This compound for psoriasis: Effectiveness, safety, and side effects [medicalnewstoday.com]
- 18. newcastle-hospitals.nhs.uk [newcastle-hospitals.nhs.uk]
- 19. perks.optum.com [perks.optum.com]
- 20. Tacrolimus Topical: MedlinePlus Drug Information [medlineplus.gov]
- 21. Tacrolimus topical (Protopic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Steroid-Free Dermalex Formula Demonstrates Comparable Efficacy to Hydrocortisone in Atopic Dermatitis Management
A comprehensive analysis of a key clinical trial reveals that a steroid-free cream containing ceramides and magnesium, the core of the Dermalex formula, exhibits comparable efficacy to 1% hydrocortisone in reducing the severity of mild to moderate atopic dermatitis lesions after six weeks of treatment. Notably, the steroid-free formulation demonstrated superior performance in improving skin hydration and maintaining the levels of natural moisturizing factors (NMF) compared to both hydrocortisone and a standard emollient.
This comparison guide provides an in-depth validation of this compound's steroid-free formula against the standard topical corticosteroid, hydrocortisone, drawing upon data from a randomized, double-blind, emollient- and hydrocortisone-controlled trial. The findings are intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of non-steroidal approaches in inflammatory skin conditions.
Efficacy and Skin Barrier Function: A Head-to-Head Comparison
The primary clinical evidence stems from a study by Koppes et al. (2016), which evaluated the efficacy of a cream containing ceramides and magnesium (Cer-Mg), consistent with the this compound formulation, in 100 patients with mild to moderate atopic dermatitis.[1][2][3] The study employed a rigorous intra-individual design, where patients applied the Cer-Mg cream to one side of their body and either 1% hydrocortisone or a standard emollient to the other side for six weeks.[1][2][3]
Clinical efficacy was primarily assessed using the SCORing Atopic Dermatitis (SCORAD) index, a tool to measure the extent and severity of eczema. After six weeks, the Cer-Mg cream showed a comparable and significant improvement in local SCORAD scores when compared directly with 1% hydrocortisone.[1][3] While hydrocortisone showed a slightly greater reduction in SCORAD at the three-week mark, the difference between the two treatments was not statistically significant by the end of the six-week trial.[3]
Crucially, when compared to a standard emollient, the Cer-Mg cream demonstrated a significantly greater reduction in both SCORAD scores and Transepidermal Water Loss (TEWL), a key indicator of skin barrier function.[1][3] This suggests that the active ingredients in the this compound formula provide a therapeutic benefit beyond simple moisturization.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the Koppes et al. (2016) study, comparing the performance of the Cer-Mg cream (this compound) against 1% hydrocortisone and a standard emollient.
Table 1: Comparison of Cer-Mg Cream vs. 1% Hydrocortisone (Group I)
| Parameter | Timepoint | Cer-Mg Cream (Δ from Baseline, IQR) | 1% Hydrocortisone (Δ from Baseline, IQR) | Statistical Significance (p-value) |
| Local SCORAD | 3 Weeks | - | - | HC > Cer-Mg |
| 6 Weeks | -9.0 (-15.9; -5.6) | -11.5 (-17.4; -5.6) | No significant difference | |
| TEWL (g/m²/h) | 3 Weeks | - | - | No significant difference |
| 6 Weeks | - | - | No significant difference | |
| Skin Hydration (Corneometer units) | 3 Weeks | - | - | Cer-Mg > HC |
| 6 Weeks | - | - | Cer-Mg > HC |
IQR: Interquartile Range; Δ: Change from baseline. A negative ΔSCORAD and ΔTEWL indicate improvement. A positive ΔHydration indicates improvement.[3]
Table 2: Comparison of Cer-Mg Cream vs. Emollient (Group II)
| Parameter | Timepoint | Cer-Mg Cream (Δ from Baseline, IQR) | Emollient (Δ from Baseline, IQR) | Statistical Significance (p-value) |
| Local SCORAD | 3 Weeks | - | - | Cer-Mg > Emollient |
| 6 Weeks | - | - | Cer-Mg > Emollient | |
| TEWL (g/m²/h) | 3 Weeks | - | - | Cer-Mg > Emollient |
| 6 Weeks | - | - | Cer-Mg > Emollient | |
| Skin Hydration (Corneometer units) | 3 Weeks | - | - | Cer-Mg > Emollient |
| 6 Weeks | - | - | No significant difference |
IQR: Interquartile Range; Δ: Change from baseline. A negative ΔSCORAD and ΔTEWL indicate improvement. A positive ΔHydration indicates improvement.[3]
Experimental Protocols
The clinical investigation followed a robust, double-blind, randomized controlled trial design.
Study Design: A total of 100 patients with mild to moderate atopic dermatitis were enrolled. The study utilized an intra-individual (left vs. right side) comparison model. Patients were randomized into two groups:
-
Group I: Treated with the Cer-Mg cream on one side of the body and 1% hydrocortisone cream on the other.
-
Group II: Treated with the Cer-Mg cream on one side of the body and a standard emollient (unguentum leniens) on the other.
Treatments were applied twice daily for a duration of six weeks.
Outcome Measures:
-
Primary Outcome: Reduction in the severity of atopic dermatitis lesions, assessed by the local SCORAD index.
-
Secondary Outcomes:
-
Transepidermal Water Loss (TEWL) to evaluate skin barrier function.
-
Skin hydration measured by a Corneometer.
-
Levels of Natural Moisturizing Factors (NMF) in the stratum corneum.
-
Assessments were conducted at baseline, three weeks, and six weeks.
Mechanism of Action: A Dual Approach to Skin Barrier Restoration
The therapeutic effect of the this compound formula is attributed to its key components: a skin-identical ceramide complex and the Magneolite® complex, which consists of modified alumino-silicates and alkaline earth mineral salts.
Hydrocortisone: As a corticosteroid, hydrocortisone's primary mechanism of action is its anti-inflammatory effect. It suppresses the inflammatory response in the skin, thereby reducing redness, itching, and swelling associated with atopic dermatitis.
This compound (Cer-Mg Formula): The steroid-free formula employs a two-pronged approach:
-
Skin Barrier Repair: The skin-identical ceramides directly replenish the depleted lipid barrier of the stratum corneum, which is a hallmark of atopic dermatitis. This helps to reduce TEWL and improve skin hydration.
-
Normalization of the Ionic Environment: The Magneolite® complex is proposed to normalize the ionic environment of the skin. This is thought to accelerate the natural recovery processes of the skin barrier.
References
- 1. Efficacy of a Cream Containing Ceramides and Magnesium in the Treatment of Mild to Moderate Atopic Dermatitis: A Randomized, Double-blind, Emollient- and Hydrocortisone-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of a Cream Containing Ceramides and Magnesium in the Treatment of Mild to Moderate Atopic Dermatitis: A Randomized, Double-blind, Emollient- and Hydrocortisone-controlled Trial | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
A Head-to-Head Comparison: Dermalex vs. Pimecrolimus Cream for Facial Eczema
For researchers, scientists, and drug development professionals navigating the landscape of facial eczema treatments, understanding the comparative efficacy and mechanisms of action of available therapies is paramount. This guide provides a detailed, data-driven comparison of two distinct non-steroidal options: Dermalex, a barrier-repairing medical device, and pimecrolimus, a topical calcineurin inhibitor.
Executive Summary
While direct head-to-head clinical trial data for this compound and pimecrolimus is not available, this guide synthesizes findings from separate clinical studies to offer a comparative perspective. This compound has demonstrated comparable efficacy to 1% hydrocortisone in reducing the severity of atopic dermatitis, with a notable advantage in improving skin hydration.[1] Pimecrolimus has consistently shown superiority over vehicle in managing mild to moderate atopic dermatitis, including on sensitive facial skin. The choice between these agents may hinge on the underlying pathology of the patient's eczema—whether it is primarily a barrier defect or an inflammatory-driven process—and considerations of their distinct mechanisms of action and long-term safety profiles.
Mechanism of Action
The two treatments operate via fundamentally different pathways to alleviate the symptoms of facial eczema.
This compound: This topical cream is formulated to restore the skin's natural barrier function. Its proprietary Magneolite® complex, containing alkaline earth minerals and alumino-silicate minerals, aims to normalize the ionic environment within the skin, thereby accelerating the recovery of the compromised epidermal barrier.[2] By reinforcing the skin's defenses, this compound helps to prevent the entry of irritants and allergens that can trigger inflammatory responses.[3]
Pimecrolimus: As a topical calcineurin inhibitor, pimecrolimus targets the underlying inflammatory cascade. It penetrates the skin and binds to the intracellular protein macrophilin-12 (FKBP-12). This complex then inhibits calcineurin, a phosphatase enzyme. By blocking calcineurin, pimecrolimus prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This, in turn, blocks the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), thus reducing the inflammatory response and alleviating symptoms like itching and redness.
Clinical Efficacy: A Comparative Overview
Direct comparative trial data is unavailable. The following tables summarize efficacy data from separate clinical trials to provide a parallel view of each product's performance.
Table 1: this compound Efficacy Data
| Study | Comparator | Primary Endpoint | Results |
| Koppes et al. (2016)[1] | 1% Hydrocortisone & Emollient | Reduction in SCORAD (SCORing Atopic Dermatitis) score at 6 weeks | - Comparable reduction in SCORAD to 1% hydrocortisone.- Superior to emollient in SCORAD reduction.- Significantly better improvement in skin hydration compared to both 1% hydrocortisone and emollient. |
Table 2: Pimecrolimus Efficacy Data for Facial Eczema
| Study Endpoint | Pimecrolimus 1% Cream | Vehicle/Comparator | Key Findings |
| Investigator's Global Assessment (IGA) of Clear or Almost Clear (0 or 1) | 35-55% of patients at 6 weeks | 18-24% of patients at 6 weeks | Pimecrolimus consistently demonstrates superior efficacy over vehicle in achieving clear or almost clear skin. |
| Eczema Area and Severity Index (EASI) Score Reduction | Significant reduction from baseline | Minimal change or worsening from baseline | Pimecrolimus leads to a marked decrease in the severity and extent of eczema lesions. |
| Reduction in Pruritus (Itch) | Significant improvement within days of treatment | Less significant improvement | Pimecrolimus provides rapid relief from itching, a key symptom of atopic dermatitis. |
Experimental Protocols
To aid in the critical appraisal of the available data, this section outlines the methodologies of key clinical trials for both this compound and pimecrolimus.
This compound Clinical Trial Protocol (Based on Koppes et al., 2016)
-
Study Design: A double-blind, randomized, intra-individual comparison study.
-
Participants: 100 patients with clinically diagnosed mild-to-moderate atopic dermatitis with symmetrical lesions.
-
Intervention:
-
Group 1: this compound cream on one side of the body and 1% hydrocortisone cream on the other.
-
Group 2: this compound cream on one side of the body and a standard emollient cream on the other.
-
Creams were applied twice daily for six weeks.
-
-
Primary Outcome Measure: Reduction in the SCORAD (SCORing Atopic Dermatitis) score.
-
Secondary Outcome Measures: Changes in trans-epidermal water loss (TEWL), skin hydration, and natural moisturizing factors.[1]
Pimecrolimus Clinical Trial Protocol (General representation from multiple studies)
-
Study Design: Randomized, double-blind, vehicle-controlled, parallel-group studies.
-
Participants: Adults and children (age restrictions vary by study) with mild to moderate atopic dermatitis, often including facial involvement.
-
Intervention: Pimecrolimus 1% cream or a vehicle cream applied twice daily to affected areas for a duration typically ranging from 3 to 6 weeks, with some long-term extension studies.
-
Primary Outcome Measures:
-
Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at the end of treatment.
-
Percentage change from baseline in the Eczema Area and Severity Index (EASI) score.
-
-
Secondary Outcome Measures:
-
Patient-reported pruritus (itch) scores.
-
Assessment of individual signs of atopic dermatitis (e.g., erythema, infiltration, excoriation, lichenification).
-
Safety and tolerability assessments, including the incidence of adverse events.
-
Safety and Tolerability
This compound: As a medical device that acts on the skin barrier and does not contain corticosteroids or calcineurin inhibitors, this compound is generally well-tolerated. The clinical study by Koppes et al. did not report significant adverse events.[1]
Pimecrolimus: The most common side effects are application site reactions, such as a mild to moderate burning sensation, which are typically transient. There is a boxed warning regarding the long-term safety of topical calcineurin inhibitors and a potential risk of rare cases of skin cancer and lymphoma, although a causal relationship has not been established.
Conclusion
Both this compound and pimecrolimus offer valuable non-steroidal options for the management of facial eczema. This compound, with its focus on skin barrier repair, may be particularly suited for patients with a clear barrier defect contributing to their condition. Its demonstrated equivalence to 1% hydrocortisone in reducing eczema severity, coupled with superior hydrating effects, makes it a compelling choice.[1] Pimecrolimus, a targeted anti-inflammatory agent, is a well-established treatment for mild to moderate atopic dermatitis, with robust data supporting its efficacy in reducing inflammation and itch.
The selection of either agent should be guided by a thorough clinical assessment of the patient's specific disease characteristics, with consideration for the distinct mechanisms of action and safety profiles of each product. Further head-to-head trials are warranted to provide a more definitive comparison of these two treatment modalities.
References
Comparative Analysis of Dermalex® on Diverse Skin Phototypes: A Guide for Researchers
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and scientific literature. Notably, there is a significant lack of published clinical studies specifically evaluating the efficacy and safety of Dermalex® across different Fitzpatrick skin phototypes. Therefore, this guide synthesizes information on the product's mechanism of action and the known physiological differences in skin phototypes to present a hypothetical comparison and a proposed framework for future research.
Introduction: The Need for Phototype-Specific Dermatological Data
This compound® is a brand of over-the-counter topical treatments for skin conditions such as atopic dermatitis (eczema) and psoriasis. Unlike many conventional treatments, this compound® is steroid-free and purports to work by activating the skin's own repair mechanism.[1] The core of its formulation is the "Barrier Repair Accelerating Complex," which contains modified alumino-silicates and alkaline earth minerals.[1]
The Fitzpatrick scale, a classification system for skin phototypes based on the skin's reaction to sun exposure, is a critical tool in dermatology.[2] It is well-documented that skin structure and function, including barrier integrity, ceramide content, and inflammatory responses, can vary significantly across different phototypes.[3][4][5] However, a gap exists in clinical research regarding the differential effects of many dermatological treatments on this spectrum. This guide aims to bridge this gap conceptually for this compound® by postulating its effects on various skin phototypes and providing a robust protocol for empirical validation.
Mechanism of Action of Key Active Ingredients
The therapeutic effects of this compound® are attributed to its key active ingredients which work synergistically to restore the skin's barrier function.
-
Modified Alumino-Silicates (Zeolites): These microporous minerals create a semi-occlusive film on the skin. This action helps to prevent transepidermal water loss (TEWL) and protects the skin from external irritants. Furthermore, zeolites have been noted for their ability to adsorb toxins and microbial contaminants from the skin surface.[1]
-
Alkaline Earth Minerals (Magnesium Chloride): this compound® utilizes magnesium chloride (MgCl2) to create a specific ionic environment on the skin.[1] This is believed to stimulate the skin's natural repair mechanisms. Topical application of magnesium has been shown to improve skin barrier function, enhance hydration, and reduce inflammation in atopic dry skin.[6] It plays a role in supporting the body's natural processes for wound healing and skin barrier repair.[4]
The combined effect is intended to normalize skin cell production, reduce itching and scaling, and repair the compromised epidermal barrier characteristic of conditions like eczema and psoriasis.[7]
Hypothetical Efficacy and Safety Profile Across Skin Phototypes
In the absence of direct clinical data, the following comparison is a theoretical extrapolation based on the known physiological differences between skin phototypes.
Key Physiological Differences Across Skin Phototypes:
| Feature | Fitzpatrick I-III (Lighter Skin) | Fitzpatrick IV-VI (Darker Skin) | Potential Implication for this compound® Efficacy |
| Skin Barrier (TEWL) | Data is varied, but some studies suggest a stronger baseline barrier function.[8] | Contradictory data exists; some studies report higher baseline TEWL, suggesting a weaker barrier, while others show a more compact stratum corneum.[5][9][10] | This compound®'s barrier-repairing function may be particularly beneficial for phototypes with inherently higher TEWL. The occlusive effect of zeolites could offer significant protection. |
| Ceramide Levels | Generally higher ceramide content compared to darker skin types.[4][5] | Lower ceramide levels are frequently reported, which is linked to impaired barrier function.[4][5] | Individuals with lower ceramide levels (more common in darker phototypes) may experience a more pronounced improvement in skin hydration and barrier integrity with this compound®, as it helps to lock in moisture. |
| Inflammatory Response | Erythema is a prominent and easily visible sign of inflammation.[11] | More prone to post-inflammatory hyperpigmentation (PIH). Erythema is often masked, which can delay diagnosis and treatment.[11] There is evidence of a higher baseline level of subclinical inflammation.[12] | The anti-inflammatory properties of magnesium chloride may be beneficial for all phototypes. However, in darker skin, a reduction in the underlying inflammation could potentially reduce the incidence or severity of PIH. Visual assessment of efficacy may need to rely on parameters other than erythema, such as scaling, lichenification, and patient-reported outcomes like pruritus. |
| Clinical Presentation | Conditions like psoriasis often present with well-demarcated, erythematous plaques with silvery scales. Eczema presents with redness and weeping. | Psoriasis may appear more violaceous or purplish, and scales can have a grayish hue. Eczema often presents with more follicular prominence and lichenification.[11] | The moisturizing and scale-reducing effects of this compound® should be beneficial across all phototypes. However, the visual endpoint for "improvement" will differ. |
Comparison with Alternative Treatments
This compound® is typically compared against two main categories of topical treatments for mild to moderate eczema and psoriasis.
| Treatment Class | Mechanism of Action | Advantages | Disadvantages |
| This compound® | Skin barrier repair via zeolites and magnesium chloride.[1] | Steroid-free, suitable for long-term use, addresses underlying barrier dysfunction.[7] | Lack of published, peer-reviewed clinical efficacy data, particularly across different skin phototypes.[13] |
| Emollients/Moisturizers | Provide an occlusive or humectant layer to hydrate the stratum corneum and reduce TEWL. | Generally safe, widely available, and effective for managing dryness and scaling. | Primarily symptomatic relief; do not actively modulate inflammatory pathways. May be insufficient for moderate flare-ups. |
| Topical Corticosteroids (e.g., Hydrocortisone) | Potent anti-inflammatory and immunosuppressive effects. | Rapidly reduce inflammation, redness, and itching. Well-established efficacy. | Risk of side effects with long-term use (e.g., skin atrophy, telangiectasia). Potential for rebound flares upon discontinuation. |
Proposed Experimental Protocol
To empirically assess the efficacy of this compound® across different skin phototypes, a robust clinical trial is necessary. Below is a detailed protocol for such a study.
Study Design
A multi-center, randomized, double-blind, vehicle-controlled intra-individual comparison study.
-
Participants: 180 subjects (30 per Fitzpatrick phototype I-VI) aged 18-70 with a clinical diagnosis of mild-to-moderate atopic dermatitis.
-
Inclusion Criteria: Symmetrical lesions on contralateral limbs (e.g., left and right forearms) with comparable severity.
-
Exclusion Criteria: Use of systemic immunosuppressants or topical treatments within 4 weeks of the study, known allergy to study product ingredients, extensive UV exposure.
-
Intervention: For each participant, one limb will be randomized to receive this compound® cream, and the contralateral limb will receive a vehicle cream (without active ingredients). Products will be applied twice daily for 28 days.
Efficacy and Safety Assessments
Assessments will be conducted at baseline, Day 7, Day 14, and Day 28.
| Parameter | Method | Description |
| Primary Outcome: Skin Barrier Function | Tewameter® (e.g., TM300) | Measurement of Transepidermal Water Loss (TEWL) in g/h/m². A decrease in TEWL indicates improved barrier function. |
| Secondary Outcome: Skin Hydration | Corneometer® (e.g., CM 825) | Measurement of stratum corneum hydration based on electrical capacitance. An increase in arbitrary units (A.U.) indicates improved hydration. |
| Secondary Outcome: Clinical Severity | SCORAD (SCORing Atopic Dermatitis) Index | Investigator-assessed scoring of lesion extent and intensity (erythema, edema/papulation, excoriation, lichenification, oozing/crusting, dryness). |
| Secondary Outcome: Patient-Reported Outcome | Pruritus Visual Analog Scale (VAS) | 10-point scale for subjects to rate their average itch intensity over the past 24 hours. |
| Safety Assessment | Local Tolerability Score | Investigator assessment of burning, stinging, and itching at the application site. |
Detailed Methodologies
5.3.1 Transepidermal Water Loss (TEWL) Measurement
-
Instrument: Tewameter® TM300 or similar open-chamber device.
-
Acclimatization: Subjects must acclimatize in a temperature and humidity-controlled room (20-22°C, 40-60% RH) for at least 20 minutes prior to measurement.
-
Procedure: The probe is held gently on the skin surface of the target lesion. The device measures the water vapor pressure gradient. Readings are taken until a stable value is achieved (typically 30-60 seconds). Three consecutive measurements are taken and averaged.
5.3.2 Skin Hydration Measurement
-
Instrument: Corneometer® CM 825 or equivalent.
-
Acclimatization: Same as for TEWL measurement.
-
Procedure: The probe is pressed against the skin surface of the target lesion. The instrument measures the electrical capacitance of the stratum corneum. Five measurements are taken in rapid succession, and the average is recorded.
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound®.
Proposed Experimental Workflow
Caption: Proposed workflow for a clinical trial of this compound®.
Conclusion
While this compound® presents a promising steroid-free option for managing inflammatory skin conditions like eczema and psoriasis, there is a critical need for clinical data to substantiate its efficacy, especially across the diverse spectrum of skin phototypes. Based on the known physiological differences in skin barrier function and inflammatory pathways, it is plausible that the effectiveness of a barrier-repairing cream like this compound® could vary depending on an individual's skin phototype. The proposed experimental protocol provides a comprehensive framework for conducting the necessary research to address this knowledge gap, which would allow for more personalized and evidence-based recommendations for patients with skin of color.
References
- 1. pfs-asia.com [pfs-asia.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. jcadonline.com [jcadonline.com]
- 5. skin.substack.com [skin.substack.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. This compound Psoriasis 60g – this compound [this compound.co.uk]
- 8. Ethnic skin types: are there differences in skin structure and function? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Racial/Ethnic Variations in Skin Barrier: Implications for Skin Care Recommendations in Skin of Color - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. jddonline.com [jddonline.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. join.dermatologytimes.com [join.dermatologytimes.com]
- 13. This compound for psoriasis: Effectiveness, safety, and side effects [medicalnewstoday.com]
Decoding Dermalex: A Gene Expression Perspective on its Mechanism of Action in Inflammatory Skin Diseases
A Comparative Analysis for Researchers and Drug Development Professionals
Dermalex, a topical treatment for atopic dermatitis and psoriasis, aims to restore the skin's barrier function and alleviate inflammatory symptoms. While direct clinical studies detailing its mechanism of action at the gene expression level are not extensively published, an analysis of its key ingredients—a skin-identical ceramide complex and modified aluminosilicates with alkaline earth minerals—provides a basis for an inferred mechanism. This guide objectively compares the potential gene expression modulation by this compound's components with established alternative treatments, supported by experimental data from publicly available research.
Atopic Dermatitis: Unraveling the Molecular Landscape
Atopic dermatitis is characterized by a complex interplay of skin barrier dysfunction and immune dysregulation, primarily driven by a T-helper 2 (Th2) inflammatory response. This results in a distinct gene expression signature in lesional skin.
Table 1: Key Gene Expression Changes in Atopic Dermatitis Lesional Skin
| Gene Category | Key Upregulated Genes | Key Downregulated Genes |
| Th2-associated Chemokines | CCL17 (TARC), CCL18 (PARC), CCL22 (MDC) | - |
| Epidermal Hyperplasia | KRT16, MKI67 | - |
| Skin Barrier Function | SPRR family (Small Proline-Rich Proteins) | FLG (Filaggrin), LOR (Loricrin), IVL (Involucrin) |
| Inflammatory Mediators | IL-13, IL-4Rα, S100A family (e.g., S100A8, S100A9) | - |
Inferred Mechanism of this compound Eczema Treatment
The this compound formulation for atopic dermatitis contains a skin-identical ceramide complex and modified aluminosilicates (Magneolite™).
-
Ceramide Complex: Ceramides are integral to the structure and function of the stratum corneum. Topical application of ceramides has been shown to influence keratinocyte differentiation and barrier function. Studies suggest that exogenous ceramides can increase the expression of key differentiation markers. For instance, research has demonstrated that ceramides can upregulate the expression of involucrin and loricrin, as well as caspase-14, an enzyme involved in the processing of filaggrin.[1] This suggests a potential mechanism for counteracting the downregulation of these crucial barrier proteins seen in atopic dermatitis.
-
Modified Aluminosilicates and Alkaline Earth Minerals (e.g., Magnesium): While direct evidence on the effect of aluminosilicates on skin gene expression is limited, studies on individual alkaline earth minerals like magnesium have shown potential effects. Magnesium has been found to modulate the expression of genes involved in epidermal differentiation and extracellular matrix remodeling, such as matrix metalloproteinases (MMPs).[2] It may also promote the synthesis of hyaluronic acid by upregulating hyaluronan synthase expression.[3]
Comparison with Alternative Treatments for Atopic Dermatitis
Table 2: Comparative Effects on Gene Expression in Atopic Dermatitis
| Treatment Class | Primary Mechanism of Action | Key Gene Expression Effects |
| Topical Corticosteroids | Broad anti-inflammatory and immunosuppressive effects. | Inhibit the transcription of pro-inflammatory genes, including IL-1, TNF-α, and various chemokines, by interfering with transcription factors like NF-κB and AP-1.[4][5][6][7] |
| Topical Calcineurin Inhibitors (e.g., Pimecrolimus, Tacrolimus) | Inhibit calcineurin, leading to reduced T-cell activation and inflammatory cytokine production. | Downregulate the expression of IFN-γ and its downstream signaling molecules in keratinocytes.[8] Pimecrolimus has been shown to normalize the expression of filaggrin and loricrin in lesional skin.[9] |
| Biologics (e.g., Dupilumab) | Monoclonal antibody that blocks the shared receptor for IL-4 and IL-13. | Reverses the AD gene signature by significantly downregulating Th2-associated chemokines (CCL17, CCL18, CCL22), and upregulating genes associated with skin barrier function, including loricrin.[10][11][12][13] |
Psoriasis: A Th1/Th17 Dominated Inflammatory Milieu
Psoriasis is a chronic autoimmune condition characterized by hyperproliferation of keratinocytes and a robust inflammatory infiltrate, dominated by Th1 and Th17 cells.
Table 3: Key Gene Expression Changes in Psoriasis Lesional Skin
| Gene Category | Key Upregulated Genes |
| Th1/Th17-associated Cytokines & Chemokines | IL-17A, IL-23A, IFN-γ, TNF-α, CXCL8 (IL-8), CCL20 |
| Keratinocyte Proliferation & Differentiation | KRT16, DEFB4 (β-defensin 2), S100A7 (psoriasin), SERPINB3, SERPINB4 |
| Vascular Proliferation | VEGFA |
Inferred Mechanism of this compound Psoriasis Treatment
The primary active ingredients in this compound for psoriasis are modified aluminosilicates and alkaline earth minerals.
-
Modified Aluminosilicates and Alkaline Earth Minerals (e.g., Strontium): The precise impact of topical aluminosilicates on the psoriatic gene expression profile is not well-documented. However, research into specific alkaline earth minerals, such as strontium, suggests potential anti-inflammatory mechanisms. Strontium salts have been shown to suppress inflammation, with some studies indicating an inhibition of TNF-α signaling.[14][15][16] Given that TNF-α is a pivotal cytokine in psoriasis, its suppression would lead to the downregulation of a multitude of downstream inflammatory genes, including other cytokines, chemokines, and adhesion molecules.
Comparison with Alternative Treatments for Psoriasis
Table 4: Comparative Effects on Gene Expression in Psoriasis
| Treatment Class | Primary Mechanism of Action | Key Gene Expression Effects |
| Topical Corticosteroids | Broad anti-inflammatory and anti-proliferative effects. | Inhibit the expression of numerous pro-inflammatory genes, including those in the IL-17 and TNF-α pathways. |
| Vitamin D3 Analogues (e.g., Calcipotriol) | Inhibit keratinocyte proliferation and promote differentiation. | Modulate the expression of genes involved in cell cycle regulation and epidermal differentiation. |
| Biologics (e.g., Ustekinumab) | Monoclonal antibody that targets the p40 subunit of IL-12 and IL-23. | Reduces the expression of psoriasis-related inflammatory genes in both lesional and non-lesional skin, including downregulation of NGF and modulation of genes indicative of reduced epidermal triggering.[17][18][19] It also leads to the silencing of STAT1, STAT3, STAT4, and IL17 expression.[20] |
Experimental Protocols
A typical workflow for analyzing the effect of a topical treatment on skin gene expression involves the following steps:
-
Skin Biopsy: Collection of skin biopsies from patients before and after treatment, as well as from healthy controls.
-
RNA Extraction: Isolation of total RNA from the skin samples.
-
Gene Expression Profiling:
-
Microarray: Hybridization of labeled cDNA to a microarray chip containing thousands of known gene probes.
-
RNA-Sequencing (RNA-Seq): High-throughput sequencing of the entire transcriptome to provide a comprehensive view of gene expression.
-
-
Data Analysis:
-
Differential Gene Expression Analysis: Identification of genes that are significantly upregulated or downregulated between different conditions (e.g., treated vs. untreated).
-
Pathway Analysis: Using bioinformatics tools to identify the biological pathways that are most significantly affected by the treatment.
-
Validation: Confirmation of the expression changes of key genes using techniques like quantitative real-time PCR (qRT-PCR).
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways in atopic dermatitis and psoriasis, and a general workflow for gene expression analysis.
Caption: Simplified signaling pathway in Atopic Dermatitis.
Caption: Key signaling pathway in Psoriasis.
Caption: Experimental workflow for gene expression analysis.
Conclusion
In comparison, conventional and biologic therapies for atopic dermatitis and psoriasis have well-defined and potent effects on the underlying inflammatory gene expression signatures. Topical corticosteroids offer broad-spectrum anti-inflammatory gene suppression, while biologics provide targeted inhibition of key cytokine pathways.
Further research involving direct gene expression profiling of skin treated with this compound is warranted to fully elucidate its molecular mechanism of action and to more definitively position it within the therapeutic landscape for inflammatory skin diseases. This would provide valuable data for researchers and clinicians in the field of dermatology and drug development.
References
- 1. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanisms Involved in the Beneficial Effects of Magnesium Treatment on Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shiseido Discovers that Magnesium Ion Promotes Hyaluronic Acid Production and Cytoprotective Effects | NEWS RELEASE | Shiseido Company [corp.shiseido.com]
- 4. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of tacrolimus on IFN-γ signaling in keratinocytes: possible mechanisms by which tacrolimus affects IFN-γ-dependent skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression is differently affected by pimecrolimus and betamethasone in lesional skin of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dupilumab improves the molecular signature in skin of patients with moderate-to-severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How does dupilumab suppress symptoms of atopic dermatitis? [aaaai.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory compound blend of strontium salt and liquorice for dermatology treatment and cosmetic applications [cosmeticsdesign-europe.com]
- 16. A comparison of the effect of certain inorganic salts on suppression acute skin irritation by human biometric assay: A randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ustekinumab improves psoriasis-related gene expression in noninvolved psoriatic skin without inhibition of the antimicrobial response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. research.rug.nl [research.rug.nl]
- 20. The influence of ustekinumab on expression of STAT1, STAT3, STAT4, SOCS2, and IL17 in patients with psoriasis and in a control - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermalex vs. Standard Emollients: A Comparative Analysis of Long-Term Efficacy in Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of Dermalex, a barrier repair cream, and standard emollients for the management of atopic dermatitis (AD). The comparison is based on available experimental data, with a focus on quantitative outcomes and detailed methodologies.
Executive Summary
Standard emollients are a cornerstone of atopic dermatitis management, with a substantial body of evidence supporting their long-term efficacy in improving skin barrier function, reducing disease severity, and minimizing the need for corticosteroids.[1][2][3] this compound is marketed as a steroid-free treatment that actively repairs the skin barrier through a unique "Magneolite® Complex."[4] However, a significant disparity exists in the publicly available, peer-reviewed evidence for these two approaches. While standard emollients have been the subject of numerous long-term clinical trials and systematic reviews, there is a notable lack of published, long-term, comparative clinical trial data for this compound. A registered clinical trial (NL-OMON41112) was designed to compare this compound with a standard emollient and hydrocortisone, but its results have not been made publicly available. Consequently, this guide will present the robust data for standard emollients and contrast it with the available information for this compound, highlighting the current evidence gap.
Standard Emollients: Mechanism and Long-Term Efficacy
Standard emollients primarily work by forming an occlusive layer on the skin, which reduces transepidermal water loss (TEWL) and helps to hydrate the stratum corneum.[5] Many formulations also contain humectants that attract water to the skin and lipids, such as ceramides, that help to replenish the skin's natural barrier components.[5][6]
Quantitative Data from Long-Term Studies
The following table summarizes data from systematic reviews and long-term clinical trials on the efficacy of standard emollients in the management of atopic dermatitis.
| Outcome Measure | Intervention | Duration of Study | Key Findings | Reference |
| Disease Severity (SCORAD) | Emollient vs. No Emollient | 28-56 days | No significant difference in SCORAD scores between groups, though both groups showed improvement. | [7] |
| Emollient + Topical Corticosteroid vs. Topical Corticosteroid alone | 6 weeks | Both groups showed significant improvement in SCORAD scores with no significant difference between them. | [1] | |
| Ceramide-containing emollient vs. vehicle | 28 days | Significant reduction in eczema severity at days 7 and 15, but not significant at days 21 and 28. | [7] | |
| Transepidermal Water Loss (TEWL) | Emollient containing ceramides | Not Specified | Some studies report a significant decrease in TEWL, while others show no significant improvement. | [6] |
| Cetaphil Restoraderm vs. no moisturizer | Not Specified | Mean change in TEWL was -1.59 with the emollient vs. -0.42 with no moisturizer. | [8] | |
| Steroid-Sparing Effect | Emollient + Topical Corticosteroid vs. Topical Corticosteroid alone | 3 weeks | Once-daily application of each was equivalent to twice-daily application of the corticosteroid alone. | [9] |
| Emollient vs. No Emollient (with corticosteroid use as needed) | 6 weeks | 42% reduction in the use of high-potency topical corticosteroids in the emollient group. | [1] | |
| Emollient vs. Control (with corticosteroid use as needed) | 42 days | 41.8% less potent topical corticosteroid used in the emollient group. | [7] |
Experimental Protocols
-
Study Design: A multi-center, randomized, controlled trial with a duration of at least 6 months.
-
Participants: Patients with a clinical diagnosis of mild to moderate atopic dermatitis, often with a baseline SCORAD score within a specified range.
-
Intervention: Participants are randomized to receive either the investigational emollient or a standard emollient comparator, to be applied at least twice daily.
-
Outcome Measures:
-
Primary: Change in SCORAD (Scoring Atopic Dermatitis) index from baseline.
-
Secondary:
-
Transepidermal Water Loss (TEWL) measurements to assess skin barrier function.
-
Skin hydration (corneometry).
-
Patient-reported outcomes (e.g., pruritus, sleep disturbance).
-
Quantity of topical corticosteroids used to manage flares (steroid-sparing effect).
-
Quality of life assessments (e.g., Dermatology Life Quality Index).
-
-
-
Assessments: Clinical assessments and instrumental measurements are typically performed at baseline and at regular intervals (e.g., weeks 4, 12, 24).
Caption: Workflow of a typical long-term emollient clinical trial.
This compound: Proposed Mechanism and Available Data
This compound products are marketed as barrier repair creams that actively support the skin's own repair mechanism. The key component is the patented Magneolite® Complex, which is a combination of alkaline earth minerals (magnesium chloride) and alumino-silicate minerals.[4] The proposed mechanism is the normalization of the ionic environment in the skin, which is claimed to accelerate skin barrier recovery.[4] this compound formulations also contain ceramides, which are known to be essential for skin barrier function.
Quantitative Data
There is a lack of publicly available, peer-reviewed, long-term clinical trials directly comparing this compound with standard emollients. One manufacturer-cited study suggested that this compound Eczema was as effective as 1% hydrocortisone after 6 weeks of use in treating atopic eczema.[4] However, the full study data and methodology are not readily accessible for independent review.
Experimental Protocols
Detailed experimental protocols from long-term, comparative clinical trials of this compound are not available in the public domain.
Signaling Pathways in Skin Barrier Function and Inflammation
The skin barrier is a complex structure maintained by the differentiation of keratinocytes and the production of lipids and proteins. In atopic dermatitis, this barrier is compromised, leading to increased TEWL and penetration of allergens and irritants, which in turn triggers an inflammatory cascade.
Emollients, particularly those containing physiological lipids like ceramides, are thought to improve barrier function by replenishing the lipid matrix.[10] This can help to downregulate the inflammatory response. The Magneolite® complex in this compound is proposed to aid in this process by optimizing the ionic environment for enzymatic processes involved in lipid synthesis and barrier formation.
Caption: Role of skin barrier and inflammation in AD and emollient action.
Conclusion
Standard emollients are a well-established, evidence-based first-line therapy for the long-term management of atopic dermatitis. Their efficacy in improving skin barrier function, reducing disease severity, and sparing the use of topical corticosteroids is supported by numerous clinical trials and systematic reviews.
This compound offers a novel, steroid-free approach with a plausible mechanism of action centered on its Magneolite® Complex and ceramide content. However, there is a critical lack of published, long-term, comparative efficacy data in the peer-reviewed literature. While a short-term comparison to 1% hydrocortisone is cited by the manufacturer, the absence of robust, long-term data against standard emollients makes it difficult for researchers and clinicians to definitively assess its relative long-term efficacy and position in the therapeutic landscape. Further independent, long-term clinical trials with published results are necessary to substantiate the claims of this compound and to understand its long-term benefits in comparison to standard emollient therapy.
References
- 1. The steroid-sparing effect of an emollient therapy in infants with atopic dermatitis: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijord.com [ijord.com]
- 3. researchgate.net [researchgate.net]
- 4. alfredgera.com [alfredgera.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Emollient treatment of atopic dermatitis: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emollients and other topical treatments - Scoping systematic review of treatments for eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Emollient Treatments for Atopic Dermatitis: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Use of an emollient as a steroid-sparing agent in the treatment of mild to moderate atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the skin microbiome modulation by Dermalex and probiotics
For Immediate Release
A detailed comparative analysis of Dermalex, a topical skin barrier repair cream, and probiotics in modulating the skin microbiome reveals distinct mechanisms of action and levels of scientific evidence. While probiotics have been shown in some clinical studies to directly alter the composition of the skin's microbial communities, the effects of this compound are primarily inferred through its established role in restoring skin barrier function, a critical factor for a healthy microbiome.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the available data on how these two interventions impact the skin microbiome, particularly in the context of inflammatory skin conditions like atopic dermatitis.
Quantitative Data on Skin Microbiome Modulation
The following tables summarize the quantitative data from clinical studies on the effects of probiotics on the skin microbiome. Currently, there is a lack of published studies with quantitative data on the direct effects of this compound on the skin microbiome's composition.
Table 1: Impact of Probiotics on Skin Microbial Diversity (Alpha Diversity)
| Intervention | Study Population | Duration | Key Finding | Citation |
| Oral Probiotic Mixture | Adults with and without acne | 24 weeks | No significant change in Shannon diversity of the skin microbiome. | [1][2] |
| Spore-based Oral Probiotic | Adults with and without acne | 4 weeks | No significant change in Shannon diversity of the skin microbiome. | [3] |
Table 2: Impact of Probiotics on the Relative Abundance of Specific Skin Bacteria
| Intervention | Study Population | Duration | Change in Relative Abundance | Citation |
| Oral Probiotic Mixture | Adults | 24 weeks | Significant reduction in the Bifidobacterium genus. | [1] |
| Topical Lactobacillus | Patients with mild-to-moderate acne | 8 weeks | Reduction in staphylococci and Cutibacterium acnes; increase in lactobacilli. | [4] |
| Treatment for Atopic Dermatitis | Children with Atopic Dermatitis | 4 visits | The relative abundance of S. aureus decreases significantly with treatment. | [5] |
Mechanisms of Action
This compound: Restoring the Skin's Physical Defenses
This compound is a topical cream formulated to repair and strengthen the skin's barrier function. Its primary mechanism is not to directly interact with the skin's microbes but to create an environment that fosters a healthy microbiome. It achieves this through:
-
Lipid Replenishment: this compound contains ceramides and other lipids that are essential components of the stratum corneum, the outermost layer of the skin. By replenishing these lipids, it helps to seal the gaps between skin cells, reducing transepidermal water loss (TEWL) and preventing the entry of irritants and pathogens.[6]
-
Humectant Properties: The formulation includes humectants that attract and retain water in the skin, improving hydration.
-
Stimulation of Endogenous Repair: Ingredients such as magnesium salts are thought to stimulate the skin's natural repair mechanisms, including the synthesis of its own lipids.
A compromised skin barrier is a hallmark of conditions like atopic dermatitis and is associated with microbial dysbiosis, particularly an overgrowth of Staphylococcus aureus. By restoring the barrier, this compound is hypothesized to indirectly promote a more balanced microbiome.
Probiotics: Direct and Indirect Microbial and Immunological Modulation
Probiotics, which are live beneficial microorganisms, are proposed to modulate the skin microbiome through several mechanisms, whether administered orally or applied topically:
-
Competitive Exclusion: Probiotics can compete with pathogenic bacteria for nutrients and adhesion sites on the skin, thereby limiting their growth.[7]
-
Production of Antimicrobial Substances: Some probiotic strains produce bacteriocins and other antimicrobial compounds that can directly inhibit the growth of pathogens like S. aureus.
-
Immune Modulation: Probiotics can interact with the host's immune system to reduce inflammation. This can occur through the gut-skin axis when taken orally, influencing systemic immune responses.[8] In atopic dermatitis, probiotics may help to suppress the Th2 and Th17-mediated allergic responses and promote the activity of regulatory T cells (Tregs).[9]
-
Enhancement of Barrier Function: Some probiotics have been shown to enhance the production of tight junction proteins and ceramides, contributing to a stronger skin barrier.
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling Pathway for this compound-Mediated Skin Barrier Repair.
Caption: Proposed Mechanism of Probiotics in Atopic Dermatitis.
References
- 1. mdpi.com [mdpi.com]
- 2. Prospective Placebo-Controlled Assessment of Spore-Based Probiotic Supplementation on Sebum Production, Skin Barrier Function, and Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective targeting of skin pathobionts and inflammation with topically applied lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Skin Microbiome of Patients With Atopic Dermatitis Normalizes Gradually During Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical application of lipids to correct abnormalities in the epidermal lipid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical Probiotics: More Than a Skin Deep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probiotics: mechanism of action, health benefits and their application in food industries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probiotics and Atopic Dermatitis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effectiveness of Dermalex Versus Prescription Treatments: A Comparative Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals assessing the therapeutic and economic landscape of treatments for atopic dermatitis and psoriasis.
In the management of chronic inflammatory skin conditions such as atopic dermatitis (eczema) and psoriasis, a diverse array of therapeutic options is available, ranging from over-the-counter emollients to targeted biologic therapies. This guide provides a comparative analysis of Dermalex, a non-prescription topical treatment, and commonly prescribed medications, focusing on their cost-effectiveness, underlying mechanisms of action, and the experimental evidence supporting their use. This objective comparison aims to equip researchers and drug development professionals with the data necessary to navigate this complex therapeutic area.
Comparative Efficacy and Cost
A direct comparison of the cost-effectiveness of this compound with prescription treatments is challenging due to the limited availability of peer-reviewed clinical trial data for this compound. However, by examining the available information on a registered clinical trial for this compound and comparing it with the established efficacy and cost of prescription medications, a clearer picture emerges.
A clinical trial registered under the title "Efficacy of a skin barrier repair cream (this compound Eczema) in atopic dermatitis patients" was designed to assess the therapeutic effect of this compound against a standard emollient and a low-potency topical corticosteroid (hydrocortisone).[1][2] The primary outcome measures were to include changes in the SCORAD (SCORing Atopic Dermatitis) index, a clinician-assessed tool to measure the extent and severity of eczema.[1][2] To date, the full results of this study have not been widely published in peer-reviewed literature, making a direct quantitative comparison of efficacy difficult.
Prescription treatments, conversely, have undergone rigorous, large-scale clinical trials to establish their efficacy and safety profiles. The following tables summarize the available data on the cost of this compound and key prescription comparators, alongside a summary of the efficacy of these prescription treatments based on their pivotal clinical trials.
Table 1: Cost Comparison of this compound and Selected Prescription Topical Treatments for Atopic Dermatitis
| Treatment Category | Brand Name | Generic Name | Approximate Cost (per unit) |
| Non-Prescription Barrier Cream | This compound Eczema Treatment | N/A | £25.59 (100g) |
| Low-Potency Topical Corticosteroid | Various | Hydrocortisone 1% | ~$10 - $20 (30g) |
| Topical Calcineurin Inhibitor | Protopic | Tacrolimus | ~$38 - $150 (30g) |
| PDE-4 Inhibitor | Eucrisa | Crisaborole | ~$783 (60g tube)[3] |
| Topical JAK Inhibitor | Opzelura | Ruxolitinib | ~$2,053 (60g tube)[4] |
Note: Costs are approximate and can vary based on location, pharmacy, and insurance coverage. Prescription drug costs are often offset by insurance and manufacturer copay programs.
Table 2: Summary of Efficacy for Prescription Topical Treatments from Pivotal Clinical Trials
| Treatment Class | Primary Efficacy Endpoint | Key Findings |
| Topical Corticosteroids | Improvement in signs and symptoms (e.g., SCORAD, IGA) | Effective for reducing inflammation and pruritus in mild to moderate atopic dermatitis.[5] |
| Topical Calcineurin Inhibitors | Improvement in IGA or EASI scores | Demonstrated efficacy in treating atopic dermatitis, particularly in sensitive areas where corticosteroids may be less suitable.[6] |
| PDE-4 Inhibitors (Crisaborole) | Achievement of ISGA score of clear (0) or almost clear (1) with a ≥2-grade improvement | Significantly more patients treated with crisaborole achieved the primary endpoint compared to vehicle at day 29.[3] |
| Topical JAK Inhibitors (Ruxolitinib) | Achievement of IGA score of clear (0) or almost clear (1) with ≥2-point improvement from baseline at Week 8 | A significantly greater proportion of patients treated with ruxolitinib cream achieved IGA treatment success compared to vehicle.[4] |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; ISGA: Investigator's Static Global Assessment.
Mechanisms of Action and Signaling Pathways
The therapeutic approaches of this compound and prescription medications are rooted in different mechanisms of action, targeting distinct aspects of the pathophysiology of atopic dermatitis and psoriasis.
This compound is proposed to work by repairing the skin's natural barrier function and creating a protective layer to prevent moisture loss and the entry of irritants. It is a steroid-free formulation.
Prescription treatments target the underlying inflammatory processes and immune dysregulation characteristic of these conditions.
-
Topical Corticosteroids are broad-spectrum anti-inflammatory agents that bind to glucocorticoid receptors, leading to the downregulation of pro-inflammatory genes.
-
Topical Calcineurin Inhibitors (TCIs) , such as tacrolimus and pimecrolimus, inhibit calcineurin, a key enzyme in the activation of T-cells, thereby reducing the production of pro-inflammatory cytokines.
-
Phosphodiesterase-4 (PDE-4) Inhibitors , like crisaborole, work intracellularly to increase levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the production of inflammatory cytokines.
-
Janus Kinase (JAK) Inhibitors , such as ruxolitinib, target the JAK-STAT signaling pathway, a crucial pathway for the signaling of numerous cytokines involved in the inflammatory cascade of atopic dermatitis.
The following diagrams illustrate the key signaling pathways involved in atopic dermatitis and psoriasis.
Experimental Protocols
The evaluation of treatments for atopic dermatitis and psoriasis relies on standardized and validated clinical trial methodologies. Below are outlines of typical experimental protocols for assessing topical treatments in this field.
Protocol for the "Efficacy of a skin barrier repair cream (this compound Eczema) in atopic dermatitis patients" Trial (as per trial registry)
-
Study Design: A multi-center, randomized, intra-individual comparison (right/left) intervention study.[1][2]
-
Participants: Adults (18-70 years) with clinically diagnosed mild to moderate atopic dermatitis (SCORAD score < 50) and at least two symmetrical skin sites with comparable disease severity.[1][2]
-
Interventions: Patients were to be randomized into three groups, with each patient serving as their own control by applying different treatments to symmetrical body sites:[2]
-
Group 1: this compound eczema cream vs. a standard emollient.
-
Group 2: this compound eczema cream vs. hydrocortisone cream.
-
Group 3: Standard emollient vs. hydrocortisone cream.
-
Treatments were to be applied at least twice daily for a period of 6 weeks.[2]
-
-
Primary Outcome Measures:
-
Change in modified SCORAD score at three and six weeks.
-
-
Secondary Outcome Measures:
-
Change in cytokine levels, lipid profile, Trans-Epidermal Water Loss (TEWL), and skin pH.
-
Amount of cream/ointment used.
-
Assessment of filaggrin gene mutations.
-
Typical Protocol for a Phase 3 Pivotal Trial of a Prescription Topical Treatment (e.g., Ruxolitinib Cream)
-
Study Design: Randomized, double-blind, vehicle-controlled, parallel-group study.[4]
-
Participants: Patients (e.g., age ≥12 years) with a diagnosis of atopic dermatitis for a specified duration (e.g., ≥2 years) and an Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate) at baseline. The affected Body Surface Area (BSA) is typically within a defined range (e.g., 3% to 20%).[4]
-
Interventions:
-
Patients are randomized to receive either the active treatment cream (e.g., ruxolitinib 1.5%) or a vehicle (non-medicated) cream.
-
The cream is applied topically twice daily to all atopic dermatitis lesions for a specified period (e.g., 8 weeks).
-
-
Primary Efficacy Endpoint:
-
The proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at the end of the treatment period (e.g., Week 8).[4]
-
-
Key Secondary Endpoints:
-
Proportion of patients with a ≥75% improvement in the Eczema Area and Severity Index (EASI75).
-
Proportion of patients with a clinically meaningful reduction in itch, often measured on a Numerical Rating Scale (NRS).
-
-
Safety Assessments: Monitoring and recording of all adverse events, including local application site reactions.
The following diagram illustrates a typical workflow for a clinical trial of a topical dermatological agent.
Conclusion
The decision to use an over-the-counter product like this compound versus a prescription treatment for atopic dermatitis or psoriasis involves a trade-off between accessibility and cost versus the strength of clinical evidence and targeted mechanisms of action.
For individuals with mild symptoms, a steroid-free, barrier-repairing cream like this compound may offer a readily available and potentially sufficient option. However, for researchers and drug development professionals, the lack of published, peer-reviewed, large-scale clinical trial data for this compound makes a definitive assessment of its efficacy and cost-effectiveness relative to prescription treatments challenging.
In contrast, modern prescription topical treatments for atopic dermatitis and psoriasis, such as topical calcineurin inhibitors, PDE-4 inhibitors, and JAK inhibitors, are supported by extensive clinical trial programs that have demonstrated their efficacy in well-defined patient populations. While the initial cost of these prescription medications is significantly higher, their targeted mechanisms of action offer significant benefits for patients with moderate-to-severe disease who may not respond adequately to less potent therapies.
Future head-to-head clinical trials comparing this compound directly with established prescription treatments for mild-to-moderate disease would be invaluable in providing the high-quality evidence needed to definitively position it within the therapeutic landscape and to conduct robust pharmacoeconomic analyses. Until such data is available, the selection of treatment should be guided by disease severity, patient preference, and a thorough understanding of the evidence base for each therapeutic option.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Redirecting to https://onderzoekmetmensen.nl/en/trial/23349 [onderzoekmetmensen.nl]
- 3. Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incyte Announces Positive Topline Results from Phase 3 Trial Evaluating Ruxolitinib Cream (Opzelura®) in Children with Atopic Dermatitis - BioSpace [biospace.com]
- 5. Topical treatments for atopic dermatitis (eczema): Systematic review and network meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
A Comparative Guide to Dermalex's Barrier Repair Efficacy: An In-Vitro and In-Vivo Data Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dermalex's skin barrier repair capabilities with alternative treatments, supported by available experimental data. The information is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.
Introduction to this compound and its Mechanism of Action
This compound is a topical treatment formulated to address the symptoms of skin conditions such as eczema and psoriasis by restoring the skin's natural barrier function.[1][2] Its purported mechanism of action is centered around a patented Magneolite® Complex , a combination of alkaline earth minerals (magnesium chloride) and alumino-silicate minerals.[3][4] This complex is believed to normalize the ionic environment of the skin and accelerate the recovery of the skin barrier.[3] this compound products are steroid-free and aim to provide a dual mode of action: creating a protective layer to prevent moisture loss and irritant entry, and actively supporting the skin's own repair mechanisms.[1][2]
Comparative In-Vivo Studies: this compound vs. Alternatives
Direct, publicly available, full-text clinical trial data with detailed quantitative outcomes from head-to-head comparisons of this compound with alternatives like hydrocortisone and standard emollients are limited. However, references to such studies exist, and their top-line results are summarized below, alongside data from studies on common alternative barrier repair agents.
Table 1: Summary of In-Vivo Clinical Trial Data
| Product/Active Ingredient | Condition | Key Outcome Measures | Reported Results | Citation(s) |
| This compound Eczema Cream | Atopic Dermatitis | SCORAD (SCORing Atopic Dermatitis) | A clinical study suggested this compound Eczema was as effective as a 1% hydrocortisone cream after 6 weeks of use in treating atopic eczema. | [3] |
| This compound Eczema Cream | Atopic Dermatitis | Comparison with standard emollient (Unguentum Leniens FNA) | A multi-center, randomized, intra-individual comparison study was planned to compare the therapeutic effect. Specific quantitative results are not detailed in available abstracts. | [5] |
| Hydrocortisone Cream (1%) | Atopic Dermatitis | Itching, Erythema, Scaling | Significant reduction in itching, erythema, and scaling after two weeks of treatment in a double-blind, randomized clinical trial. | [6][7] |
| Standard Emollients | Atopic Dermatitis | Patient-Oriented Eczema Measure (POEM) | No significant difference in effectiveness was found between lotion, cream, gel, and ointment emollients for childhood eczema over 16 weeks. | [6][8] |
| Petrolatum | Healthy and Atopic Dermatitis Skin | Transepidermal Water Loss (TEWL), Stratum Corneum Thickness | Significantly reduced TEWL and increased stratum corneum thickness. Accelerated barrier recovery after acetone-induced disruption. | [9] |
| Ceramide-containing Cream | Atopic Dermatitis | SCORAD, TEWL, Skin Hydration | Studies have shown improvements in SCORAD, decreased TEWL, and increased skin hydration, though results can vary between studies. |
Comparative In-Vitro Data
Table 2: Summary of In-Vitro Skin Barrier Model Data
| Product/Active Ingredient Type | In-Vitro Model | Key Outcome Measures | Expected/Reported Results | Citation(s) |
| Mineral-based formulations (similar to Magneolite®) | Reconstructed Human Epidermis | Transepidermal Water Loss (TEWL), Tight Junction Protein Expression | Expected to reduce TEWL and potentially modulate the expression of proteins involved in barrier integrity. | General knowledge |
| Ceramides | Pig ear skin model with disrupted barrier | Permeation characteristics | Significant decrease in the permeation of a marker substance, indicating substantial restoration of the skin barrier. | [10] |
| Petrolatum | Excised human skin | Transepidermal Water Loss (TEWL) | Forms an occlusive layer that significantly reduces TEWL. | [9] |
Experimental Protocols
In-Vivo Skin Barrier Function Assessment
4.1.1 Measurement of Transepidermal Water Loss (TEWL)
-
Objective: To quantify the amount of water that passively evaporates from the skin, providing an indication of the skin barrier's integrity.
-
Apparatus: An evaporimeter (e.g., Tewameter®) with an open-chamber or closed-chamber probe.
-
Procedure:
-
Subjects are acclimatized in a room with controlled temperature and humidity for at least 20-30 minutes.
-
The probe of the evaporimeter is placed gently on the skin surface of the designated test area (e.g., volar forearm).
-
The probe measures the water vapor pressure gradient at two points, allowing for the calculation of the rate of water loss.
-
Measurements are typically recorded in g/m²/h.
-
Baseline measurements are taken before product application.
-
The test product is applied to the designated area.
-
TEWL is measured at specified time points after application (e.g., 1, 2, 4, 8, 24 hours) to assess the product's effect on barrier function over time.
-
4.1.2 Measurement of Stratum Corneum Hydration
-
Objective: To assess the water content of the stratum corneum, reflecting the skin's hydration level.
-
Procedure:
-
Subjects are acclimatized under controlled environmental conditions.
-
The Corneometer® probe, which measures electrical capacitance, is pressed against the skin surface.
-
The capacitance is influenced by the moisture content of the stratum corneum; higher water content results in higher capacitance.
-
The instrument provides a reading in arbitrary units (A.U.) that correlates with the hydration level.
-
Baseline measurements are taken before product application.
-
The test product is applied to the designated area.
-
Hydration levels are measured at various time points post-application to determine the product's moisturizing efficacy.[12]
-
In-Vitro Skin Barrier Model
-
Objective: To assess the ability of a topical product to restore a compromised skin barrier in a controlled laboratory setting.
-
Model: Reconstructed human epidermis or excised animal (e.g., pig ear) or human skin.[10]
-
Procedure:
-
Barrier Disruption: The skin model's barrier is compromised using methods such as tape stripping (repeatedly applying and removing adhesive tape to remove layers of the stratum corneum) or treatment with a surfactant like sodium lauryl sulfate (SLS).[10]
-
Baseline Measurement: The initial barrier disruption is quantified by measuring TEWL or the permeation of a fluorescent marker through the skin model.
-
Product Application: The test product is applied to the surface of the disrupted skin model.
-
Incubation: The model is incubated for a specified period to allow for barrier repair.
-
Post-treatment Measurement: TEWL or marker permeation is measured again to assess the extent of barrier restoration. A significant decrease in TEWL or marker permeation indicates effective barrier repair.
-
Visualizing the Science: Diagrams of Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in skin barrier function and the experimental workflows described above.
Conclusion
The available evidence suggests that this compound, through its Magneolite® Complex, aims to restore skin barrier function. While direct, detailed quantitative comparisons from peer-reviewed, full-text clinical trials are not readily accessible, the product's claims are positioned against established alternatives like hydrocortisone and standard emollients. In-vivo and in-vitro testing methodologies provide a framework for evaluating the efficacy of this compound and its competitors. Further publication of detailed clinical trial data would be invaluable for a more definitive, evidence-based comparison. For researchers and drug development professionals, understanding the mechanisms of action of different barrier repair agents, as visualized in the provided diagrams, is crucial for the development of novel and more effective dermatological treatments.
References
- 1. pfs-asia.com [pfs-asia.com]
- 2. pfs-asia.com [pfs-asia.com]
- 3. alfredgera.com [alfredgera.com]
- 4. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 5. jmcscientificconsulting.com [jmcscientificconsulting.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. impactfactor.org [impactfactor.org]
- 8. Comparison of lotions, creams, gels and ointments for the treatment of childhood eczema: the BEE RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of petrolatum on stratum corneum structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioxsystems.com [bioxsystems.com]
- 11. thekingsleyclinic.com [thekingsleyclinic.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
Safety Operating Guide
Navigating the Disposal of Dermalex: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a cornerstone of operational safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for Dermalex products was not identified in public searches, this guide provides a procedural framework for its disposal based on the product's known ingredients and general laboratory safety protocols. This information is intended to supplement, not replace, institutional and local waste management regulations.
General Disposal Procedures for this compound
Given that this compound is a topical cream for skin conditions, it is generally not considered a hazardous material in the quantities typically used in a laboratory setting for research purposes. However, adherence to proper disposal protocols is essential to maintain a safe and compliant workspace.
Step-by-Step Disposal Guidance:
-
Review Institutional Policies: Before disposing of any chemical or product, consult your institution's specific waste management policies and procedures. These guidelines will provide the most accurate and compliant disposal routes for your location.
-
Small Quantities (Uncontaminated): For small, uncontaminated quantities of this compound, such as residual amounts in tubes or on application materials (e.g., swabs, gloves), it is generally acceptable to dispose of them in the regular solid waste stream.
-
Ensure the product container is as empty as possible.
-
Place all associated waste in a sealed bag before discarding to prevent leakage.
-
-
Large Quantities or Contaminated Waste: For larger quantities of unused or expired this compound, or for materials significantly contaminated with the product, it is prudent to handle it as chemical waste.
-
Do not dispose of large quantities down the drain.[1] While this compound is largely water-soluble, introducing significant amounts of any chemical into the sanitary sewer system is discouraged.
-
Collect the waste in a designated, sealed, and clearly labeled container. The label should indicate "Non-hazardous waste" and list the product name.
-
Consult your institution's environmental health and safety (EHS) department for guidance on the appropriate disposal stream for non-hazardous chemical waste.
-
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[1]
-
Transfer the absorbed material into a suitable, labeled container for disposal.
-
Clean the spillage area thoroughly with soap and water.
-
Dispose of all cleanup materials, including gloves and wipes, in the designated chemical waste container.
-
This compound Product Characteristics
The following table summarizes the general composition of various this compound products based on publicly available ingredient lists.[2][3][4][5][6] This information can help in assessing the product's general hazard profile.
| Characteristic | Description |
| Primary Components | Purified Water, Petrolatum, Cetearyl Alcohol, Paraffinum Liquidum, Glycerin, Modified Alumino-Silicates. |
| Physical Form | Cream/Ointment |
| General Hazard Profile | Generally considered non-hazardous for topical use. Not expected to be flammable, corrosive, or reactive under normal conditions. |
| Environmental Impact | Not expected to pose a significant environmental hazard when disposed of in small quantities. Large quantities should not be released into waterways. |
Disposal Decision Workflow
The following diagram illustrates a logical workflow for determining the appropriate disposal route for this compound in a laboratory setting.
Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and the product's Safety Data Sheet (SDS), if available, for definitive disposal instructions.
References
- 1. hexagonlimited.com [hexagonlimited.com]
- 2. This compound Psoriasis ingredients (Explained) [incidecoder.com]
- 3. beauty.chanhtuoi.com [beauty.chanhtuoi.com]
- 4. Buy this compound Eczema Treatment Cream 100g Online | Free Online Consultations | UK Pharmacy | Click2Pharmacy [click2pharmacy.co.uk]
- 5. easymedshealth.com [easymedshealth.com]
- 6. ayp.healthcare [ayp.healthcare]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
